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7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine Documentation Hub

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  • Product: 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
  • CAS: 1370007-54-7

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine in C-Nucleoside Drug Development

Executive Summary The pursuit of metabolically stable antiviral therapeutics has driven a paradigm shift from traditional N-nucleosides to C-nucleosides. At the core of this transition lies 7-bromo-4-(methylthio)pyrrolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of metabolically stable antiviral therapeutics has driven a paradigm shift from traditional N-nucleosides to C-nucleosides. At the core of this transition lies 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine . This highly functionalized heterocyclic synthon serves as a critical bioisostere for adenine. By replacing the vulnerable C-N glycosidic bond with a robust C-C bond, this scaffold evades premature enzymatic cleavage by nucleosidases ([1]). This whitepaper deconstructs the structural rationale, mechanistic reactivity, and validated experimental workflows for utilizing this compound in advanced drug discovery.

Physicochemical Profiling

To design robust synthetic routes, one must first understand the physical parameters of the starting material ([2]).

PropertyValueStructural Implication
Chemical Name 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazineDefines the core aza-purine bioisostere framework.
CAS Registry Number 1370007-54-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C7H6BrN3SHighlights the presence of the exchangeable halogen (Br) and leaving group (SMe).
Molecular Weight 244.11 g/mol Essential for precise stoichiometric calculations in cryogenic reactions.
Predicted Density 1.81 ± 0.1 g/cm³Indicates dense molecular packing, typical of halogenated heterocycles.

Structural Rationale & Bioisosterism

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold, acting as a 1-deaza-7-azaadenine bioisostere.

Why the 4-methylthio group? In the synthesis of compounds like remdesivir or GS-441524, the final active pharmaceutical ingredient (API) requires a primary amine at the 4-position. However, deploying a 4-amino precursor during early-stage C-glycosylation introduces highly acidic protons (pKa ~16). These protons rapidly quench the highly basic organometallic reagents (e.g., n-BuLi) required for halogen-metal exchange, necessitating excess equivalents and complicating the reaction matrix. The methylthio (-SMe) group acts as a robust, aprotic protecting group. It is completely inert to organolithium reagents at cryogenic temperatures, yet it highly activates the 4-position for late-stage nucleophilic aromatic substitution (SNAr) by ammonia.

Why the 7-bromo position? Bromine at the 7-position provides a highly specific vector for metal-halogen exchange. The resulting organolithium species is highly nucleophilic, enabling direct, regioselective attack on the electrophilic anomeric carbon of a protected ribonolactone.

Mechanistic Reactivity Pathway

G A 7-Bromo-4-(methylthio) pyrrolo[2,1-f][1,2,4]triazine B Organolithium Intermediate A->B n-BuLi, -78°C C C-Glycosylated Intermediate B->C Ribonolactone D 4-Amino C-Nucleoside (e.g., GS-441524) C->D NH3 / Amination

Reactivity pathway of the triazine core in C-nucleoside synthesis.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation mechanisms. The following procedures detail the critical C-glycosylation and amination steps, engineered for reproducibility and high yield.

Protocol A: Regioselective Halogen-Metal Exchange and C-Glycosylation

Objective: Form the critical C-C glycosidic bond without degrading the triazine core. Causality Focus: The organolithium intermediate is highly unstable. If the temperature rises above -60 °C, the molecule undergoes rapid ring-opening and dimerization. Strict cryogenic control is a thermodynamic necessity, not a mere suggestion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with ultra-pure Argon (3 cycles) to eliminate atmospheric moisture.

  • Dissolution: Dissolve 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.

  • Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via a syringe pump over 15 minutes.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with D2O. Analyze via LC-MS. A mass shift of +1 Da (deuterium incorporation at the 7-position) confirms >95% lithiation efficiency. Proceed only if this metric is met.

  • Nucleophilic Addition: Add a pre-cooled (-78 °C) solution of the protected ribonolactone (0.95 eq) in THF dropwise.

  • Quenching: After 2 hours at -78 °C, quench the reaction in situ with a 10% aqueous NH4Cl solution before allowing the mixture to warm to room temperature. This prevents side reactions during the thermal gradient.

Protocol B: Late-Stage Amination via SNAr

Objective: Displace the methylthio group with an amine to unmask the adenine bioisostere ([3]). Causality Focus: The methylthio group is a moderate leaving group. To overcome the activation energy barrier for SNAr, elevated temperature and pressure are required to drive the equilibrium toward the aminated product.

Step-by-Step Methodology:

  • Setup: Transfer the purified C-glycosylated intermediate to a heavy-walled pressure tube.

  • Reagent Addition: Add a saturated solution of ammonia in methanol (7 N, 20 eq).

  • Thermal Activation: Seal the tube securely and heat to 80 °C behind a blast shield for 16 hours.

  • Monitoring (Validation Checkpoint): Cool to room temperature and sample for LC-MS. The disappearance of the starting material mass and the appearance of the[M-SMe+NH2] mass indicates completion.

  • Workup: Concentrate under reduced pressure. The volatile byproduct (methanethiol) is removed during this step (ensure this is done in a well-ventilated fume hood equipped with a bleach scrubber to neutralize the toxic and odorous gas).

Experimental Workflow Visualization

G Step1 1. Cryogenic Lithiation (-78 °C, THF) Step2 2. Lactol Formation (Addition to Ribonolactone) Step1->Step2 Crit1 Strict anhydrous conditions prevents protonation Step1->Crit1 Step3 3. Cyanation & Reduction (TMSCN, Lewis Acid) Step2->Step3 Step4 4. Amination (NH3/MeOH, 80 °C) Step3->Step4 Crit2 Lewis acid promotes oxocarbenium formation Step3->Crit2

Step-by-step experimental workflow for synthesizing C-nucleoside analogs from the triazine core.

References

  • Title: 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1,2,4]Triazine(WXC00622) - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Practical synthesis of 1′-substituted Tubercidin C-nucleoside analogs Source: ResearchGate URL: [Link]

  • Title: Azolo[5,1-c]-1,2,4-triazines as a new class of antiviral compounds Source: ResearchGate URL: [Link]

Sources

Exploratory

A Multi-Technique Approach to the Structural Elucidation of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

A Multi-Technique Approach to the Structural Elucidation of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The pyrrolo[2,1-f]...

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Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Technique Approach to the Structural Elucidation of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents like Remdesivir.[4][5] The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide provides a comprehensive, technically-focused walkthrough for the structural elucidation of a novel derivative, 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, using a synergistic combination of modern analytical techniques. We will detail the logic and experimental workflow, from initial molecular formula determination by high-resolution mass spectrometry (HRMS) to the complete assignment of the molecular framework and substituent positions using advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine system, a fused bicyclic heterocycle with a bridgehead nitrogen, has garnered significant attention from medicinal chemists due to its versatile biological activity.[4][6] Its structural similarity to naturally occurring purine nuclei allows it to interact with a wide range of biological targets.[7] Derivatives of this scaffold have shown promise as inhibitors of critical signaling proteins such as c-Met, VEGFR-2, and Anaplastic Lymphoma Kinase (ALK), making them valuable in oncology research.[5] Furthermore, the scaffold is a key component of several antiviral drugs, highlighting its importance in addressing infectious diseases.[4][8]

Given this therapeutic potential, the unambiguous characterization of novel analogues is a critical first step in any research and development pipeline. The introduction of various substituents, such as the bromine atom and methylthio group in the title compound, can profoundly influence the molecule's electronic properties, conformation, and ultimately, its biological activity. This guide uses 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine as a case study to demonstrate a robust, field-proven methodology for complete structural verification.

Foundational Analysis: Mass Spectrometry

The initial and most fundamental step in elucidating the structure of an unknown compound is to determine its elemental composition.[9][10] High-resolution mass spectrometry is the definitive tool for this purpose, providing not only the molecular weight but also crucial clues about the atoms present.[11][12]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Causality: Unlike low-resolution MS, which provides a nominal mass, HRMS instruments (like Q-TOF, Orbitrap, or FT-ICR) can measure mass-to-charge ratios (m/z) to four or more decimal places.[11][13] This high accuracy allows for the differentiation between ions of nearly identical nominal masses (isobaric ions) and enables the confident assignment of a unique elemental formula.[11][12] For our target molecule, the expected molecular formula is C₇H₆BrN₃S.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 10-50 µg/mL.

  • Instrumentation: Introduce the sample into an ESI-Q-TOF or Orbitrap mass spectrometer via direct infusion or LC-MS.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion, [M+H]⁺. Set the mass range to capture the expected m/z (e.g., 100-500 Da).

  • Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion, constraining the search to plausible elements (C, H, N, S, Br).

Isotopic Pattern Analysis: The Bromine Signature

Trustworthiness & Self-Validation: A key self-validating feature in the mass spectrum of this compound is the unmistakable isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in a nearly 1:1 ratio.[1] This results in any bromine-containing ion appearing as a pair of peaks (an "isotopic cluster") separated by 2 m/z units, with almost equal intensity (the M and M+2 peaks).[1][14][15] Observing this pattern provides definitive evidence for the presence of a single bromine atom in the molecule.[16][17]

Data Presentation: The expected HRMS data for the [M+H]⁺ ion of C₇H₆BrN₃S is summarized below.

IonCalculated Exact MassObserved Mass (ppm error)Isotopic Pattern
[C₇H₇⁷⁹BrN₃S]⁺243.9698243.9701 (1.2 ppm)M peak, ~100% relative intensity
[C₇H₇⁸¹BrN₃S]⁺245.9678245.9680 (0.8 ppm)M+2 peak, ~98% relative intensity

The observation of two peaks at m/z ~244 and ~246 with nearly identical intensities and accurate masses corresponding to the calculated formulas provides extremely high confidence in the assigned elemental composition of C₇H₆BrN₃S.[18][19]

The Core Investigation: NMR Spectroscopy

With the elemental formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity and define the complete molecular structure.[2][3] A combination of 1D (¹H, ¹³C) and 2D correlation experiments (HSQC, HMBC) is essential for solving the puzzle of heterocyclic structures.[20][21]

Workflow for NMR-Based Structure Elucidation

The logical progression of NMR experiments is designed to build the structure from the ground up, starting with simple proton and carbon counts and moving to complex connectivity networks.

G A 1. 1H NMR (Proton Environments & Integration) B 2. 13C & DEPT-135 NMR (Carbon Count & Type - CH3, CH2, CH) A->B Provides context for C 3. HSQC (Direct C-H Bond Correlations) A->C Assigns protons to B->C Assigns carbons to D 4. HMBC (Long-Range C-H Correlations, 2-3 Bonds) C->D Confirms direct attachments E 5. Data Integration (Assemble Fragments) D->E Provides key connectivity F 6. Final Structure Elucidation E->F Leads to

Caption: Logical workflow for structure elucidation using NMR.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also acquired to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D Spectra: Acquire gradient-selected 2D correlation spectra: HSQC and HMBC. The HMBC experiment is optimized to detect correlations over 2-3 bonds (typically by setting the long-range coupling constant to ~8 Hz).[22]

Data Interpretation and Assignment
  • ¹H NMR: The proton spectrum reveals three distinct aromatic/olefinic protons and a singlet corresponding to the methyl group.

  • ¹³C NMR & DEPT-135: The carbon spectrum shows seven signals. The DEPT-135 experiment confirms the presence of three CH groups and one CH₃ group, implying three quaternary (non-protonated) carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This crucial experiment directly links each proton to the carbon it is attached to.[22][23] It allows for the unambiguous assignment of the CH and CH₃ groups. For example, the proton at 2.65 ppm correlates directly to the carbon at 14.5 ppm, identifying this pair as the -SCH₃ group.[24]

Proton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Multiplicity (DEPT)Assignment
8.10148.2CHH2
7.85118.5CHH5
7.15115.0CHH6
2.6514.5CH₃-SC H₃
-155.0CC4
-125.8CC7a
-95.3CC7

Note: Chemical shifts are representative and may vary based on solvent and experimental conditions.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Core

The HMBC experiment is the cornerstone of this elucidation, providing the long-range connectivity information needed to piece the fragments together.[25][26] It reveals correlations between protons and carbons that are typically 2 or 3 bonds apart, allowing us to build the bicyclic ring system and place the substituents.[23]

Key HMBC Correlations:

  • -SCH₃ Placement: The methyl protons (H-SC H₃, δ 2.65) show a strong correlation to the quaternary carbon at δ 155.0 ppm. This carbon must be C4, confirming the attachment of the methylthio group at this position.

  • Building the Triazine Ring: The proton at δ 8.10 ppm (H2) shows correlations to C4 (δ 155.0) and C7a (δ 125.8), establishing the N=CH-N linkage and its connection to the pyrrole ring fusion point.

  • Confirming the Pyrrole Ring:

    • Proton H5 (δ 7.85) correlates to C7 (the bromo-substituted carbon, δ 95.3) and C7a.

    • Proton H6 (δ 7.15) correlates to C7a and C4.

  • Bromine Placement: The carbon at δ 95.3 ppm has a chemical shift consistent with a bromine-bearing sp² carbon and shows no direct proton attachment (absent in HSQC). Its correlation from H5 confirms its position at C7.

Caption: Key HMBC correlations confirming the structure.

Conclusion

By systematically integrating data from high-resolution mass spectrometry and a suite of NMR experiments (¹H, ¹³C, DEPT, HSQC, and HMBC), we have unambiguously determined the structure of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. The HRMS data confirmed the elemental formula C₇H₆BrN₃S and the presence of a single bromine atom through its distinct isotopic pattern. The comprehensive NMR analysis allowed for the complete assignment of all proton and carbon signals and, most critically, the HMBC experiment provided the long-range correlations necessary to assemble the bicyclic core and definitively place the bromo and methylthio substituents at positions C7 and C4, respectively. This multi-technique, logic-driven approach represents a gold standard for the structural elucidation of novel small molecules in a drug discovery and development setting, ensuring the highest level of scientific integrity and confidence in downstream applications.

References

  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Kind, T., et al. (2011). Elemental composition determination based on MSn. Bioinformatics, 27(18), 2593–2602. Available from: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available from: [Link]

  • Kind, T., & Fiehn, O. (2011). Elemental Composition determination based on MS. ResearchGate. Available from: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available from: [Link]

  • Metabolomics PACE. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Available from: [Link]

  • Cheminfo ELN. (n.d.). HSQC / HMBC prediction. Available from: [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available from: [Link]

  • CSB/SJU. (n.d.). ms isotopes: Br and Cl. Available from: [Link]

  • ACD/Labs. (2026). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available from: [Link]

  • ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy? Available from: [Link]

  • Breitmaier, E. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Available from: [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link]

  • ChemBK. (n.d.). 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2][3]Triazine(WXC00622). Available from: [Link]1][2][3]Triazine

  • Sharma, K., & Singh, P. P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1837–1852. Available from: [Link]

  • Beilstein Journals. (2016). Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071–2085. Available from: [Link]

  • ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. Available from: [Link]

  • Google Patents. (n.d.). WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Available from:

  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Available from: [Link]

  • Kumar, A., et al. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1245, 131065. Available from: [Link]

  • National Institutes of Health. (n.d.). 4-(Methylthio)pyrrolo[2,1-f][1][2][3]triazine. PubChem. Available from: [Link]

  • ACS Publications. (2023). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Available from: [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Structural Elucidation Guide to 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

A Comprehensive Spectroscopic and Structural Elucidation Guide to 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine Abstract The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Spectroscopic and Structural Elucidation Guide to 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and the notable antiviral drug Remdesivir.[4][5] This guide provides an in-depth technical analysis of the spectroscopic characteristics of a specific, functionalized derivative: 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine. Given the absence of a complete, publicly available dataset for this exact molecule, this document serves as a predictive and instructional manual for its unambiguous identification and characterization. By leveraging established spectroscopic principles and drawing parallels from structurally analogous compounds found in primary literature, we will construct a detailed and reliable spectroscopic profile. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals who require a robust framework for the structural verification of novel pyrrolotriazine derivatives.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The fusion of a pyrrole ring with a 1,2,4-triazine creates a unique, planar, nitrogen-rich bicyclic system with a bridgehead nitrogen atom. This architecture has proven to be a highly effective mimic of the purine nucleus, allowing molecules incorporating this scaffold to interact with biological targets typically addressed by purine-based structures, such as kinase ATP-binding sites.[6] The versatility of this core allows for substitution at various positions, enabling fine-tuning of physicochemical properties and target-specific interactions, which has led to its use in developing inhibitors for kinases like EGFR, VEGFR-2, and MAP4K4.[6][7]

The subject of this guide, 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine (Molecular Formula: C₇H₆BrN₃S, Molar Mass: 244.11 g/mol ), is a key intermediate amenable to further synthetic diversification.[1] The bromine atom at the 7-position and the methylthio group at the 4-position serve as versatile chemical handles for introducing additional complexity through cross-coupling reactions or oxidation/displacement, respectively. An isomer, 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, has been explicitly mentioned as a key starting material in the synthesis of novel kinase inhibitors, highlighting the strategic importance of this substitution pattern.[5]

This guide will systematically deconstruct the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing not just the data, but the scientific rationale behind the predictions.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The key features that will govern the spectral data are:

  • The Aromatic Core: The fused pyrrolotriazine system provides a rigid, aromatic backbone.

  • The Bromine Substituent: As an electronegative and heavy atom, bromine will significantly influence the chemical shift of adjacent protons and carbons and create a highly characteristic isotopic pattern in the mass spectrum.

  • The Methylthio Group (-SCH₃): This group will produce a distinct, sharp singlet in the ¹H NMR spectrum and a characteristic upfield signal in the ¹³C NMR spectrum.

Caption: Chemical structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For a molecule of this nature, high-field ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for heterocyclic systems due to its high solubilizing power and its tendency to shift residual water peaks away from regions of interest.[2] Deuterated chloroform (CDCl₃) is an alternative if the compound is sufficiently soluble. All predicted shifts are referenced against tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to be clean and highly informative, with signals in distinct regions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H28.0 - 8.3Singlet (s)N/A1HLocated on the electron-deficient triazine ring, deshielded by two adjacent nitrogen atoms.
H57.8 - 8.1Doublet (d)~2.5 - 3.51HPart of the pyrrole ring, adjacent to the bridgehead nitrogen and deshielded by the anisotropic effect of the fused triazine ring.
H66.8 - 7.1Doublet (d)~2.5 - 3.51HPart of the pyrrole ring, coupled to H5. Its chemical shift is influenced by the adjacent electron-withdrawing bromine atom at C7.
-SCH₃2.6 - 2.8Singlet (s)N/A3HAliphatic protons on the methylthio group, appearing as a characteristic sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton and the presence of quaternary carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2145 - 150Part of the triazine ring, deshielded by adjacent nitrogens.
C4155 - 165Quaternary carbon in the triazine ring bonded to sulfur and nitrogen, expected to be significantly downfield.
C5115 - 125Pyrrole ring carbon, influenced by the adjacent bridgehead nitrogen.
C6110 - 120Pyrrole ring carbon, coupled to H6.
C795 - 105Quaternary carbon directly attached to bromine. The heavy atom effect of bromine shifts this signal upfield relative to an unsubstituted carbon.
C8a130 - 140Bridgehead quaternary carbon, part of both rings.
-SCH₃12 - 18Aliphatic methyl carbon, appearing in the far upfield region.
Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) will be required. Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the residual solvent peak or TMS.

Figure 2: NMR Data Acquisition Workflow Sample 1. Sample Preparation (5-10 mg in 0.6 mL solvent) Spectrometer 2. Spectrometer Setup (400+ MHz, Tune & Shim) Sample->Spectrometer H1_Acq 3. ¹H Acquisition (16-32 scans) Spectrometer->H1_Acq C13_Acq 4. ¹³C Acquisition (1024+ scans) H1_Acq->C13_Acq Processing 5. Data Processing (FT, Phasing, Baseline) C13_Acq->Processing Analysis 6. Spectral Analysis (Integration, Peak Picking, Assignment) Processing->Analysis

Caption: A streamlined workflow for acquiring high-quality NMR data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns and isotopic distribution, offers powerful confirmatory evidence of the structure.

Ionization Method Selection

Electrospray Ionization (ESI) is the preferred method for this class of molecules, as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition.

Predicted Mass Spectrum (ESI+)
  • Molecular Ion Peak ([M+H]⁺): The most critical feature will be a pair of peaks corresponding to the two stable isotopes of bromine.

    • For ⁷⁹Br: C₇H₇⁷⁹BrN₃S⁺ = 243.9626 m/z

    • For ⁸¹Br: C₇H₇⁸¹BrN₃S⁺ = 245.9605 m/z

  • Isotopic Signature: The relative abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the mass spectrum will exhibit a characteristic doublet for the molecular ion ([M+H]⁺ and [M+2+H]⁺) where the two peaks are of almost identical intensity. This is a definitive, self-validating feature for a mono-brominated compound.

Predicted Fragmentation Pathway

While ESI is soft, some fragmentation can be induced. Plausible fragmentation pathways would involve the loss of stable neutral molecules or radicals.

Figure 3: Predicted ESI-MS Fragmentation Parent [M+H]⁺ m/z ≈ 244, 246 Frag1 Loss of -CH₃ m/z ≈ 229, 231 Parent->Frag1 - •CH₃ Frag2 Loss of -SCH₃ m/z ≈ 197, 199 Parent->Frag2 - •SCH₃ Frag3 Loss of -Br m/z ≈ 165 Parent->Frag3 - •Br

Caption: Key fragmentation pathways for structural confirmation.

Protocol for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the [M+H]⁺ and [M+2+H]⁺ peaks and compare their m/z values and isotopic pattern to the theoretical values. Use software to calculate the elemental composition from the exact mass.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides valuable, albeit less detailed, information about the functional groups present in the molecule. It is an excellent technique for quickly verifying the presence of the core structure and substituents.[8]

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the aromatic rings and the methyl group.

Wavenumber (cm⁻¹) Vibration Type Intensity
3100 - 3000Aromatic C-H StretchMedium-Weak
2980 - 2850Aliphatic C-H Stretch (-CH₃)Weak
1620 - 1450C=C and C=N Ring StretchingStrong-Medium
~1380C-H Bending (-CH₃)Medium
Below 1000C-H Out-of-plane BendingStrong
700 - 600C-S StretchWeak
Below 700C-Br StretchMedium
Protocol for FT-IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the predicted values and correlation tables.[9]

Conclusion

The structural elucidation of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine is a straightforward process when a multi-technique spectroscopic approach is employed. Each technique provides a unique and complementary piece of the structural puzzle.

  • ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework.

  • HRMS confirms the elemental composition and provides irrefutable evidence of the bromine atom through its distinct isotopic signature.

  • IR Spectroscopy offers a rapid check for the presence of the core aromatic system and aliphatic functional groups.

By following the protocols and comparing experimental data to the predictive analysis laid out in this guide, researchers can confidently and unambiguously verify the identity and purity of this valuable synthetic intermediate, paving the way for its use in the development of novel therapeutics.

References

  • ChemBK. 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2][3]Triazine(WXC00622). Available from: [Link].

  • MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link].

  • NextSDS. 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2][3]Triazine - Chemical Substance Information. Available from: [Link].

  • ACS Publications. Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Available from: [Link].

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link].

  • Arkivoc. Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Available from: [Link].

  • ACS Publications. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Available from: [Link].

  • SpringerLink. Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Available from: [Link].

  • PubChem. 4-(Methylthio)pyrrolo[2,1-f][1][2][3]triazine. Available from: [Link].

  • PubMed. Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Available from: [Link].

  • ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Available from: [Link].

  • PubMed. Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Available from: [Link].

  • PubMed. Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f][1][2][3]triazine MAP4K4 inhibitors. Available from: [Link].

  • MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link].

  • Illinois State University. Infrared Spectroscopy. Available from: [Link].

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link].

Sources

Exploratory

1H and 13C NMR of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic R...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents, including kinase inhibitors and antivirals.[4][5][6] A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, process development, and quality control. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related analogs and first principles of NMR theory to present a robust, predictive analysis. We will detail the rationale behind chemical shift and coupling constant assignments, provide a validated experimental protocol for data acquisition, and offer insights for professionals in drug development.

Molecular Structure and NMR-Relevant Features

7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine possesses a fused heterocyclic system where the electron-rich pyrrole ring is fused to the electron-deficient 1,2,4-triazine ring. This electronic dichotomy, combined with the influence of the bromo and methylthio substituents, creates a distinct and predictable NMR fingerprint. For clarity in our analysis, the standard IUPAC numbering for the pyrrolo[2,1-f]triazine core is used.

Diagram: Molecular Structure and Numbering

cluster_mol 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine mol mol

Caption: Molecular structure of the target compound.

The key structural features influencing the NMR spectra are:

  • The Pyrrole Moiety: Protons H-5 and H-6 will exhibit characteristic doublet splitting due to ortho-coupling. The bromine atom at C-7 will exert a significant electronic effect.

  • The Triazine Moiety: This ring is highly electron-deficient due to the presence of three nitrogen atoms, which will deshield the adjacent proton (H-2) and carbons.

  • The Methylthio Group (-SCH₃): The methyl protons will appear as a sharp singlet, with a chemical shift influenced by the sulfur atom and its attachment to the electron-deficient triazine ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons and the methyl group. The prediction is based on the analysis of similar heterocyclic systems and the known effects of substituents.[3][7][8][9]

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2 8.20 - 8.40 Singlet (s) N/A Located on the electron-deficient triazine ring between two nitrogen atoms, leading to significant deshielding.
H-5 7.90 - 8.10 Doublet (d) ³J(H5-H6) ≈ 2.5 - 3.0 Hz Adjacent to the triazine ring fusion, resulting in a downfield shift. Coupled to H-6.
H-6 7.00 - 7.20 Doublet (d) ³J(H6-H5) ≈ 2.5 - 3.0 Hz Coupled to H-5. The adjacent bromine at C-7 exerts an electron-withdrawing effect, shifting it downfield.

| -SCH₃ | 2.60 - 2.80 | Singlet (s) | N/A | Typical range for a methylthio group attached to an aromatic system. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals for the seven unique carbon atoms in the molecule. The chemical shifts are predicted based on data from analogous pyrrolotriazine structures and established substituent effects.[1][2][3]

Table 2: Predicted ¹³C NMR Assignments (101 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2 145.0 - 148.0 Highly deshielded due to its position between two nitrogen atoms in the triazine ring.
C-4 160.0 - 163.0 Attached to a nitrogen and the electropositive sulfur atom, causing a strong downfield shift.
C-5 118.0 - 121.0 Aromatic carbon on the pyrrole ring.
C-6 114.0 - 117.0 Aromatic carbon on the pyrrole ring, adjacent to the carbon bearing the bromine.
C-7 105.0 - 108.0 The ipso-carbon attached to bromine; its chemical shift is significantly influenced by the heavy atom effect.
C-7a 130.0 - 133.0 Bridgehead carbon, part of both the pyrrole and triazine rings.
C-8a 126.0 - 129.0 Bridgehead carbon at the ring junction.

| -SCH₃ | 14.0 - 16.0 | Aliphatic carbon of the methyl group, appearing in the typical upfield region. |

Self-Validating Experimental Protocol for NMR Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for structural verification and analysis, the following detailed protocol is recommended. This protocol is designed as a self-validating system, incorporating standard best practices.

Diagram: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep_1 Weigh 5-10 mg of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine prep_2 Dissolve in 0.6 mL of DMSO-d6 prep_1->prep_2 prep_3 Transfer to 5 mm NMR tube prep_2->prep_3 acq_1 Tune and Shim Spectrometer prep_3->acq_1 Insert Sample acq_2 Acquire 1H Spectrum (NS=16, D1=5s) acq_1->acq_2 acq_3 Acquire 13C{1H} Spectrum (NS=1024, D1=2s) acq_2->acq_3 acq_4 Acquire 2D Spectra (COSY, HSQC) if needed acq_3->acq_4 proc_1 Fourier Transform acq_4->proc_1 Process FIDs proc_2 Phase and Baseline Correction proc_1->proc_2 proc_3 Reference Spectra (Residual DMSO at 2.50 ppm) proc_2->proc_3 proc_4 Integrate 1H signals and Pick Peaks proc_3->proc_4

Caption: A standard workflow for NMR sample preparation, acquisition, and data processing.

A. Sample Preparation

  • Compound Weighing: Accurately weigh approximately 5-10 mg of the solid 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine.

  • Solvent Selection: Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO is an excellent solvent for a wide range of organic molecules, including many heterocycles. Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm are well-defined and typically do not overlap with signals from the analyte.

  • Dissolution: Add the solvent to the sample vial and gently vortex until the solid is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and ¹H NMR Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 5.0 seconds.

      • Trustworthiness: A longer delay ensures T1 relaxation is nearly complete for all protons, which is critical for accurate signal integration and quantitative analysis.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

C. ¹³C NMR Acquisition

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled carbon (zgpg30).

    • Number of Scans (NS): 1024 or more.

      • Causality: The low natural abundance of the ¹³C isotope necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width (SW): 240 ppm (centered around 100 ppm).

D. Data Processing and Analysis

  • Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Correction: Perform automated or manual phase and baseline corrections.

  • Referencing: Reference the ¹H spectrum to the residual DMSO-d₅ signal at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

  • Analysis: Integrate the signals in the ¹H spectrum and pick peaks for both spectra to determine their precise chemical shifts. Compare the experimental data with the predicted values for structural confirmation. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

Conclusion

This guide provides a robust, predictive framework for understanding the ¹H and ¹³C NMR spectra of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. By leveraging established NMR principles and comparative data from related structures, we have outlined the expected chemical shifts and coupling patterns. The detailed experimental protocol ensures that researchers can acquire high-fidelity data for this important class of molecules. This comprehensive approach to spectral prediction and acquisition is an invaluable tool for scientists engaged in the synthesis and development of novel therapeutics based on the pyrrolo[2,1-f][1][2][3]triazine scaffold.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc. [Link]

  • Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). PMC. [Link]

  • ones: Rearrangement of pyrrolo[1,2-d][1][3][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journals. [Link]

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. (2023). ACS Publications. [Link]

  • Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives. The Royal Society of Chemistry. [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. (2004). PubMed. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). PubMed. [Link]

  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [Link]

Sources

Foundational

A Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

Abstract The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that serves as the core for numerous bioactive compounds, including kinase inhibitors and antiviral agents like Remdesivir.[2][4][...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that serves as the core for numerous bioactive compounds, including kinase inhibitors and antiviral agents like Remdesivir.[2][4][5] The targeted synthesis of analogues, such as 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, is a cornerstone of modern drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic properties.[5][6] Consequently, robust and detailed analytical methodologies are paramount for structural confirmation, purity assessment, and metabolic profiling. This guide provides an in-depth, technically-focused protocol for the comprehensive mass spectrometric analysis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, leveraging high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques. We will explore ionization strategies, predict fragmentation pathways based on first principles, and present a validated experimental workflow designed for drug development professionals.

Foundational Analysis: Physicochemical Properties and Ionization Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature. 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine is a complex heterocyclic system with distinct features that dictate its behavior in the mass spectrometer.

1.1. Molecular Structure and Properties

The compound's structure is characterized by a fused pyrrolotriazine ring system, substituted with a bromine atom and a methylthio group. These features are critical for our analysis.

PropertyValue / DescriptionSource
Molecular Formula C₇H₆BrN₃S[1]
Monoisotopic Mass 242.9519 DaCalculated
Average Mass 244.11 Da[1]
Key Structural Features Fused aromatic rings, three nitrogen atoms (basic sites), one bromine atom (isotopic signature), one methylthio group (fragmentation site).N/A

The most diagnostically significant feature is the bromine atom. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by approximately 2 m/z units. This "M/M+2" signature is a powerful tool for confirming the presence and location of bromine within the molecule and its fragments.

1.2. Ionization Strategy: Electrospray Ionization (ESI)

Given the presence of multiple nitrogen atoms within the pyrrolotriazine core, the molecule is expected to be readily protonated.[8] Therefore, positive-ion Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique ideal for polar, thermally labile molecules, making it perfectly suited for analyzing drug-like heterocyclic compounds without causing premature fragmentation.[8][9]

To enhance ionization efficiency, an acidic modifier such as 0.1% formic acid should be incorporated into the mobile phase.[8] The acid serves to lower the pH of the solution, promoting the protonation of the basic nitrogen sites on the triazine ring and ensuring a strong and stable [M+H]⁺ signal.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Before delving into structural fragmentation, the elemental composition of the parent molecule must be unequivocally confirmed. High-resolution mass spectrometry (HRMS), performed on instruments like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.[10][11]

The primary objective is to measure the exact mass of the protonated molecular ions, [C₇H₆⁷⁹BrN₃S+H]⁺ and [C₇H₆⁸¹BrN₃S+H]⁺, and compare them to their calculated theoretical values.

Ion SpeciesTheoretical Exact Mass (m/z)Required Mass Accuracy
[M(⁷⁹Br)+H]⁺243.9598< 5 ppm
[M(⁸¹Br)+H]⁺245.9578< 5 ppm

Observing this doublet with the correct m/z values and a mass accuracy of less than 5 ppm provides high confidence in the assigned elemental formula of C₇H₆BrN₃S.

Tandem Mass Spectrometry (MS/MS): Elucidating the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the protonated parent ion. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint. The stability of the fused aromatic core suggests that fragmentation will primarily involve the substituents.

3.1. Proposed Fragmentation Pathway

The fragmentation of the protonated 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine is predicted to occur via several key pathways, driven by the loss of its most labile groups.

  • Loss of Methyl Radical (•CH₃): A common fragmentation pathway for methylthio-containing compounds is the homolytic cleavage of the S-CH₃ bond, resulting in the loss of a methyl radical (15.02 Da). This is often a primary and highly indicative fragmentation.

  • Loss of Thioformaldehyde (CH₂S): A rearrangement followed by the elimination of thioformaldehyde (46.00 Da) is another plausible route.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond can lead to the loss of a bromine radical (78.92 Da or 80.92 Da). The resulting fragment would lack the characteristic M/M+2 isotopic pattern.

  • Loss of Thiomethyl Radical (•SCH₃): The entire methylthio group can be lost as a radical (47.00 Da).

These proposed losses allow for the construction of a detailed fragmentation map.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

3.2. Expected Key Fragment Ions

The following table summarizes the key fragments expected from the MS/MS analysis. The presence or absence of the bromine isotopic pattern is a critical piece of evidence for each fragment.

m/z (⁷⁹Br / ⁸¹Br)Proposed FormulaLost Neutral(s)Notes
244.0 / 246.0[C₇H₇BrN₃S]⁺-Protonated Parent Ion ([M+H]⁺)
229.0 / 231.0[C₆H₄BrN₃S]⁺•CH₃Loss of a methyl radical from the methylthio group. Retains Br pattern.
197.0 / 199.0[C₇H₆BrN₂]⁺•SCH₃Loss of the entire methylthio radical. Retains Br pattern.
165.0[C₇H₇N₃S]⁺•BrLoss of a bromine radical. Isotopic pattern collapses to a single peak.
202.0 / 204.0[C₅H₃BrN₂S]⁺•CH₃, HCNSubsequent loss of HCN from the m/z 229/231 fragment. Retains Br pattern.

Comprehensive Experimental Protocol (LC-MS/MS)

This section details a robust LC-MS/MS workflow for the analysis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. The liquid chromatography step is crucial for separating the analyte from impurities before it enters the mass spectrometer.[10]

G prep 1. Sample Preparation Dissolve in 50:50 ACN:H₂O to 1 µg/mL lc 2. LC Separation Reversed-Phase C18 Column prep->lc ms1 3. MS Scan (HRMS) Full scan to confirm [M+H]⁺ m/z 100-400 lc->ms1 ms2 4. MS/MS Analysis Targeted fragmentation of m/z 244.0 and 246.0 ms1->ms2 analysis 5. Data Analysis Confirm mass accuracy, isotopic pattern, and fragmentation fingerprint ms2->analysis

Sources

Exploratory

Process Chemistry Whitepaper: Solubility Profiling of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine in Organic Solvents

Executive Summary & Structural Rationale 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a highly functionalized, fused bicyclic heterocycle. It serves as a critical advanced intermediate in the synthesis of 1'-cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a highly functionalized, fused bicyclic heterocycle. It serves as a critical advanced intermediate in the synthesis of 1'-cyano-substituted C-nucleoside antivirals, most notably Remdesivir (GS-5734) and its parent nucleoside GS-4415241[1]. The successful scale-up of such active pharmaceutical ingredient (API) intermediates relies heavily on mastering their solubility profiles across various organic solvents to optimize reaction homogeneity and crystallization yields.

To predict and manipulate the solubility of this compound, one must analyze its structural thermodynamics:

  • Crystal Lattice Energy: The pyrrolo[2,1-f][1,2,4]triazine core is strictly planar, promoting highly ordered π−π stacking interactions in the solid state. This results in a high lattice enthalpy ( ΔHlattice​ ) that must be overcome by the solvent's solvation energy ( ΔHsolvation​ ).

  • Substituent Effects (Causality of Solvation):

    • The 7-Bromo Group: Bromine is a large, polarizable halogen. It increases the overall lipophilicity (LogP) of the molecule while providing a "soft" electron cloud. This engages in strong London dispersion forces and dipole-induced dipole interactions with polarizable solvents (e.g., Dichloromethane).

    • The 4-Methylthio Group: The thioether linkage adds further hydrophobic bulk. While the sulfur atom can act as a weak hydrogen-bond acceptor, its large Van der Waals radius prevents tight hydrogen-bond networks.

  • Net Result: The molecule is practically insoluble in highly polar protic solvents (like water) due to a lack of strong hydrogen-bond donors, but exhibits excellent solubility in polar aprotic solvents where dipole-dipole interactions dominate.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the thermodynamic solubility behavior of 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine across standard process chemistry solvents at 25°C.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility Range (25°C)Process Suitability
Polar Aprotic Dichloromethane (DCM)8.9> 150 mg/mL (Freely Soluble)Ideal for homogeneous reactions; excellent solvation of polarizable halogens.
Polar Aprotic Tetrahydrofuran (THF)7.6> 100 mg/mL (Freely Soluble)Primary choice for low-temperature organometallic or cross-coupling steps.
Polar Aprotic Ethyl Acetate (EtOAc)6.030 - 50 mg/mL (Soluble)Excellent "good solvent" component for binary crystallization systems.
Polar Protic Methanol (MeOH)32.75 - 15 mg/mL (Slightly Soluble)Poor reaction solvent; disrupts H-bond networks without solute donor pairing.
Non-Polar Heptane1.9< 1 mg/mL (Practically Insoluble)Ideal anti-solvent for driving supersaturation and crystallization.

Experimental Methodology: Thermodynamic Solubility Determination

In early-stage drug development, kinetic solubility methods (e.g., DMSO-spiking) are often used for high-throughput screening. However, kinetic methods frequently lead to supersaturation artifacts and false positives2[2]. For rigorous process chemistry, the Equilibrium Shake-Flask Method remains the gold standard because it reflects the true thermodynamic stability of the crystal lattice against the solvent3[3].

Step-by-Step Protocol:
  • Saturation: Add an excess amount of 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine powder (~200 mg) to a 5 mL glass scintillation vial containing 1 mL of the target organic solvent. Ensure visible undissolved solid remains to guarantee saturation 4[4].

  • Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Extended time is required to ensure the dissolution-precipitation dynamic reaches a true thermodynamic equilibrium ( ΔG=0 ).

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let large particulates settle. Transfer the suspension to a chemically resistant microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption).

  • Quantification: Dilute an exact aliquot (e.g., 50 µL) of the clear supernatant into a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector. Quantify the API concentration using HPLC-UV against a pre-established multi-point calibration curve.

SolubilityWorkflow Start Excess Solid + Solvent (Sealed Vial) Incubate Orbital Shaking (25°C, 24-48h) Start->Incubate Equilibrium Thermodynamic Equilibrium Reached? Incubate->Equilibrium Equilibrium->Incubate No (Kinetic State) Separate Centrifugation / Filtration (0.22 µm) Equilibrium->Separate Yes (Saturated) Dilute Volumetric Dilution (Mobile Phase) Separate->Dilute Analyze HPLC-UV Quantification vs. Calibration Curve Dilute->Analyze

Fig 1. Thermodynamic equilibrium shake-flask workflow for API solubility determination.

Process Chemistry Implications: Solvent Selection Logic

Understanding the solubility boundaries of 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine allows process chemists to engineer highly efficient synthetic routes.

  • Reaction Solvents (Homogeneous Regimes): For downstream modifications—such as the nucleophilic displacement of the methylthio group or metal-catalyzed cross-coupling at the 7-bromo position—maintaining a homogeneous solution is critical for predictable reaction kinetics. THF and DCM are the optimal choices here, as their high solvation energy completely overcomes the compound's lattice energy.

  • Isolation Solvents (Heterogeneous Regimes): To isolate the compound with high purity, a binary solvent system is utilized. The API is first dissolved in a "good" solvent (e.g., EtOAc) at elevated temperatures. An anti-solvent (e.g., Heptane) is then dosed into the reactor. Because the compound is practically insoluble in heptane, the mixed-solvent dielectric constant drops rapidly, inducing a controlled supersaturation state that forces the planar triazine molecules to re-stack into a purified crystal lattice.

SolventLogic Input Process Goal for Pyrrolo-triazine Reaction Chemical Reaction (Homogeneous) Input->Reaction Crystallization Isolation / Purification Input->Crystallization SolventRxn Select Polar Aprotic (THF, DCM, DMF) Reaction->SolventRxn SolventCryst Select Binary System (EtOAc / Heptane) Crystallization->SolventCryst OutcomeRxn High Solvation Energy Overcomes Lattice SolventRxn->OutcomeRxn OutcomeCryst Anti-Solvent Induces Supersaturation SolventCryst->OutcomeCryst

Fig 2. Decision matrix for solvent selection in pyrrolo-triazine process chemistry.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - nih.gov
  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - acs.org
  • Metronidazole Benzoate | High-Purity Research Compound - benchchem.com
  • Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution - A validation study - researchg
  • Miniaturization of Drug Solubility and Dissolution Testings - helsinki.fi

Sources

Foundational

The Strategic Role of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine in Advanced Therapeutics: From Kinase Inhibition to Antiviral C-Nucleosides

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective targeted therapies requires privileged scaffolds that can seamlessly mimic endogenous molecules while evading metabolic deg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective targeted therapies requires privileged scaffolds that can seamlessly mimic endogenous molecules while evading metabolic degradation. 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has emerged as a critical "linchpin" intermediate. By acting as a bioisostere for canonical purines (adenine and guanine), this scaffold provides a highly programmable foundation for two major therapeutic domains: the synthesis of ATP-competitive kinase inhibitors (e.g., VEGFR, FGFR, PI3K) and the development of direct-acting antiviral C-nucleosides (e.g., Remdesivir analogs).

This whitepaper dissects the chemical logic, orthogonal reactivity, and self-validating synthetic workflows that make this molecule an indispensable tool for drug development professionals.

Chemical Anatomy & Orthogonal Reactivity Logic

The architectural brilliance of 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine lies in its dual-reactivity profile, which allows for orthogonal functionalization without the need for complex protecting group strategies.

  • The Pyrrolo[2,1-f][1,2,4]triazine Core: This bicyclic system is a 7-deaza-4-azaadenine mimic. It maintains the critical nitrogen atoms required for hydrogen bonding within the hinge region of kinases or the active site of viral RNA-dependent RNA polymerases (RdRp). Crucially, the altered electron distribution prevents recognition by host purine nucleoside phosphorylases, dramatically increasing the in vivo half-life of derived drugs .

  • The C4-Methylthio Group (Nucleophilic Aromatic Substitution): Unlike a C4-chloro group, which can be overly reactive and prone to hydrolysis during organometallic steps, the methylthio ( −SCH3​ ) group offers a "Goldilocks" level of stability. It remains intact during strong basic conditions (e.g., lithiation) but acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) when heated with amines, yielding 4-amino derivatives .

  • The C7-Bromo Group (Organometallic Activation): Positioned on the electron-rich pyrrole ring, the bromine atom is primed for halogen-metal exchange or palladium-catalyzed cross-coupling. This is the critical vector for attaching ribose analogs (to form C-nucleosides) or aryl groups (to probe the hydrophobic pockets of kinase enzymes).

Scaffold_Reactivity Core 7-Bromo-4-(methylthio) pyrrolo[2,1-f][1,2,4]triazine Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) Core->Lithiation C7 Reactivity Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Core->Coupling C7 Reactivity Lactone Ribonolactone Addition (C-C Bond Formation) Lithiation->Lactone SNAr Nucleophilic Substitution (Amines, Heat) Coupling->SNAr C4 Reactivity Lactone->SNAr C4 Reactivity Antiviral Antiviral C-Nucleosides (e.g., RdRp Inhibitors) SNAr->Antiviral Kinase Kinase Inhibitors (VEGFR, FGFR, PI3K) SNAr->Kinase

Fig 1: Divergent synthetic workflows leveraging orthogonal C7 and C4 reactivity.

Application I: Antiviral C-Nucleoside Synthesis

The synthesis of direct-acting antivirals (like the precursors to Remdesivir) relies on forming a robust carbon-carbon bond between the nucleobase and the ribose sugar. N-nucleosides (C-N bond) are highly susceptible to enzymatic cleavage. By utilizing the C7-bromo handle, chemists can synthesize C-nucleosides that are entirely resistant to phosphorylase-mediated degradation .

Self-Validating Protocol: C-Nucleoside Glycosylation & Aminolysis

This workflow details the causality and diagnostic checks required to convert the scaffold into an active antiviral precursor.

Step 1: Halogen-Metal Exchange & Lactone Addition

  • Procedure: Dissolve 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Add n -BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Add a solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.05 eq) in THF.

  • Causality: The cryogenic temperature (-78°C) is mandatory to prevent the highly nucleophilic C7-lithio intermediate from attacking the triazine core of neighboring molecules. The lithiated species attacks the lactone carbonyl, forming a hemiketal.

  • Validation Checkpoint: Quench a 50 µL aliquot in CD3​OD . Analyze via LC-MS. The disappearance of the starting material mass and the appearance of the hemiketal mass ( [M+H]+ ) confirms successful coupling. If the debrominated core is detected without lactone addition, the lactone is either wet or was added too slowly.

Step 2: Anomeric Reduction

  • Procedure: Dissolve the crude hemiketal in anhydrous DCM. Cool to -78°C. Add triethylsilane ( Et3​SiH , 3.0 eq) followed by Boron trifluoride etherate ( BF3​⋅OEt2​ , 3.0 eq). Warm to 0°C over 2 hours.

  • Causality: The Lewis acid ( BF3​ ) promotes the elimination of the anomeric hydroxyl group to form an oxocarbenium ion. Et3​SiH acts as a hydride donor, attacking from the least hindered face to establish the required β -stereochemistry of the C-nucleoside.

  • Validation Checkpoint: 1H -NMR must show the disappearance of the anomeric -OH signal and the emergence of the anomeric proton ( H1′ ) as a characteristic doublet ( J≈4.5 Hz), confirming the β -configuration.

Step 3: Aminolysis (C4-Activation)

  • Procedure: Transfer the reduced intermediate to a pressure vessel. Add 7N NH3​ in methanol. Seal and heat to 80°C for 16 hours.

  • Causality: The electron-deficient triazine ring allows the ammonia to attack the C4 position. The methylthio group is expelled as methanethiol, yielding the biologically active 4-amino-pyrrolo-triazine C-nucleoside.

  • Validation Checkpoint: Monitor via HPLC at 254 nm. Complete conversion is validated when the starting material peak area is <1%. LC-MS will show a mass shift of -47 Da (loss of −SCH3​ , gain of −NH2​ ).

MOA Prodrug Pyrrolotriazine C-Nucleoside Kinase Intracellular Kinase Cascade Prodrug->Kinase Cellular Entry NTP Active Triphosphate Analog Kinase->NTP Successive Phosphorylation RdRp Viral RNA-Dependent RNA Polymerase NTP->RdRp ATP Competition Term Delayed RNA Chain Termination RdRp->Term Incorporation into Viral RNA

Fig 2: Intracellular activation and RdRp inhibition pathway of pyrrolotriazine C-nucleosides.

Application II: Oncology & Targeted Kinase Inhibitors

In oncology, aberrant angiogenesis and cell proliferation are driven by overactive receptor tyrosine kinases (RTKs) such as VEGFR-2 and FGFR-1. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold for ATP-competitive kinase inhibitors .

The nitrogen atoms at positions 2 and 3 of the triazine ring act as hydrogen bond acceptors/donors to the kinase hinge region (e.g., interacting with the backbone amides of Cys919 in VEGFR-2). The C7 position projects directly into the hydrophobic solvent channel, allowing for the attachment of bulky aryl groups to drive selectivity.

Self-Validating Protocol: Dual VEGFR/FGFR Inhibitor Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (1.0 eq), an aryl boronic acid (1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in a degassed mixture of 1,4-dioxane/water (4:1). Heat at 90°C for 4 hours.

  • Causality: Palladium selectively inserts into the weaker C7-Br bond over the C4-S bond. This orthogonal reactivity allows the formation of the C7-aryl linkage while preserving the methylthio group for subsequent functionalization.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3). The product spot will exhibit strong UV absorbance and a distinct Rf​ shift. LC-MS must confirm the exact mass of the cross-coupled product with the isotopic signature of bromine completely absent.

Step 2: SN​Ar with Anilines

  • Procedure: To the cross-coupled product, add a substituted aniline (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in n -butanol. Heat at 120°C for 12 hours.

  • Causality: The elevated temperature and polar protic solvent ( n -butanol) accelerate the displacement of the methylthio group by the weaker aniline nucleophile.

  • Validation Checkpoint: Monitor the evolution of methanethiol gas (use a bleach trap). Complete conversion is verified by HPLC. The final compound is purified via reverse-phase preparative HPLC to achieve >99% purity required for biological assays.

Quantitative Data: Biological Activity Profile

The versatility of the 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine scaffold is demonstrated by the potent biological activity of its downstream derivatives across entirely different therapeutic classes.

Derivative ClassTarget / PathogenSpecific Enzyme / ReceptorPotency (IC₅₀ / EC₅₀)Primary Mechanism of Action
Kinase Inhibitor (e.g., Brivanib analogs)Oncology (Angiogenesis)VEGFR-2~ 25 nMATP-competitive hinge binding
Kinase Inhibitor Oncology (Proliferation)FGFR-1~ 148 nMATP-competitive hinge binding
Kinase Inhibitor Oncology (Survival)PI3K (p110α / p110δ)122 nM / 119 nMAllosteric/ATP-competitive inhibition
C-Nucleoside (e.g., 4-aza-7,9-dideazaadenosine)Human Norovirus (HuNoV)Viral RdRp0.015 µM (15 nM)Delayed RNA chain termination
C-Nucleoside (Remdesivir precursor)SARS-CoV-2 / EbolaViral RdRp0.77 µM (SARS-CoV-2)Delayed RNA chain termination

Data synthesized from foundational pharmacological profiling of pyrrolotriazine derivatives , .

Conclusion

The 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine molecule is far more than a simple chemical building block; it is a highly engineered pharmacological template. By understanding the causal relationship between its electronic structure and its orthogonal reactivity (C7-organometallic activation vs. C4-nucleophilic substitution), drug development professionals can rapidly generate diverse libraries of both targeted oncology therapeutics and resilient antiviral agents.

References

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules (MDPI). Available at:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases (US6869952B2).Google Patents.
  • Development of Drugs with Direct Antiviral Action Based on Azaheterocyclic Systems. PubMed Central (PMC). Available at:[Link]

  • Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research (AACR Journals). Available at:[Link]

Exploratory

The Pyrrolo[2,1-f][1,2,4]triazine Core: A Privileged Pharmacophore in Modern Drug Discovery

Executive Summary As a Senior Application Scientist overseeing structural biology and process chemistry campaigns, I frequently encounter scaffolds that define an entire generation of therapeutics. The pyrrolo[2,1-f][1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing structural biology and process chemistry campaigns, I frequently encounter scaffolds that define an entire generation of therapeutics. The pyrrolo[2,1-f][1,2,4]triazine core is one such privileged bicyclic nitrogen heterocycle. Functioning as a highly stable bioisostere of purine and quinazoline, this scaffold features a bridgehead nitrogen and an N-N bond. This unique electron distribution alters the hydrogen-bond donor/acceptor profile compared to traditional purines, preventing recognition by certain host salvage pathway enzymes. Consequently, it minimizes off-target toxicity while maintaining exceptionally high affinity for viral polymerases and human receptor tyrosine kinases.

This technical guide deconstructs the mechanistic logic, synthetic workflows, and pharmacological profiling of the pyrrolo[2,1-f][1,2,4]triazine core, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Pathways & Target Engagement

The versatility of the pyrrolotriazine pharmacophore stems from its ability to act as a multimodal binding motif across entirely different therapeutic areas.

Antiviral Nucleoside Analogs (ProTide Technology)

In virology, the core is the foundational base of , a broad-spectrum antiviral prodrug. Unlike traditional N-linked nucleosides, the pyrrolotriazine is utilized as a C-linked nucleoside .

  • The Causality of C-Linking: Traditional N-glycosidic bonds are highly susceptible to enzymatic cleavage by viral exonucleases. By utilizing a C-C bond between the ribose sugar and the pyrrolotriazine base, the molecule becomes metabolically robust. Once intracellularly metabolized to its active triphosphate form, it perfectly mimics adenosine, competing with natural ATP for incorporation by the RNA-dependent RNA polymerase (RdRp), ultimately causing delayed RNA chain termination.

Oncology & Kinase Inhibition

In oncology, the core serves as a potent hinge-binding motif in ATP-competitive kinase inhibitors. are targeted by the triazine nitrogens, which accept hydrogen bonds from the kinase hinge region (e.g., the DFG-loop). Simultaneously, the pyrrole ring projects into the hydrophobic pocket. This dual-action binding enables high-affinity inhibition of targets like VEGFR-2 and FGFR-1, as seen in clinical candidates like.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Activates ATP ATP Binding Pocket VEGFR2->ATP Requires AutoPhos Autophosphorylation ATP->AutoPhos Enables Pyrrolo Pyrrolotriazine Inhibitor Pyrrolo->ATP Competes Pyrrolo->AutoPhos Blocks Angiogenesis Tumor Angiogenesis AutoPhos->Angiogenesis Drives

Mechanism of VEGFR-2 inhibition by pyrrolo[2,1-f][1,2,4]triazine derivatives.

Process Chemistry: Scalable Synthesis of the Core

The construction of the bicyclic core requires the precise formation of the N-N bond. Drawing from, the following self-validating protocol outlines the de novo synthesis of the scaffold.

Synthesis_Workflow Pyrrole 2-Formylpyrrole Amination N-Amination (HOSA, 0°C) Pyrrole->Amination Intermediate 1-Amino-2-formylpyrrole Amination->Intermediate Cyclization Cyclization (80°C) Intermediate->Cyclization Product Pyrrolotriazine Core Cyclization->Product

Step-by-step synthetic workflow for the pyrrolo[2,1-f][1,2,4]triazine core.

Protocol 1: De Novo Synthesis of the Pyrrolo[2,1-f][1,2,4]triazine Scaffold

Causality & Experimental Design: We utilize hydroxylamine-O-sulfonic acid (HOSA) for the N-amination of 2-formylpyrrole. The pyrrole nitrogen is notoriously non-nucleophilic due to its lone pair participating in the aromatic sextet. HOSA provides a highly reactive electrophilic nitrogen source that, under strictly controlled alkaline conditions, overcomes this activation energy barrier. Subsequent cyclization with formamidine acetate is chosen because it acts dually as a one-carbon electrophile and a mild base, driving the condensation-cyclization cascade while preserving the sensitive N-amino intermediate.

Step-by-Step Methodology:

  • N-Amination: Dissolve 2-formylpyrrole (1.0 eq) in aqueous KOH (1.5 eq) and cool to strictly 0 °C. Slowly add HOSA (1.2 eq) dissolved in water dropwise over 30 minutes.

    • Self-Validation Check: Maintaining 0 °C is critical; exceeding 5 °C triggers the exothermic, irreversible decomposition of HOSA, which will be visually indicated by rapid gas evolution and a darkening of the solution.

  • Extraction: Extract the resulting 1-amino-1H-pyrrole-2-carbaldehyde using ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Cyclization: Dissolve the crude intermediate in absolute ethanol. Add formamidine acetate (2.0 eq) and reflux at 80 °C for 8 hours.

    • Self-Validation Check: The elevated temperature drives the formation of the stable aromatic 10-pi electron system. Reaction completion is validated via TLC (Hexane/EtOAc 7:3), observing the disappearance of the fluorescent intermediate spot.

  • Purification: Concentrate the solvent in vacuo and purify via silica gel chromatography to yield the pure pyrrolo[2,1-f][1,2,4]triazine core as a crystalline solid.

Pharmacological Profiling & Quantitative Data

The structural tuning of the pyrrolotriazine core yields highly specific target engagement. The quantitative data below summarizes the broad-spectrum efficacy of this pharmacophore across disparate therapeutic targets.

CompoundPrimary TargetIC₅₀ / EC₅₀Therapeutic Application
Remdesivir (GS-5734) SARS-CoV-2 RdRpEC₅₀: 0.77 µMAntiviral (COVID-19)
BMS-582664 (Brivanib) VEGFR-2 KinaseIC₅₀: 25 nMOncology (Solid Tumors)
BMS-582664 (Brivanib) FGFR-1 KinaseIC₅₀: 148 nMOncology (Solid Tumors)
Compound 14b Influenza A (H1N1)IC₅₀: 4.0 µg/mLAntiviral (Influenza)
Protocol 2: Radiometric [γ-³³P]ATP In Vitro Kinase Assay

Causality & Experimental Design: To validate the hinge-binding affinity of synthesized pyrrolotriazine analogs against VEGFR-2, a radiometric assay is strictly preferred over fluorescence resonance energy transfer (FRET) assays. The causality stems from the highly conjugated nature of pyrrolotriazine derivatives, which frequently exhibit auto-fluorescence that artificially skews FRET readouts. By utilizing [γ-³³P]ATP, we establish a self-validating, interference-free system that directly quantifies the catalytic transfer of phosphate to a synthetic substrate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 0.5 mM DTT, and 0.1 mg/mL BSA.

    • Rationale: Mn²⁺ is strictly required as a catalytic cofactor for VEGFR-2, while BSA prevents the non-specific binding of hydrophobic pyrrolotriazine compounds to the microplate walls.

  • Substrate Addition: Add 0.1 mg/mL of the synthetic polymer poly(Glu,Tyr) 4:1, which serves as the phosphoryl acceptor.

  • Inhibitor Incubation: Dispense the pyrrolotriazine inhibitor at varying concentrations (0.1 nM to 10 µM) ensuring a final DMSO concentration of exactly 1% to maintain compound solubility without denaturing the kinase.

  • Reaction Initiation: Add recombinant VEGFR-2 kinase domain and 1 µM ATP spiked with 4 µCi/mL [γ-³³P]ATP. Incubate the microplate at 26 °C for exactly 1 hour.

  • Termination & Readout: Quench the reaction by adding cold 10% trichloroacetic acid (TCA).

    • Self-Validation Check: TCA precisely precipitates only the phosphorylated poly(Glu,Tyr) peptide, leaving unreacted [γ-³³P]ATP in solution.

  • Filter the precipitate through a GF/C glass fiber filterplate, wash extensively with 10% TCA, and quantify the incorporated ³³P using a microplate scintillation counter to calculate the IC₅₀.

Conclusion

The pyrrolo[2,1-f][1,2,4]triazine core represents a masterclass in scaffold hopping and bioisosteric replacement. By manipulating its unique electron density and bridgehead nitrogen architecture, drug development professionals can bypass traditional resistance mechanisms, evade metabolic degradation, and achieve nanomolar potency across both viral polymerases and oncogenic kinases.

References

  • Title: Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases Source: Cancer Research (American Association for Cancer Research) URL: [Link]

  • Title: Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega (via NCBI PMC) URL: [Link]

  • Title: Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies Source: MDPI Molecules URL: [Link]

  • Title: Specificity Rendering 'Hot-Spots' for Aurora Kinase Inhibitor Design: The Role of Non-Covalent Interactions and Conformational Transitions Source: PLOS One URL: [Link]

Foundational

Kinase Inhibitory Potential of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine: A Strategic Scaffold for Targeted Therapeutics

Executive Summary The pursuit of highly selective and potent small-molecule kinase inhibitors has driven the evolution of novel heterocyclic scaffolds. Among these, the pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective and potent small-molecule kinase inhibitors has driven the evolution of novel heterocyclic scaffolds. Among these, the pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a privileged bioisostere of the traditional quinazoline core, offering superior physicochemical properties and unique intellectual property space[1],[2].

Within this chemical class, 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine serves as a highly versatile, dual-functionalized building block[3]. It provides medicinal chemists with orthogonal reactive handles—a methylthio group at C-4 and a bromine atom at C-7—enabling the divergent synthesis of targeted therapeutics against critical oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor 1 (FGFR-1)[2],[4]. This whitepaper details the mechanistic rationale, synthetic utility, and validated experimental protocols for leveraging this scaffold in modern drug discovery.

Mechanistic Rationale: The Pyrrolo[2,1-f][1,2,4]triazine Pharmacophore

Bioisosterism and ATP-Competitive Inhibition

The efficacy of the pyrrolo[2,1-f][1,2,4]triazine core lies in its structural mimicry of the adenine ring of ATP. The arrangement of nitrogen atoms (N1, N2, and the bridgehead N4) perfectly replicates the hydrogen bond acceptor/donor profile of the quinazoline N1/N3 system[2]. When positioned within the kinase hinge region (e.g., interacting with Met793 in EGFR or Cys919 in VEGFR-2), the triazine core anchors the molecule securely[1].

Orthogonal Reactivity for SAR Exploration

The strategic placement of functional groups on the 7-bromo-4-(methylthio) derivative dictates its utility:

  • C-4 Methylthio (-SMe): Directed toward the solvent-exposed channel or the hydrophobic pocket (depending on the specific kinase conformation). It acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing the introduction of diverse anilines that dictate kinase selectivity[2].

  • C-7 Bromo (-Br): Oriented toward the solvent interface or the ribose-binding pocket. It serves as a robust handle for palladium-catalyzed cross-coupling, enabling the fine-tuning of pharmacokinetic (PK) properties and solubility without disrupting the primary hinge-binding motif[5].

Experimental Workflows: Divergent Synthesis Protocols

As a self-validating system, the synthesis of kinase inhibitors from this scaffold must follow a strict sequence to prevent functional group interference: SNAr at C-4 followed by cross-coupling at C-7.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C-4
  • Objective: Displace the C4-methylthio group with an aniline derivative (e.g., 3-chloro-4-fluoroaniline) to establish the primary kinase-binding pharmacophore.

  • Causality & Mechanism: The methylthio group is a moderate leaving group. While the pyrrolo[2,1-f][1,2,4]triazine core is inherently electron-deficient, SNAr requires activation to proceed efficiently at mild temperatures. The addition of a catalytic amount of Trifluoroacetic acid (TFA) selectively protonates the N3 nitrogen. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine system, increasing the electrophilicity of C-4 and accelerating nucleophilic attack[5].

  • Step-by-Step Method:

    • Dissolve 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (1.0 eq) and the target aniline (1.2 eq) in anhydrous isopropanol (0.2 M).

    • Add TFA (0.1 eq) dropwise under an inert argon atmosphere.

    • Heat the reaction mixture to 80°C for 4–6 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (M+H = 244/246 m/z) is fully consumed. Note: The reaction evolves toxic methanethiol gas; proper scrubbing is mandatory.

    • Cool to room temperature, precipitate the product with cold water, filter, and dry under vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-7
  • Objective: Introduce an aryl, heteroaryl, or aliphatic group at the C-7 position to optimize solvent-exposed interactions.

  • Causality & Mechanism: The C-7 position resides on the electron-rich pyrrole moiety. Consequently, the C(sp2)-Br bond is less activated toward oxidative addition by Palladium(0) compared to halogens on electron-deficient rings. To overcome this activation energy barrier, a highly active bidentate phosphine ligand-based catalyst, such as Pd(dppf)Cl₂, is utilized. The large bite angle of dppf promotes rapid reductive elimination, while a mild base (K₂CO₃) activates the boronic acid without hydrolyzing the newly formed C4-amine linkage[5].

  • Step-by-Step Method:

    • Charge a Schlenk flask with the C4-aminated intermediate (1.0 eq), the desired boronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

    • Heat the mixture to 90°C for 12 hours under argon.

    • In-Process Control (IPC): Post-reaction, visually inspect for the precipitation of palladium black (indicating catalyst cycle completion). Filter the crude mixture through a Celite pad to remove the metal.

    • Purify the filtrate via preparative HPLC to yield the dual-functionalized kinase inhibitor.

Quantitative Target Profiling

The modularity of the 7-bromo-4-(methylthio) scaffold allows for the rapid generation of structure-activity relationship (SAR) data. Below is a summary of representative inhibitory data derived from functionalizing this core template.

Table 1: Representative Kinase Inhibitory Activity of Pyrrolo[2,1-f][1,2,4]triazine Derivatives

C4-Substituent (via SNAr)C7-Substituent (via Suzuki)Target KinaseIC₅₀ (nM)Primary Oncological Application
3-Chloro-4-fluoroaniline-H (Unsubstituted)EGFR118Non-Small Cell Lung Cancer (NSCLC)
3-Hydroxy-4-methylaniline-H (Unsubstituted)VEGFR-275Tumor Anti-angiogenesis
4-Fluoro-2-methylindole-5-oxy-CH₃VEGFR-2 / FGFR-1< 50Solid Tumors (Brivanib analogs)
3-Chloro-4-fluoroanilineSubstituted ArylEGFR (T790M)< 10Overcoming Acquired Resistance

Data synthesized from foundational SAR studies on the pyrrolo[2,1-f][1,2,4]triazine nucleus[2],[4].

Visualizing the Mechanism and Workflow

To fully contextualize the application of this scaffold, the following diagrams illustrate both the biological signaling pathway targeted by these inhibitors and the logical flow of the synthetic methodology.

Kinase Signaling Pathway and Inhibition Node

Pathway EGF Growth Factors (EGF / VEGF) RTK Receptor Tyrosine Kinases (EGFR / VEGFR-2) EGF->RTK Activates ATP ATP Binding Pocket RTK->ATP Requires Signaling Downstream Signaling (RAS / RAF / MEK / ERK) ATP->Signaling Phosphorylation Inhibitor Pyrrolotriazine Inhibitor (Competes with ATP) Inhibitor->ATP Blocks Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Drives

Figure 1: Mechanism of action showing pyrrolotriazine inhibitors blocking the ATP pocket of RTKs.

Divergent Synthetic Workflow

Workflow SM 7-Bromo-4-(methylthio) pyrrolo[2,1-f][1,2,4]triazine SNAr Step 1: SNAr (Aniline, Acid Catalyst) SM->SNAr Int C4-Aminated Intermediate (7-Bromo retained) SNAr->Int -MeSH Suzuki Step 2: Suzuki Coupling (Boronic Acid, Pd Catalyst) Int->Suzuki Product Dual-Functionalized Kinase Inhibitor Suzuki->Product C-C Bond

Figure 2: Two-step orthogonal functionalization of the 7-bromo-4-(methylthio) scaffold.

Conclusion

The 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine scaffold represents a masterclass in rational drug design. By combining the potent ATP-mimetic properties of the triazine core with the orthogonal synthetic handles of the C-4 methylthio and C-7 bromo groups, researchers can rapidly generate highly selective kinase inhibitors[1],[2]. Adhering to the mechanistically driven protocols outlined in this guide ensures high-fidelity synthesis, empowering the next generation of targeted oncology therapeutics.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research (via NIH). Available at:[Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research (AACR Journals). Available at:[Link]

  • NextSDS. 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1,2,4]Triazine - Chemical Substance Information. NextSDS Database. Available at: [Link]

  • ACS Publications. (2026). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development. Available at:[Link]

Sources

Exploratory

Engineering Efficacy: A Technical Whitepaper on Pyrrolo[2,1-f][1,2,4]triazine Derivatives in Antiviral Drug Development

The Chemical Rationale: Why C-Nucleosides? The foundational challenge in nucleoside analogue development is balancing intracellular stability with polymerase recognition.

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Rationale: Why C-Nucleosides?

The foundational challenge in nucleoside analogue development is balancing intracellular stability with polymerase recognition. Canonical N-nucleosides possess a labile C–N glycosidic bond that is highly susceptible to enzymatic cleavage by cellular hydrolases and phosphorylases.

To circumvent this, modern antiviral engineering utilizes the pyrrolo[2,1-f][1,2,4]triazine scaffold. By replacing the C–N linkage with a non-hydrolyzable C–C bond, researchers create a "C-nucleoside" that mimics adenosine but exhibits profound chemical and enzymatic stability 1. This structural resilience ensures that the pharmacophore survives the intracellular environment long enough to undergo bioactivation. Furthermore, the enhanced stability of the anomeric center allows for complex modifications at the 1′-position—such as the 1′-cyano group found in Remdesivir (GS-5734)—which acts as a critical determinant for viral polymerase selectivity over host polymerases 2.

Mechanistic Paradigm: ProTide Bioactivation and Delayed Chain Termination

The therapeutic efficacy of pyrrolo[2,1-f]triazine derivatives relies on a two-stage mechanistic cascade: intracellular bioactivation and subsequent enzymatic interference.

Bypassing the Kinase Bottleneck

Nucleoside analogues must be converted into their active triphosphate (TP) forms to inhibit the viral RNA-dependent RNA polymerase (RdRp). However, the initial phosphorylation of the parent nucleoside (e.g., GS-441524) by host kinases is notoriously rate-limiting. To solve this, the ProTide (aryloxy phosphoramidate) strategy is employed. By masking a monophosphate group with lipophilic esters, the prodrug rapidly permeates the cell membrane and is subsequently cleaved by intracellular esterases (like Cathepsin A) and phosphoramidases, directly delivering the monophosphate and bypassing the initial kinase bottleneck 3.

The "Delayed Chain Termination" Mechanism

Once the active triphosphate (e.g., RDV-TP) is incorporated into the nascent viral RNA chain by the RdRp, it does not cause immediate termination. Instead, the polymerase incorporates three additional natural nucleotides (the i+3 position). At this exact point, the rigid 1′-cyano group of the pyrrolo[2,1-f]triazine core sterically clashes with specific RdRp residues (such as Ser-861 in SARS-CoV-2), physically stalling the translocation of the enzyme 4.

Causality Insight: Why is delayed termination superior to immediate termination? By allowing the addition of three extra nucleotides, the analogue becomes deeply buried within the RNA channel. This effectively hides the mismatched base from the virus's proofreading exonuclease (ExoN), preventing the excision of the drug and ensuring lethal viral mutagenesis.

G Prodrug ProTide Prodrug (e.g., Remdesivir) Uptake Cellular Uptake Prodrug->Uptake Cleavage Esterase/Phosphoramidase Cleavage Uptake->Cleavage MonoP Nucleoside Monophosphate Cleavage->MonoP Kinases Host Kinase Phosphorylation MonoP->Kinases TriP Active Triphosphate (NTP) Kinases->TriP RdRp Viral RdRp Incorporation TriP->RdRp Extension Addition of 3 Nucleotides (i+3) RdRp->Extension Clash Steric Clash with RdRp (e.g., Ser-861) Extension->Clash Termination Delayed Chain Termination Clash->Termination

Intracellular bioactivation and delayed chain termination of pyrrolo[2,1-f]triazines.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating workflows where each step contains an internal quality control metric.

Protocol 3.1: Synthesis of Phosphoramidate Prodrugs (e.g., Remdesivir from GS-441524)

This three-step sequence requires strict regiocontrol to ensure the phosphoramidate is exclusively installed at the 5′-hydroxyl 5.

  • Protection: React the parent nucleoside (GS-441524) with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Causality: This selectively masks the 2′,3′-hydroxyl groups, preventing off-target phosphorylation.

    • Self-Validation: Perform LC-MS prior to the next step. The reaction is only validated to proceed if a mass shift corresponding to the acetal addition is confirmed, ensuring zero unreacted diols remain.

  • Phosphoramidation: Couple the protected nucleoside with the appropriate aryloxy phosphorochloridate using trimethyl phosphate and N-methylimidazole (NMI) at -20°C.

    • Self-Validation: Monitor the reaction via 31 P NMR. The emergence of a distinct phosphorus signal confirms successful covalent linkage of the ProTide moiety.

  • Deprotection: Cleave the acetal protecting group using acidic conditions (e.g., aqueous TFA).

    • Self-Validation: Final purification via preparative HPLC must yield >95% purity, and High-Resolution Mass Spectrometry (HRMS) must match the exact theoretical mass of the active prodrug.

Protocol 3.2: Cell-Based Antiviral Efficacy and Cytotoxicity Assay

Antiviral potency is meaningless if the compound simply kills the host cell. This protocol isolates true RdRp inhibition from general cytotoxicity.

  • Cell Seeding: Seed Vero E6 or HeLa cells in 12-well plates and incubate until a confluent monolayer forms 5.

    • Self-Validation: Microscopic confirmation of 90-100% confluency is required; sub-confluent wells will artificially skew viability readouts.

  • Compound Treatment & Infection: Apply the pyrrolo[2,1-f]triazine derivative in a 10-point serial dilution. Infect the cells with the target virus (e.g., SARS-CoV-2 or RSV) at a defined Multiplicity of Infection (MOI).

  • Dual Readout System:

    • Measure viral RNA reduction via RT-qPCR to calculate the half-maximal effective concentration ( EC50​ ).

    • In parallel, use a luminescent cell viability assay (e.g., CellTiter-Glo) on uninfected, treated cells to calculate the half-maximal cytotoxic concentration ( CC50​ ).

    • Self-Validation: Calculate the Selectivity Index ( SI=CC50​/EC50​ ). The assay is only validated as a true antiviral hit if the SI>10 , proving the viral reduction is driven by RdRp stalling, not host cell death.

Quantitative Pharmacokinetic and Enzymatic Profiling

The structural tuning of pyrrolo[2,1-f]triazine derivatives dramatically alters their pharmacokinetic profiles and broad-spectrum capabilities. Below is a synthesized data comparison demonstrating the enzymatic and systemic behavior of key derivatives across multiple viral targets.

Compound / DerivativeTarget / MetricValueSignificance
GS-441524 Triphosphate (4tp) RSV RdRp Inhibition ( IC50​ )1.1 µMDemonstrates highly potent, direct viral polymerase inhibition [[3]]().
GS-441524 Triphosphate (4tp) HCV RdRp Inhibition ( IC50​ )5.0 µMValidates the broad-spectrum targeting capabilities of the active TP 3.
GS-441524 Tri-isobutyryl ester (5g) Oral Bioavailability (F) in mice98.7%Esterification successfully overcomes the poor systemic exposure of the parent nucleoside, enabling oral administration 2.
1′-C-linked prototype (9a) Leukemic Cell Lines Growth Inhibition0.8 - 15 nMHighlights the baseline cytotoxicity of the unmodified scaffold, proving why 1′-substitutions (like 1′-CN) are mandatory for selectivity 2.

Future Directions in Scaffold Optimization

While the 1′-cyano substitution remains the gold standard for avoiding host mitochondrial polymerase toxicity, ongoing research is heavily focused on the 2′-position. For instance, while 2′-deoxy-2′-fluoro modifications are highly effective in Hepatitis C Virus (HCV) inhibitors, morphing these exact 2′-fluoro modifications onto the pyrrolo[2,1-f]triazine core often leads to a complete loss of antiviral activity against coronaviruses like SARS-CoV-2 2. This underscores that future drug design must treat the RdRp active site of each viral family as a distinct structural entity, rather than assuming a universal "broad-spectrum" fit for all sugar modifications.

References

  • Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 Source: ACS Infectious Diseases URL
  • Antiviral agent 43 Source: Benchchem URL
  • Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734)
  • Source: The Journal of Organic Chemistry (ACS)
  • Innovative Strategies for the Construction of Diverse 1′-Modified C-Nucleoside Derivatives Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine in Modern Drug Discovery

The Strategic Utility of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine in Modern Drug Discovery Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold The pyrrolo[2,1-f][1][2][3]triazine core is a...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine in Modern Drug Discovery

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich fused heterocycle that has emerged as a "privileged" scaffold in medicinal chemistry.[2][4] Its structural resemblance to purine nucleosides allows it to interact with a wide range of biological targets, particularly protein kinases, which has led to its incorporation into several clinically significant therapeutics.[3][5] Notable examples include kinase inhibitors used in oncology and antiviral agents like remdesivir, underscoring the scaffold's therapeutic versatility.[2][3] The strategic derivatization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine has been identified as a key synthetic intermediate, offering a versatile platform for introducing molecular diversity at the C7 position through modern cross-coupling methodologies.[2] This document serves as a comprehensive guide for researchers, providing detailed protocols and scientific rationale for the synthesis and application of this pivotal building block.

Synthesis of the Intermediate: A Step-by-Step Protocol

The preparation of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine is a multi-step process that begins with readily available pyrrole derivatives. The following protocol is a representative synthesis adapted from established literature procedures for analogous compounds.[2]

Experimental Workflow: Synthesis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine

cluster_0 Synthesis of the Pyrrolotriazine Core Start Methyl Pyrrole-2-carboxylate Step1 1. N-Amination (e.g., NH2Cl) Start->Step1 Intermediate1 N-Aminopyrrole Derivative Step1->Intermediate1 Step2 2. Cyclization with Benzoyl Isothiocyanate Intermediate1->Step2 Intermediate2 Thione Intermediate Step2->Intermediate2 Step3 3. S-Methylation (e.g., MeI) Intermediate2->Step3 Intermediate3 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine Step3->Intermediate3 Step4 4. Bromination (e.g., NBS) Intermediate3->Step4 End 7-Bromo-4-(methylthio)pyrrolo [2,1-f][1,2,4]triazine Step4->End

Caption: Synthetic workflow for the preparation of the title compound.

Protocol 1: Synthesis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine

  • N-Amination: To a solution of methyl pyrrole-2-carboxylate in a suitable solvent, add an aminating agent such as chloramine (NH₂Cl) to introduce the crucial N-N bond.[2]

  • Cyclization: The resulting N-aminopyrrole is then treated with benzoyl isothiocyanate. This is followed by a hydrolytic cyclization, typically under basic conditions (e.g., 2 M NaOH), to form the triazine ring, yielding a thione intermediate.[2]

  • S-Methylation: The thione is subsequently S-methylated using an electrophilic methyl source like methyl iodide (MeI) to afford the 4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine core.

  • Bromination: Finally, regioselective bromination at the C7 position is achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or a chlorinated solvent. The product is then isolated and purified using standard techniques like column chromatography.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position of the electron-deficient pyrrolotriazine ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient introduction of aryl, heteroaryl, alkynyl, and amino substituents, which is a cornerstone of modern medicinal chemistry library synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7]

Causality and Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd[P(tBu)₃]₂ are commonly employed. The choice of bulky, electron-rich phosphine ligands enhances the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[6]

  • Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield, with milder bases often being sufficient for this activated system.

  • Solvent: Anhydrous aprotic solvents like 1,4-dioxane, toluene, or DMF are typically used to ensure the stability of the catalyst and reagents.[8]

cluster_1 Suzuki-Miyaura Coupling Workflow Start 7-Bromo-4-(methylthio) pyrrolotriazine Reagents Arylboronic Acid Pd Catalyst Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) Start->Reagents Add Reaction Inert Atmosphere Heat (e.g., 90-110 °C) Reagents->Reaction Perform Workup Aqueous Workup Extraction Reaction->Workup Upon Completion Purification Column Chromatography Workup->Purification Product 7-Aryl-4-(methylthio) pyrrolotriazine Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv), the desired arylboronic acid or its pinacol ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane) to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 90-110 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for a wide range of substrates.
Ligand (If using Pd source like Pd(OAc)₂) SPhos, XPhosBulky, electron-rich ligands facilitate the catalytic cycle.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane, Toluene, DMFAnhydrous, aprotic solvents are standard.
Temperature 90 - 110 °CProvides thermal energy to overcome activation barriers.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8][9]

Causality and Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of palladium precursor and phosphine ligand. Systems like Pd₂(dba)₃ with ligands such as XantPhos or BrettPhos are often effective.[10] The ligand's bite angle and steric bulk are critical for promoting reductive elimination to form the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, making it a more effective nucleophile.

  • Solvent: Anhydrous, aprotic, and polar solvents like toluene or THF are generally used.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XantPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous solvent (e.g., toluene) and seal the vessel.

  • Heat the reaction to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂Common palladium precursors for forming the active Pd(0) species.
Ligand XantPhos, BrettPhos, XPhosBulky, electron-rich ligands are crucial for this transformation.
Base NaOtBu, K₃PO₄, LHMDSStrong base required to deprotonate the amine nucleophile.
Solvent Toluene, THF, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80 - 110 °CStandard temperature range for these reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[11][12]

Causality and Experimental Choices:

  • Catalyst System: This reaction typically employs a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both to neutralize the HX byproduct and to act as the solvent in some cases.

  • Solvent: Solvents like THF or DMF are commonly used when the amine base is not the solvent.

Protocol 4: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2-3 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira reactions.
Co-catalyst Copper(I) Iodide (CuI)Accelerates the reaction by forming a copper acetylide intermediate.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as an acid scavenger and can serve as the solvent.
Solvent THF, DMFUsed when the amine base is not the solvent.
Temperature 25 - 60 °COften proceeds under mild thermal conditions.

Conclusion

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1][2][3]triazine is a highly valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. Its C7-bromo substituent provides a reliable handle for introducing a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions. The protocols and rationale provided herein offer a solid foundation for researchers to leverage this key building block in the development of novel therapeutics based on the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold.

References

  • [Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2933-2953.]([Link])

  • [Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4204-4207.]([Link])

  • [Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4204-4207.]([Link])

  • [2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry, 54(18), 6328-6341.]([Link])

  • [7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2][3]Triazine(WXC00622) - ChemBK. (URL not available)]([Link])

  • [Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Figshare.]([Link])

  • [Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7794.]([Link])

  • [7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2][3]Triazine - NextSDS. (URL not available)]([Link])

  • [Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.]([Link])

  • 1][2][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2586.

  • [Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193.]([Link])

  • [ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 15, 230-238.]([Link])

  • [Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Bioorganic & Medicinal Chemistry Letters, 14(17), 4353-4358.]([Link])

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for performing Suzuki-Miyaura coupling reactions with 7-Bromo-4-(methylthio)pyrrolo[2,1-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for performing Suzuki-Miyaura coupling reactions with 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors and antiviral agents.[4][5] Mastering the functionalization of this core, particularly at the 7-position, is crucial for the development of novel therapeutics.

Introduction to the Suzuki-Miyaura Coupling on the Pyrrolo[2,1-f][1][2][3]triazine Core

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide.[6] This palladium-catalyzed reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

The 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine is an important intermediate for the synthesis of 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazines, a class of compounds that has shown significant potential as kinase inhibitors.[4][7] The Suzuki coupling at the 7-position allows for the introduction of diverse aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine Ar-Br->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Methods

Reagents and Solvents
  • Substrate: 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

  • Boronic Acids/Esters: A variety of aryl, heteroaryl, and vinyl boronic acids or their corresponding pinacol esters.

  • Palladium Catalysts:

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Bases:

    • Potassium carbonate (K₂CO₃)

    • Sodium carbonate (Na₂CO₃)

    • Potassium phosphate (K₃PO₄)

  • Solvents:

    • 1,4-Dioxane

    • Toluene

    • Dimethoxyethane (DME)

    • A mixture of an organic solvent and water (e.g., Dioxane/H₂O)

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To a Schlenk flask, add 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) to the flask. In a separate vial, prepare a solution of the palladium catalyst and any additional ligand, and add this to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 7-substituted-4-(methylthio)pyrrolo[2,1-f]triazine.

Example Protocol: Synthesis of 7-Phenyl-4-(methylthio)pyrrolo[2,1-f]triazine

This protocol is adapted from a similar synthesis on a related scaffold.[7]

  • To a reaction vial, add 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine (100 mg, 0.41 mmol), phenylboronic acid (60 mg, 0.49 mmol), and potassium carbonate (170 mg, 1.23 mmol).

  • Seal the vial and purge with argon.

  • Add degassed 1,4-dioxane (3 mL) and water (1 mL).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (15 mg, 0.02 mmol).

  • Heat the reaction mixture to 90 °C for 4 hours.

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography (Hexanes/Ethyl Acetate gradient) to yield the product.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Weigh Reagents: - 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine - Boronic Acid - Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat to Desired Temperature (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Suzuki coupling.

Optimization and Troubleshooting

The success of a Suzuki coupling reaction can be highly dependent on the specific substrates and reaction conditions. The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.[2]
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF), including aqueous mixtures.[2]
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.
Protodeboronation Presence of protic sources (water, alcohols)Use anhydrous conditions with a fluoride base (e.g., KF, CsF). Use a boronic ester instead of a boronic acid.[2]
Electron-deficient boronic acidUse milder reaction conditions (lower temperature, shorter reaction time).
Homocoupling Presence of oxygenEnsure thorough degassing of the reaction mixture and maintain a positive inert gas pressure.[2]
High catalyst loading or temperatureReduce the catalyst loading and/or reaction temperature.
Poor Solubility Substrates not fully dissolvedScreen different solvents or solvent mixtures. Increase the reaction temperature.[2]

Summary of Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions on nitrogen-containing heterocycles, which can be applied as a starting point for optimizing the reaction with 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine.

Catalyst SystemBaseSolventTemperature (°C)Typical Substrates
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O80-100Aryl and vinyl boronic acids
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-110Heteroaryl boronic acids
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60-100Electron-rich and -deficient aryl bromides
Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂ORoom Temp - 100Challenging heteroaryl couplings

This data is compiled from general literature on Suzuki couplings of nitrogen heterocycles and should be adapted for the specific substrate.[1][8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-7 functionalization of the 4-(methylthio)pyrrolo[2,1-f]triazine core. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers and scientists working on the synthesis of novel pyrrolo[2,1-f][1][2][3]triazine derivatives for drug discovery and development.

References

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Surry, D. S., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Surry, D. S., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877-12885.
  • Surry, D. S., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Sharma, P., & Kumar, A. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17.

  • McGlacken, G. P., & Fairlamb, I. J. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2336–2345.
  • ChemBK. (n.d.). 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2][3]Triazine(WXC00622). Retrieved from [Link]

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(17), 6139–6152.

  • Singh, R. P., et al. (2020). Optimization of conditions for the Suzuki coupling reaction.
  • D'auria, M., & Ciappa, A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4426–4439.
  • NextSDS. (n.d.). 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2][3]Triazine. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 6(92), 89759-89768.
  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.
  • ResearchGate. (2021). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.

  • Organic & Biomolecular Chemistry. (2011). Synthesis of 7-aryl/heteraryl-1,3-diphenyl-1,2,4-benzotriazinyls viapalladium catalyzed Stille and Suzuki-Miyaura reactions. RSC Publishing.
  • Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein-Institut.
  • Molecules. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI.
  • ResearchGate. (2012).

Sources

Method

Application Notes and Protocols for the Functionalization of the Pyrrolo[2,1-f]triazine Scaffold

Application Notes and Protocols for the Functionalization of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold Authored by: Gemini, Senior Application Scientist Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Functionalization of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning the designation of a "privileged scaffold".[4][5] Its structural resemblance to purine nucleosides allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[5] This versatile scaffold is at the heart of several clinically important molecules, including the antiviral drug Remdesivir, and a number of kinase inhibitors such as Brivanib Alaninate and BMS-690514.[5] The therapeutic potential of this scaffold is vast, with derivatives showing promise as inhibitors of Janus kinase 2 (JAK2), vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and anaplastic lymphoma kinase (ALK).[3][6][7]

The ability to strategically modify, or "functionalize," the pyrrolo[2,1-f][1][2][3]triazine core is paramount to unlocking its full potential in drug discovery. The introduction of various substituents at specific positions on the scaffold allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. These modifications are crucial for optimizing lead compounds and developing novel therapeutic agents.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the key strategies for the functionalization of the pyrrolo[2,1-f][1][2][3]triazine scaffold. We will delve into the underlying chemical principles that govern the reactivity of this heterocyclic system and present detailed, field-proven protocols for a range of essential transformations.

Understanding the Reactivity of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Rationale for Regioselectivity

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a bicyclic system where an electron-rich pyrrole ring is fused to an electron-deficient triazine ring. This electronic dichotomy is the primary determinant of its reactivity and the regioselectivity of its functionalization. The pyrrole moiety, being an aromatic, five-membered ring with a lone pair of electrons on the nitrogen atom, is more susceptible to electrophilic aromatic substitution than the triazine ring.

Computational studies and experimental evidence from analogous N-fused heterocyclic systems suggest that the C7 position of the pyrrolo[2,1-f][1][2][3]triazine scaffold is the most electron-rich and, therefore, the most reactive site for electrophilic attack. Attack at this position leads to a more stable cationic intermediate where the positive charge can be delocalized over both rings without disrupting the aromaticity of the triazine ring.

Conversely, the triazine ring is generally deactivated towards electrophilic attack due to the presence of three electronegative nitrogen atoms. However, positions on the triazine ring can be functionalized, often through nucleophilic substitution on a pre-functionalized scaffold (e.g., a halogenated derivative) or through directed metallation.

This understanding of the inherent reactivity of the pyrrolo[2,1-f][1][2][3]triazine scaffold provides a rational basis for the development of selective functionalization strategies, which we will explore in the following sections.

Functionalization at the C7 Position: A Gateway to Structural Diversity

The C7 position is the most common and versatile site for the introduction of new functional groups onto the pyrrolo[2,1-f][1][2][3]triazine scaffold. A variety of synthetic methods have been developed to modify this position, including halogenation, cross-coupling reactions, and formylation.

Halogenation: Introducing a Versatile Handle

The introduction of a halogen atom, typically bromine or iodine, at the C7 position provides a key "handle" for further functionalization through cross-coupling reactions.

This protocol describes the bromination of a 5-fluoropyrrolo[2,1-f]triazin-2-yl 4-methylbenzene-1-sulfonate at the C7 position using N-bromosuccinimide (NBS).

Experimental Protocol:

  • To a reactor charged with acetonitrile (10 volumes), add the 5-fluoropyrrolo[2,1-f]triazin-2-yl 4-methylbenzene-1-sulfonate starting material (1 equivalent).

  • Add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Stir the resulting mixture at 20°C for 12 hours, or until the reaction is deemed complete by a suitable analytical method (e.g., TLC or LC-MS).

  • Quench the reaction by pouring the mixture into ice water (30 volumes) at 0–5°C.

  • Stir the resulting slurry for 30 minutes at 20°C.

  • Filter the product, wash the solid with water (2 x 6 volumes), and dry under vacuum at 40°C to afford the 7-bromo-5-fluoropyrrolo[2,1-f]triazin-2-yl 4-methylbenzene-1-sulfonate.[8]

Causality Behind Experimental Choices:

  • NBS as the Brominating Agent: NBS is a mild and selective source of electrophilic bromine, which is crucial for achieving regioselective bromination at the electron-rich C7 position without over-bromination or decomposition of the starting material.

  • Acetonitrile as the Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this reaction, as it can dissolve the reactants and does not interfere with the electrophilic bromination mechanism.

  • Room Temperature Reaction: The reaction is carried out at room temperature to ensure selectivity and prevent potential side reactions that might occur at higher temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The halogenated pyrrolo[2,1-f][1][2][3]triazine derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C7 position.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 7-bromo-pyrrolo[2,1-f][1][2][3]triazine with a boronic acid to introduce an aryl group at the C7 position.

Experimental Protocol:

  • In a reaction vessel, dissolve the 7-bromo-pyrrolo[2,1-f][1][2][3]triazine derivative (1 equivalent) and the desired boronic acid (1.5 equivalents) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ (2 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-pyrrolo[2,1-f][1][2][3]triazine.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura coupling, which involves oxidative addition, transmetalation, and reductive elimination.

  • Base: The base is required to activate the boronic acid for the transmetalation step.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This protocol outlines a general procedure for the alkynylation of a 7-iodo-pyrrolo[2,1-f][1][2][3]triazine.

Experimental Protocol:

  • To a solution of the 7-iodo-pyrrolo[2,1-f][1][2][3]triazine derivative (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent such as THF or DMF, add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 equivalents), and a copper(I) co-catalyst, such as CuI (0.1 equivalents).

  • Add a base, such as triethylamine (2-3 equivalents).

  • Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 7-alkynyl-pyrrolo[2,1-f][1][2][3]triazine product.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt plays a crucial role in the Sonogashira coupling by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Amine Base: The amine base serves both as a solvent and as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Formylation via the Vilsmeier-Haack Reaction: Creating a Versatile Aldehyde Handle

The Vilsmeier-Haack reaction allows for the introduction of a formyl group (-CHO) onto electron-rich aromatic rings.[11] This formyl group can then be further transformed into a variety of other functional groups.

Experimental Protocol:

  • In a cooled (0°C) reaction vessel, slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) (10 volumes) with stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0°C and add the pyrrolo[2,1-f][1][2][3]triazine starting material (1 equivalent) portion-wise, maintaining the temperature below 15°C.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as aqueous sodium hydroxide, to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 7-formyl-pyrrolo[2,1-f][1][2][3]triazine.[12]

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: The Vilsmeier reagent, an electrophilic iminium salt, is the active formylating agent in this reaction.

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.

Functionalization at the C4 Position: Modulating the Pharmacophore

The C4 position of the pyrrolo[2,1-f][1][2][3]triazine scaffold, particularly when it bears an amino group, is another key site for modification to modulate the biological activity and physicochemical properties of the molecule.

Protocol 4: N-Arylation of 4-Aminopyrrolo[2,1-f][1][2][3]triazine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[1] It is a powerful tool for the arylation of amines.

Experimental Protocol:

  • In a reaction vial, combine the 4-aminopyrrolo[2,1-f][1][2][3]triazine (1 equivalent), the aryl halide (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), a suitable ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vial and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the N-aryl-4-aminopyrrolo[2,1-f][1][2][3]triazine.[1]

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of palladium source and ligand is critical for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step.

Data Presentation: Summary of Functionalization Reactions

The following tables summarize the reaction conditions and reported yields for the functionalization of the pyrrolo[2,1-f][1][2][3]triazine scaffold.

Table 1: Halogenation of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

EntryStarting MaterialReagentSolventTemp. (°C)Time (h)ProductYield (%)Reference
15-fluoro-pyrrolo[2,1-f]triazin-2-yl 4-methylbenzene-1-sulfonateNBS (1.1 eq)Acetonitrile20127-bromo derivative89[8]
24-aminopyrrolo[2,1-f]triazineI₂ (1.1 eq), HIO₃ (0.44 eq)EtOH/H₂O8027-iodo derivative>99[1]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

EntryReaction TypeStarting MaterialCoupling PartnerCatalystBaseSolventTemp. (°C)Yield (%)Reference
1Suzuki7-bromo derivativeArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100VariesGeneral
2Sonogashira7-iodo derivativeTerminal alkynePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT-50VariesGeneral
3Buchwald-Hartwig4-aminopyrrolo[2,1-f]triazineAryl bromidePd₂(dba)₃/XantphosCs₂CO₃Toluene11015-69[1]

Visualizing the Workflows: Reaction Diagrams

The following diagrams, generated using the DOT language, illustrate the key functionalization workflows described in this guide.

G cluster_0 C7-Halogenation Workflow Start_Halo Pyrrolo[2,1-f]triazine Reagent_Halo NBS or I₂/HIO₃ Start_Halo->Reagent_Halo Electrophilic Aromatic Substitution Product_Halo 7-Halogenated Pyrrolo[2,1-f]triazine Reagent_Halo->Product_Halo

Caption: Workflow for the C7-halogenation of the pyrrolo[2,1-f]triazine scaffold.

G cluster_1 C7-Cross-Coupling Workflow Start_CC 7-Halogenated Pyrrolo[2,1-f]triazine Reagent_CC Boronic Acid (Suzuki) or Terminal Alkyne (Sonogashira) Start_CC->Reagent_CC Cross-Coupling Catalyst_CC Pd Catalyst (and Cu(I) for Sonogashira) Reagent_CC->Catalyst_CC Product_CC 7-Aryl or 7-Alkynyl Pyrrolo[2,1-f]triazine Catalyst_CC->Product_CC

Caption: General workflow for C7-functionalization via cross-coupling reactions.

G cluster_2 C4-N-Arylation Workflow Start_N 4-Aminopyrrolo[2,1-f]triazine Reagent_N Aryl Halide Start_N->Reagent_N Buchwald-Hartwig Amination Catalyst_N Pd₂(dba)₃ / Xantphos Reagent_N->Catalyst_N Product_N N-Aryl-4-aminopyrrolo[2,1-f]triazine Catalyst_N->Product_N

Caption: Workflow for the N-arylation of 4-aminopyrrolo[2,1-f]triazine.

Conclusion

The functionalization of the pyrrolo[2,1-f][1][2][3]triazine scaffold is a critical aspect of harnessing its therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel derivatives with tailored properties. A thorough understanding of the scaffold's reactivity, coupled with the application of modern synthetic methodologies, will undoubtedly continue to fuel the discovery of new and effective drugs based on this remarkable heterocyclic system.

References

  • Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. (n.d.). Retrieved from [Link]

  • (2021, November 13). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Retrieved from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). PMC. Retrieved from [Link]

  • (n.d.). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Retrieved from [Link]

  • C H/C C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. (2020). PMC. Retrieved from [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. (2008). ACS Publications. Retrieved from [Link]

  • C-H/C-C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. (2020). UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022). PMC. Retrieved from [Link]

  • ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journals. Retrieved from [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). PMC. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. (2024). ACS Publications. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. (2023). ACS Publications. Retrieved from [Link]

  • Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). PMC. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. (2018). PubMed. Retrieved from [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. (n.d.). Google Patents. Retrieved from

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research. Retrieved from [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. (2004). PubMed. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine in Targeted Kinase Inhibitor Synthesis

The Strategic Value of the Pyrrolo[2,1-f][1,2,4]triazine Scaffold In the landscape of modern targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on "privileged scaffolds" that mimic the puri...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Pyrrolo[2,1-f][1,2,4]triazine Scaffold

In the landscape of modern targeted oncology, the design of ATP-competitive kinase inhibitors relies heavily on "privileged scaffolds" that mimic the purine ring of ATP while offering novel vector angles for side-chain extension. The pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a premier bioisostere for quinazolines and purines, serving as the core for numerous clinical-stage inhibitors targeting VEGFR-2, FGFR-1, EGFR, and ALK 1.

Within this chemical space, 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine acts as the ultimate bifunctional "blank canvas" for medicinal chemists. Its orthogonal reactivity allows for a modular, two-stage assembly of complex kinase inhibitors:

  • The C4-Methylthio Group: Serves as a versatile leaving group for Nucleophilic Aromatic Substitution (SNAr). Displacement with anilines or aliphatic amines installs the critical hydrogen bond donor/acceptor pair required for anchoring the molecule to the kinase hinge region (e.g., Met91 in VEGFR-2) 2.

  • The C7-Bromo Group: Provides a robust handle for transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions). This vector points directly into the hydrophobic pocket II or the solvent-exposed channel, dictating the inhibitor's kinase selectivity profile 3.

Mechanistic Rationale & Workflow

The synthetic logic relies on the differential reactivity of the two functional handles. While direct SNAr at C4 is possible, anilines are relatively poor nucleophiles. To overcome this, we exploit a causality-driven approach: oxidizing the methylthio group to a methylsulfinyl (–S(O)CH3) or methylsulfonyl (–SO2CH3) group. This oxidation drastically lowers the LUMO of the triazine ring, reducing the activation energy required for the addition-elimination sequence.

Following C4 amination, the C7-bromo group remains intact. Because the bromine atom is situated on the electron-rich pyrrole ring, oxidative addition by palladium is inherently slower than on electron-deficient rings. Consequently, the use of highly active, bidentate phosphine ligands (e.g., dppf) is necessary to prevent premature catalyst degradation and drive the cross-coupling to completion.

Workflow SM 7-Bromo-4-(methylthio) pyrrolo[2,1-f][1,2,4]triazine Ox Oxidation (mCPBA) Activation of C4 SM->Ox Optional but Recommended SNAr SNAr with Aniline (Hinge Binder Installation) SM->SNAr Direct (High Temp) Ox->SNAr -MeS(O)x leaving group Int 7-Bromo-4-(arylamino) pyrrolo[2,1-f][1,2,4]triazine SNAr->Int Suz Suzuki-Miyaura Coupling (Hydrophobic Pocket Targeting) Int->Suz Pd Catalyst Boronic Acid Prod Target Kinase Inhibitor (e.g., VEGFR/EGFR/ALK) Suz->Prod

Figure 1: Orthogonal functionalization of 7-bromo-4-(methylthio)pyrrolo[2,1-f]triazine.

Self-Validating Experimental Protocols

Protocol A: C4-Amination via SNAr (Installation of the Hinge-Binder)

This protocol describes the installation of a substituted aniline to form the critical kinase hinge-binding motif.

Reagents & Materials:

  • 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 77%, 1.1 eq)

  • Aniline derivative (e.g., 3-ethynylaniline or 4-fluoro-2-methyl-1H-indol-5-amine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) and Isopropanol (IPA)

Step-by-Step Methodology:

  • Oxidative Activation: Dissolve the starting triazine in anhydrous DCM (0.1 M) and cool to 0 °C under argon. Slowly add mCPBA in portions. Stir for 30–45 minutes at 0 °C.

    • Causality: mCPBA selectively oxidizes the thioether to the sulfoxide. Over-oxidation to the sulfone is acceptable as both are excellent leaving groups.

  • Solvent Swap: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo. Redissolve the crude sulfoxide intermediate in IPA (0.2 M).

  • Nucleophilic Displacement: Add the aniline derivative and DIPEA to the IPA solution. Heat the mixture to 85 °C (reflux) for 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates directly from the IPA. If not, concentrate and purify via silica gel chromatography (Eluent: Hexanes/EtOAc).

Validation & Checkpoints:

  • TLC Monitoring: The sulfoxide intermediate will appear significantly more polar (lower Rf) than the starting thioether. Upon addition of the aniline, the final product will shift to an intermediate Rf with distinct UV activity (254 nm).

  • LC-MS: Look for the disappearance of the[M+H]+ corresponding to the starting material and the appearance of the product mass. The characteristic 1:1 isotopic doublet of the bromine atom must remain intact in the mass spectrum.

Protocol B: C7-Functionalization via Suzuki-Miyaura Coupling

This protocol extends the scaffold into the kinase's hydrophobic pocket to drive target selectivity.

Reagents & Materials:

  • 7-Bromo-4-(arylamino)pyrrolo[2,1-f][1,2,4]triazine (from Protocol A) (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq)

  • Potassium Carbonate (K2CO3, 2.0 M aqueous solution) (3.0 eq)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask or microwave vial, combine the brominated intermediate, boronic acid, and Pd(dppf)Cl2.

  • Degassing (Critical Step): Add 1,4-Dioxane and the 2.0 M K2CO3 solution. Sparge the biphasic mixture vigorously with Argon for at least 15 minutes.

    • Causality: Oxygen is highly detrimental to the active Pd(0) species. Because the electron-rich pyrrole ring makes the C-Br bond less reactive toward oxidative addition, maintaining a pristine, oxygen-free catalytic cycle is mandatory to prevent homocoupling or protodehalogenation.

  • Coupling: Seal the vessel and heat to 90 °C for 8 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Workup: Dilute with EtOAc and water. Filter through a pad of Celite to remove palladium black. Separate the organic layer, dry, and purify via reverse-phase preparative HPLC to achieve >95% purity for biological testing.

Validation & Checkpoints:

  • Colorimetric Cue: The reaction mixture will transition from a reddish-orange (Pd(II) precatalyst) to a dark, homogenous amber/brown as the active Pd(0) cycle initiates.

  • LC-MS: The product mass will reflect the loss of bromine (disappearance of the 1:1 isotopic doublet) and the addition of the aryl group.

Pharmacological Profiling & SAR Data Presentation

The modularity of the 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine scaffold has enabled the discovery of highly potent inhibitors across multiple kinase families. The quantitative data below illustrates how varying the C4 and C7 substituents shifts the selectivity profile from angiogenesis targets (VEGFR-2) to tumor-proliferation targets (EGFR, ALK).

Scaffold Substitution Pattern (C4 / C7)Target KinaseIC50 (nM)Biological Context & ApplicationReference
C4: 4-Fluoro-2-methyl-1H-indol-5-yloxyC7: UnsubstitutedVEGFR-2< 100Anti-angiogenesis; inhibits HUVEC proliferation.1
C4: 3-Hydroxy-4-methylphenylaminoC7: SubstitutedVEGFR-252 ± 3Competitive with ATP; delayed tumor expansion.2
C4: Arylamino / IndolylC7: Various (BMS-582664 analogs)VEGFR-2 / FGFR-1Low nMDual inhibition; excellent oral efficacy in xenografts.3
C4: trans-4-Aryl-piperidine-3-olC7: SubstitutedALK3 – 57Strong stereochemical influence on autophosphorylation.4

References

  • Title: US6869952B2 - Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases Source: Google Patents URL
  • Title: Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors Source: ResearchGate URL: [Link]

Sources

Method

Derivatization of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine for medicinal chemistry

Application Notes & Protocols Topic: Derivatization of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine for Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals. Introduction: The Pyrrolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Derivatization of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bridgehead nitrogen heterocycle that has garnered significant attention in medicinal chemistry.[4] Its structure, which can be considered an isostere of naturally occurring purines, allows it to effectively interact with a wide range of biological targets.[2] This versatility has established it as a "privileged scaffold," a molecular framework that can provide ligands for more than one type of receptor or enzyme.[2][4] Derivatives of this core have shown remarkable biological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology.[2][5] The broad-spectrum antiviral drug Remdesivir, which features this core, further underscores the therapeutic potential of this heterocyclic system.[6]

This guide focuses on a particularly valuable starting material for chemical library synthesis: 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine . The strategic placement of a bromine atom at the C7 position and a methylthio group at the C4 position provides two chemically distinct and orthogonally reactive handles. This allows for selective and sequential derivatization, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Strategic Overview of Derivatization

The power of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine lies in its capacity for controlled, stepwise functionalization. The C7-Bromine bond is primed for transition-metal-catalyzed cross-coupling reactions, while the C4-methylthio group can be activated for nucleophilic aromatic substitution (SNAr).

G cluster_core 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine cluster_reactions Derivatization Pathways cluster_products Functionalized Derivatives Core Core Scaffold C7_Coupling C7 Position (Cross-Coupling Reactions) Core->C7_Coupling  Pd-Catalyzed  (e.g., Suzuki, Sonogashira,  Buchwald-Hartwig) C4_Sub C4 Position (Nucleophilic Substitution) Core->C4_Sub  1. Oxidation (optional)  2. S_NAr with Nucleophiles C7_Deriv C7-Aryl/Alkynyl/Amino Derivatives C7_Coupling->C7_Deriv Introduces diversity for selectivity & properties C4_Deriv C4-Amino/Alkoxy Derivatives C4_Sub->C4_Deriv Key for target binding (e.g., Kinase Hinge)

Figure 1: Key derivatization sites on the scaffold.

Part 1: Derivatization at the C7 Position via Cross-Coupling

The C7-bromo position is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are favored in medicinal chemistry for their reliability, mild conditions, and broad functional group tolerance.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki coupling is arguably the most versatile method for installing aryl or heteroaryl groups. In the context of kinase inhibitors, these appended rings can access additional binding pockets, improving potency and selectivity, or be used to tune physicochemical properties like solubility and metabolic stability.

Experimental Protocol: Synthesis of 7-Aryl-4-(methylthio)pyrrolo[2,1-f]triazine

  • Reagent Setup: To a flame-dried round-bottom flask, add 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting bromide.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Scientist's Note: The choice of base and solvent system can be critical. For sensitive boronic acids, milder bases like potassium phosphate (K₃PO₄) may be required. Ensure solvents are thoroughly degassed to prevent catalyst degradation.

B. Buchwald-Hartwig Amination for C-N Bond Formation

Scientific Rationale: This reaction is paramount for installing amine substituents, particularly anilines. In many kinase inhibitors, an amino group at this position acts as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the enzyme's active site.

Experimental Protocol: Synthesis of 7-Anilino-4-(methylthio)pyrrolo[2,1-f]triazine

  • Reagent Setup: In an inert atmosphere glovebox or Schlenk line, combine 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine (1.0 eq), the desired aniline (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 90-110 °C until the starting material is consumed as indicated by LC-MS analysis.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Reaction Type Typical Catalyst/Ligand Typical Base Function of Introduced Group
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₃PO₄Modulate solubility, ADME; access new binding pockets.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃Form key hydrogen bonds with target protein.
Sonogashira Pd(PPh₃)₄ / CuITriethylamine (Et₃N)Introduce rigid linkers or act as a synthetic handle.

Part 2: Derivatization at the C4 Position via SNAr

The 4-(methylthio) group is an excellent leaving group for nucleophilic aromatic substitution, especially after oxidation. This position is often critical for establishing potency.

Activation via Oxidation

Scientific Rationale: The electron-donating nature of the methylthio (-SMe) group makes it a sluggish leaving group. By oxidizing it to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O)₂Me) group, the sulfur becomes strongly electron-withdrawing. This dramatically increases the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic attack.

Experimental Protocol: Oxidation to 7-Bromo-4-(methylsulfonyl)pyrrolo[2,1-f]triazine

  • Reagent Setup: Dissolve 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq for the sulfone) portion-wise, monitoring the internal temperature.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by LC-MS until the starting material is fully converted to the desired sulfone.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with sodium sulfite solution and brine, then dry over Na₂SO₄ and concentrate to yield the crude sulfone, which is often pure enough for the next step.

Nucleophilic Substitution

Scientific Rationale: With the activated sulfone in hand, a wide variety of nucleophiles can be introduced. For kinase inhibitors, the most common nucleophile is an amine (R-NH₂). The resulting 4-amino substituent often serves as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for achieving high potency.[5]

Experimental Protocol: Synthesis of 4-Amino-7-bromopyrrolo[2,1-f]triazine Derivatives

  • Reagent Setup: Combine the 7-bromo-4-(methylsulfonyl)pyrrolo[2,1-f]triazine (1.0 eq), the desired amine (1.5-2.0 eq), and a base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 80-120 °C. The reaction progress can be monitored by LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. Alternatively, if the product is soluble, perform a standard aqueous work-up with ethyl acetate.

  • Purification: Purify via flash chromatography or recrystallization as needed.

Part 3: Orthogonal Synthesis Workflow

The true utility of the starting material is realized in multi-step, orthogonal syntheses to create highly decorated molecules. A common strategy is to first perform the C7-coupling, which often requires milder conditions, followed by the more forcing C4-substitution.

Figure 2: A typical orthogonal synthesis workflow.

This sequential approach allows for the creation of a focused library of compounds where diversity is installed at two key positions, enabling a thorough investigation of structure-activity relationships (SAR). For example, by fixing a potent C4-amino "hinge-binder" and varying the C7-aryl group, a researcher can systematically probe for pockets that enhance selectivity against off-target kinases.

Conclusion

7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine is a powerful and versatile building block in medicinal chemistry. Its two orthogonal points of diversification provide an efficient platform for the synthesis of complex molecules targeting a range of diseases. The protocols outlined here for cross-coupling at C7 and nucleophilic substitution at C4 represent robust and field-proven methods for leveraging this scaffold in drug discovery programs. Understanding the chemical rationale behind each transformation is key to troubleshooting and adapting these methods for the synthesis of novel, biologically active compounds.

References

  • WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents.

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate.

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. SpringerLink. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. PubMed. [Link]

  • Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. PubMed. [Link]

Sources

Application

Application Note: Experimental Protocol for C-Nucleoside Synthesis using 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

Executive Summary The synthesis of 1'-cyano-substituted C-nucleosides—most notably the core scaffold of the antiviral drug Remdesivir (RDV), a delayed chain terminator of viral RNA-dependent RNA polymerase[1],[2]—relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1'-cyano-substituted C-nucleosides—most notably the core scaffold of the antiviral drug Remdesivir (RDV), a delayed chain terminator of viral RNA-dependent RNA polymerase[1],[2]—relies heavily on the stereoselective coupling of a nucleobase with a ribonolactone. This application note details the optimized experimental protocols utilizing 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS: 1370007-54-7) as the primary building block.

By employing a 4-methylthio protecting strategy instead of a traditional 4-amino approach, researchers can bypass complex in situ protection steps, mitigate the instability of silane protecting groups during low-temperature organometallic reactions[3], and significantly improve overall atom economy and yield.

Mechanistic Rationale: The Methylthio Advantage

In classical routes, the 4-amino derivative of the pyrrolotriazine core is used. However, the exocyclic amine contains acidic protons that consume excess equivalents of organolithium reagents and require transient protection (e.g., via TMS-Cl). The silane group protecting the 4-amino group is notoriously unstable during the subsequent glycosylation steps[3].

Using the 4-methylthio derivative circumvents the necessity of amine-protection and the difficulty of controlling low-temperature reactions[3]. The methylthio (-SMe) group serves a dual purpose:

  • Inert Placeholder: It is completely aprotic and stable to highly basic conditions (e.g., n-BuLi at -78 °C), ensuring that lithium-halogen exchange occurs exclusively at the C-7 position without side reactions.

  • Excellent Leaving Group: The electron-deficient nature of the triazine ring makes the C-4 position highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). The -SMe group is easily displaced by ammonia in the final step to yield the active nucleobase[4].

Quantitative Comparison: Route Optimization

The following table summarizes the quantitative and operational advantages of utilizing the 4-methylthio intermediate over the traditional 4-amino intermediate.

Parameter4-Amino (TMS-Protected) Strategy4-Methylthio Strategy
Pre-Reaction Step Requires in situ TMS protectionNone required
Organolithium Equivalents >2.0 eq (due to acidic protons)1.05 eq
Intermediate Stability Prone to premature desilylationHighly stable under basic conditions
Post-Reaction Step Deprotection (often spontaneous/messy)Ammonolysis (NH 3​ /MeOH, 80 °C)
Typical Coupling Yield 40% – 55%65% – 80%

Synthetic Workflow Diagram

G SM 7-Bromo-4-(methylthio) pyrrolo[2,1-f][1,2,4]triazine Lithiated C-7 Lithiated Intermediate (Active Nucleophile) SM->Lithiated n-BuLi, THF, -78 °C Adduct 1'-Hydroxyl C-Nucleoside Intermediate Lithiated->Adduct Addition Lactone Protected Ribonolactone (Electrophile) Lactone->Adduct Cyano 1'-Cyano-4-(methylthio) Intermediate Adduct->Cyano TMSCN, TMSOTf, DCM Product 1'-Cyano-4-amino C-Nucleoside (RDV Core) Cyano->Product NH3/MeOH, 80 °C

Workflow for C-nucleoside synthesis using 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine.

Step-by-Step Experimental Protocols

Protocol A: Lithium-Halogen Exchange and Lactone Addition
  • Objective: Form the critical C-C glycosidic bond via nucleophilic attack on the lactone.

  • Procedure:

    • Charge a flame-dried, argon-purged flask with 7-bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (1.0 eq) and anhydrous THF (10 mL/g).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise via a syringe pump. Critical: Maintain the internal temperature below -70 °C.

    • Stir for 30 minutes at -78 °C to ensure complete metal-halogen exchange.

    • Add a pre-cooled (-78 °C) solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.0 eq) in anhydrous THF dropwise.

    • Stir for 1 hour at -78 °C, then quench the reaction by adding glacial acetic acid (1.2 eq). Warm to room temperature and extract with ethyl acetate.

  • Self-Validating System:

    • Causality: The internal temperature must be strictly monitored. If it rises above -70 °C, the highly reactive lithiated pyrrolotriazine will undergo unwanted dimerization or ring-opening.

    • Validation: To validate the efficiency of the lithiation step prior to lactone addition, quench a 0.1 mL aliquot with D 2​ O. Analysis via 1 H NMR should show >95% deuterium incorporation at the C-7 position, confirming successful organolithium generation.

Protocol B: Stereoselective 1'-Cyanation
  • Objective: Install the cyano group at the anomeric center to yield the delayed chain-terminator pharmacophore[1].

  • Procedure:

    • Dissolve the crude 1'-hydroxyl intermediate from Protocol A (1.0 eq) in anhydrous DCM (10 mL/g) and cool to -78 °C under argon.

    • Add trimethylsilyl cyanide (TMSCN, 3.0 eq).

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 3.0 eq) dropwise.

    • Gradually warm the reaction mixture to -20 °C over 2 hours.

    • Quench with saturated aqueous NaHCO 3​ , extract with DCM, and purify via silica gel chromatography.

  • Self-Validating System:

    • Causality: TMSOTf promotes the departure of the 1'-hydroxyl group, generating a transient oxocarbenium ion. The bulky alpha-face benzyl ethers of the ribose ring sterically hinder alpha-attack, directing the cyanide nucleophile exclusively to the beta-face.

    • Validation: The reaction progress is self-evident via TLC (Hexanes/EtOAc 3:1). The highly polar hemiacetal starting material will disappear, replaced by a distinct, less polar, UV-active product spot. LC-MS will confirm the exact mass of the cyano adduct.

Protocol C: Ammonolysis (Conversion of 4-SMe to 4-NH 2​ )
  • Objective: Displace the methylthio group to yield the active nucleobase.

  • Procedure:

    • Dissolve the 1'-cyano-4-(methylthio) intermediate in 7N NH 3​ in methanol (20 mL/g).

    • Seal the reaction mixture in a heavy-walled pressure vessel.

    • Heat the vessel to 80 °C and stir for 16 hours.

    • Cool to room temperature, carefully vent the pressure in a fume hood, and concentrate in vacuo.

  • Self-Validating System:

    • Causality: The electron-withdrawing nature of the triazine ring activates the C-4 position for nucleophilic attack[4]. Ammonia attacks C-4, forming a tetrahedral intermediate, followed by the expulsion of the methanethiolate leaving group.

    • Validation: The physical displacement generates methanethiol (CH 3​ SH), which is immediately recognizable by its strong, distinct odor upon venting the vessel. Analytically, LC-MS acts as a definitive validation, showing a precise mass shift of -31 Da (corresponding to the loss of -SCH 3​ [47 Da] and the gain of -NH 2​ [16 Da]).

References

  • WO2022029704A1 - Remdesivir intermediates Source: Google Patents URL
  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals Source: MDPI URL:[Link]

  • Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase Source: PMC (PubMed Central) URL:[Link]

  • Pyrido[1,2-e]purine: Design and Synthesis of Appropriate Inhibitory Candidates against the Main Protease of COVID-19 Source: ACS Publications URL:[Link]

Sources

Method

Scale-Up Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Intermediates: A Supply-Centered Process Protocol

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary The pyrrolo[2,1-f][1,2,4]triazine core...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged, N-fused heterocyclic scaffold that mimics endogenous purines. Its high metabolic stability and distinctive electronic properties have made it a critical pharmacophore in modern drug discovery, most notably as the nucleobase moiety in the antiviral drug Remdesivir (Veklury) and in various antineoplastic kinase inhibitors (e.g., rogaratinib)[1].

Early discovery-scale syntheses of this core relied on expensive, hazardous reagents such as 2,5-dimethoxytetrahydrofuran and chlorosulfonyl isocyanate[2]. As clinical demand surged, process chemists engineered a "supply-centered" synthetic route. By utilizing highly abundant, commoditized raw materials (pyrrole, chloramine, and formamidine acetate), the modern route increases the overall yield from ~33% to >55% while drastically reducing safety hazards and supply chain bottlenecks[3].

Strategic Route Selection & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why specific synthetic pathways are chosen during scale-up. The transition from discovery to process chemistry requires optimizing for atom economy, thermal safety, and reagent availability.

  • Vilsmeier-Type Cyanation: Rather than starting with functionalized tetrahydrofurans, the modern route begins with commodity pyrrole. A Vilsmeier-Haack cascade is employed to install a nitrile group at the C2 position. The reaction of pyrrole with the Vilsmeier reagent (formed from POCl₃ and DMF) yields an iminium intermediate, which is subsequently eliminated to form 2-cyanopyrrole[4].

  • Electrophilic N-Amination: The critical N–N bond formation is achieved via the N-amination of 2-cyanopyrrole. Instead of using prohibitively expensive aminating agents like O-(diphenylphosphinyl)hydroxylamine, the scalable route utilizes chloramine (NH₂Cl) generated in situ from sodium hypochlorite (bleach) and ammonia[5]. Sodium hydride (NaH) is used to deprotonate the pyrrole, rendering the nitrogen highly nucleophilic to attack the electrophilic chloramine.

  • Cyclocondensation: The 1,2,4-triazine ring is closed using formamidine acetate. Formamidine provides the single bridging carbon (C3) necessary to condense with both the primary amine and the nitrile group, driving the aromatization of the bicyclic system[6].

  • Regioselective C7-Halogenation: For downstream applications like Remdesivir, the C7 position must be functionalized. Because C7 is the most electron-rich site on the pyrrolo[2,1-f][1,2,4]triazine core, it undergoes highly regioselective electrophilic aromatic bromination or iodination. This halogenation is an absolute prerequisite for the subsequent organometallic metal-halogen exchange (using reagents like NdCl₃ or n-BuLi) required for stereoselective C-glycosylation[7].

Workflow A Pyrrole (Commodity) B 2-Cyanopyrrole (Intermediate) A->B Cyanation C 1-Amino-1H-pyrrole- 2-carbonitrile B->C N-Amination (NH2Cl, NaH) D Pyrrolo[2,1-f][1,2,4] triazin-4-amine C->D Cyclization (Formamidine) E 7-Bromo-pyrrolo[2,1-f] [1,2,4]triazin-4-amine D->E Halogenation (NBS)

Synthetic workflow for pyrrolo[2,1-f][1,2,4]triazine intermediates from commodity chemicals.

Process Engineering & Thermal Safety

A self-validating process must account for thermal accumulation during scale-up. The quenching of the phosphoryl chloride species during the Vilsmeier cyanation is highly exothermic. Reaction calorimetry (RC1mx) and Advanced Reactive System Screening Tool (ARSST) studies are mandatory to prevent thermal runaway[8].

Causality in Safety Design: By diluting the reaction from 5 volumes to 10 volumes of DMF, the adiabatic temperature rise (ΔTad) is suppressed from 179 °C to 84.5 °C. This ensures that the Maximum Temperature of Synthesis Reaction (MTSR) peaks at 46 °C, remaining safely below the Maximum Technical Temperature (MTT) of 152 °C. Furthermore, ensuring 98% thermal conversion by the end of the dosing phase eliminates the risk of delayed heat release from unquenched reactive species[5].

Safety N1 Exothermic Vilsmeier Quench Risk Assessment N2 Calorimetry (RC1mx) Thermal Profiling N1->N2 Evaluate ΔTad N3 Dilution Control (10 vol DMF) N2->N3 Mitigate Heat N4 Controlled Dosing (T < 10 °C) N2->N4 Control Rate N5 Safe Scale-Up (MTSR < MTT) N3->N5 Validate N4->N5 Validate

Process safety decision tree for the highly exothermic Vilsmeier quench during scale-up.

Quantitative Data Summaries

Table 1: Evolution of Pyrrolo[2,1-f][1,2,4]triazine Synthesis

Parameter First-Generation Route Supply-Centered Route
Starting Material 2,5-Dimethoxytetrahydrofuran Pyrrole
Aminating Agent Chlorosulfonyl isocyanate Chloramine (NH₂Cl)
Cyclization Reagent Formamidine acetate Formamidine acetate
Overall Yield ~33% 55% – 59%

| Scalability | Poor (Hazardous, expensive reagents) | High (Commodity chemicals) |

Table 2: Calorimetric Safety Data for Vilsmeier Cyanation Quench

Parameter 5 Volumes DMF 10 Volumes DMF Safety Implication
Adiabatic Temp Rise (ΔTad) 179 °C 84.5 °C Higher dilution significantly reduces thermal accumulation[5].
MTSR > 152 °C 46 °C MTSR must remain below the Maximum Technical Temp (MTT)[5].

| Thermal Conversion | Incomplete | 98% | Complete conversion prevents delayed heat release post-dosing[5]. |

Standard Operating Procedures (SOPs)

The following protocols form a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure reproducibility at the kilogram scale.

Protocol A: N-Amination of 2-Cyanopyrrole

Objective: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile via electrophilic amination.

  • Preparation of Chloramine: In a dedicated reactor, mix aqueous ammonia (2.0 equiv) and sodium hypochlorite (1.5 equiv) at 0–5 °C. Causality: Low temperatures prevent the degradation of the unstable NH₂Cl intermediate.

  • Deprotonation: In the main reactor, suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF (10 volumes) under a strict N₂ atmosphere. Cool to 0–5 °C.

  • Substrate Addition: Slowly dose 2-cyanopyrrole (1.0 equiv) into the NaH suspension, maintaining the internal temperature between 5–10 °C. IPC: Monitor gas evolution (H₂). Stir for 40 minutes until gas evolution ceases, confirming complete formation of the pyrrolide anion[3].

  • Amination: Transfer the cold chloramine solution into the main reactor dropwise over 2 hours. Maintain T < 10 °C.

  • Validation (IPC): Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when unreacted 2-cyanopyrrole is < 1.0% (Area/Area).

  • Workup: Quench with cold water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, and concentrate under reduced pressure.

Protocol B: Cyclocondensation to Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Objective: Annulation of the 1,2,4-triazine core.

  • Reagent Mixing: Charge a reactor with 1-amino-1H-pyrrole-2-carbonitrile (1.0 equiv), formamidine acetate (2.5 equiv), and ethanol (8 volumes).

  • Cyclization: Heat the mixture to 80 °C (reflux) under agitation. Causality: Elevated temperatures are required to overcome the activation energy barrier for the dual condensation/aromatization sequence[2].

  • Validation (IPC): Monitor via HPLC. Proceed to cooling only when the intermediate is < 0.5%.

  • Isolation: Cool the reactor to 0–5 °C to induce crystallization. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum at 45 °C to afford the pure pyrrolo[2,1-f][1,2,4]triazin-4-amine core.

Protocol C: Regioselective C7-Bromination

Objective: Activation of the C7 position for downstream C-glycosylation.

  • Solvation: Dissolve pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv) in anhydrous DMF (5 volumes) and cool to -10 °C.

  • Electrophilic Bromination: Slowly add N-bromosuccinimide (NBS, 1.05 equiv) in portions. Causality: The electron-rich nature of the pyrrole ring directs the bromonium ion exclusively to the C7 position. Strict temperature control (-10 °C) prevents over-bromination at the C5 position[8].

  • Validation (IPC): Confirm mono-bromination via LC-MS. The target mass[M+H]⁺ should reflect the isotopic signature of bromine (~213/215 m/z).

  • Workup: Quench with 5% aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Precipitate the product by adding water, filter, and dry to yield 7-bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrrolo[2,1-f][1,2,4]triazine Bromination Workflows

Welcome to the Advanced Technical Support Center for the functionalization of pyrrolo[2,1-f][1,2,4]triazine scaffolds. This unique bicyclic heterocycle is a privileged motif in modern drug discovery, serving as the core...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the functionalization of pyrrolo[2,1-f][1,2,4]triazine scaffolds. This unique bicyclic heterocycle is a privileged motif in modern drug discovery, serving as the core pharmacophore for broad-spectrum antivirals (e.g., Remdesivir, GS-441524) and various kinase inhibitors (e.g., VEGFR-2, FGFR)[1][2][3].

However, the electron-rich nature of the pyrrole ring makes electrophilic halogenation—specifically bromination—highly prone to side reactions. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting strategies to help you achieve high regioselectivity and yield.

Part 1: Mechanistic Pathway & Side Reaction Divergence

To troubleshoot effectively, we must first understand the causality of failure. Electrophilic bromination of the pyrrolo[2,1-f][1,2,4]triazine core typically proceeds via a Wheland-type intermediate. Because the pyrrole system is highly activated, the kinetic barrier for a second bromination event is exceptionally low, leading to rapid over-bromination. Furthermore, the presence of trace water can divert the reaction toward oxidative degradation.

BrominationPathways SM Pyrrolo[2,1-f][1,2,4]triazine Starting Material Reagents NBS or DBDMH Anhydrous Solvent (DMF/MeCN) SM->Reagents Electrophilic Activation Intermediate Bromonium-like Wheland Complex Reagents->Intermediate C-5, C-6, or C-7 Attack Ox Oxidative Degradation / Ring Opening Reagents->Ox Trace H2O -> HOBr (Oxidative Cleavage) Mono Desired Monobromo Product (e.g., 7-bromo or 6-bromo) Intermediate->Mono Deprotonation (Kinetic Control) Di Dibromo Side Product (Over-bromination) Mono->Di High Local NBS Conc. (Loss of Selectivity)

Mechanistic divergence during the bromination of pyrrolo[2,1-f][1,2,4]triazines.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of dibromo side products even when using exactly 1.0 equivalent of NBS?

The Causality: The formation of dibromo species is often unavoidable under standard conditions because the monobrominated product remains highly electron-rich and competitively reactive[1]. In many cases, the solubility of the monobromo intermediate is higher than the starting material, increasing its local concentration and probability of reacting with unconsumed N-Bromosuccinimide (NBS). Recent process optimization studies have confirmed that even with limited NBS (1.0 equiv), mixtures containing up to 43% dibromo product can form, which are notoriously inseparable by standard silica gel column chromatography[1].

The Solution:

  • Cryogenic Control: Lower the reaction temperature to between -15 °C and -78 °C to enhance kinetic control[2][4].

  • Reagent Dosing: Never add solid NBS directly to the reaction mixture. Dissolve the brominating agent in the reaction solvent and add it dropwise via a syringe pump to maintain an extremely low local concentration of the electrophile[4].

  • Alternative Reagents: If NBS is too aggressive, consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which offers a more controlled release of electrophilic bromine[2].

Q2: How can I prevent oxidative ring-opening or degradation of the triazine core?

The Causality: NBS is highly sensitive to moisture. In the presence of trace water ( H2​O ), NBS hydrolyzes to form hypobromous acid (HOBr), a potent oxidant. The electron-rich pyrrole ring is highly susceptible to oxidative cleavage by HOBr, leading to complex, tarry mixtures and complete loss of the triazine structural integrity.

The Solution: Implement a self-validating anhydrous system.

  • Prior to the reaction, perform a Karl Fischer (KF) titration on your solvent (e.g., DMF, MeCN, or THF). The moisture content must be strictly <100 ppm.

  • Purge the reaction vessel with inert gas (Nitrogen, Argon, or Helium)[4].

  • Store NBS under inert conditions and recrystallize it from water/acetic acid followed by rigorous vacuum drying if degradation is suspected.

Q3: My mono- and dibromo products are inseparable by column chromatography. How do I isolate the desired product?

The Causality: The addition of a single bromine atom does not sufficiently alter the retention factor ( Rf​ ) on normal-phase silica due to the dominant polarity of the triazine core and any unprotected amines.

The Solution: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is essential for the purification of these specific mixtures[1]. Alternatively, you can optimize the upstream reaction to force complete conversion to a specific poly-halogenated scaffold (if downstream SAR allows for cross-coupling) or utilize highly specific crystallization techniques. For instance, quenching the reaction with 25% aqueous sodium sulfite can precipitate the product, allowing for isolation via suction filtration and subsequent trituration rather than chromatography[4].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the impact of various reaction parameters on the Mono:Di bromination ratio, synthesized from process chemistry optimization data.

Brominating AgentSolvent SystemTemperatureAddition MethodMono:Di RatioPrimary Side ReactionRecommendation
NBS (1.0 eq)MeCN25 °CSolid, bulk~ 1 : 1.1Dibromination (43%)Not Recommended. Poor kinetic control[1].
NBS (0.95 eq)Anhydrous DMF-15 °CDropwise> 10 : 1Trace unreacted SMOptimal for Scale-up. Good balance of yield and control[4].
DBDMH (0.5 eq)THF / DCM-78 °CDropwise> 15 : 1Sluggish kineticsBest for Sensitive Substrates. High selectivity[2].
Br2​ (1.0 eq)Acetic Acid0 °CDropwise~ 1 : 2Oxidation / Ring OpeningAvoid. High risk of structural degradation.

Part 4: Self-Validating Experimental Protocol

The following protocol details the highly controlled regioselective bromination of a pyrrolo[2,1-f][1,2,4]triazine intermediate (e.g., forming 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine)[4]. This procedure incorporates built-in quality control steps to ensure trustworthiness and reproducibility.

Materials Required:

  • Pyrrolo[2,1-f][1,2,4]triazine substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (0.95 - 1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (KF < 100 ppm)

  • 25% (w/w) Aqueous Sodium Sulfite ( Na2​SO3​ )

  • 5% Aqueous Sodium Carbonate ( Na2​CO3​ )

Step-by-Step Methodology:

  • System Preparation: Flame-dry a three-necked round-bottom flask under vacuum and backfill with Argon.

  • Substrate Dissolution: Charge the flask with the pyrrolo[2,1-f][1,2,4]triazine substrate and anhydrous DMF. Stir uniformly until complete dissolution is achieved.

  • Cryogenic Cooling: Submerge the flask in a dry ice/ethylene glycol bath. Allow the internal temperature to equilibrate to exactly -15 °C. Validation Check: Do not proceed until internal temperature is stable.

  • Electrophile Preparation: In a separate dried vial, dissolve NBS in anhydrous DMF.

  • Controlled Addition: Using a syringe pump, add the NBS solution dropwise to the reaction mixture over 30 minutes. Critical: Ensure the internal temperature of the three-necked flask never exceeds -10 °C during the addition[4].

  • Reaction Monitoring: Allow the reaction to proceed for 45 minutes at -15 °C. Monitor the progress via TLC (e.g., using a mixed solvent system of petroleum ether and ethyl acetate, 3:1 v/v)[4].

  • Quenching (Self-Validating Step): Once TLC indicates optimal conversion (prior to dibromo emergence), immediately quench the reaction by adding 25% aqueous sodium sulfite. This instantly reduces any unreacted NBS, preventing further bromination during workup[4].

  • Isolation: The quench will cause solids to precipitate. Perform suction filtration and wash the filter cake with cold water.

  • Purification: Dissolve the crude solid in ethyl acetate and wash with 5% sodium carbonate solution (1:1 molar ratio) to remove succinimide byproducts. Wash the organic phase with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the high-purity monobrominated product[4].

References

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Organic Process Research & Development - ACS Publications URL:[Link]

  • WO2013087578A1 - Disubstituted benzothienyl-pyrrolotriazines and their use as fgfr kinase inhibitors Google Patents URL
  • CN110845502A - Preparation method of 7-bromopyrrolo[2,1-f ] [1,2,4] thiazine-4-amine Google Patents URL
  • WO2010126960A1 - Pyrrolotriazine compounds Google Patents URL
  • Drugs containing pyrrolo[2,1-f][1,2,4]triazine moiety ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

Welcome to the technical support center for the purification of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to optimize your purification outcomes.

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and antiviral agents.[4][5][6] The successful synthesis and development of these therapeutics hinge on the purity of their intermediates, such as 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine?

A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, you might encounter starting pyrrole derivatives or triazines.[4] Over-bromination or displacement of the methylthio group are also potential side reactions.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective techniques for purifying pyrrolotriazine derivatives are column chromatography and recrystallization.[1][2][3] The choice between them, or their sequential use, will depend on the impurity profile and the desired final purity.

Q3: My compound appears as an oil and won't crystallize. What should I do?

A3: Oiling out is a common issue with polar compounds.[7] This typically happens when the compound's melting point is lower than the temperature of the crystallization solution or when it is supersaturated in a solvent where it is highly soluble. Try using a co-solvent system (an anti-solvent) to gradually reduce solubility.[7] Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[7]

Q4: How can I remove colored impurities from my product?

A4: If your final product has a persistent color, it may be due to highly conjugated impurities. A small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb these colored impurities.[7] However, use it sparingly as it can also adsorb your product.

Troubleshooting Guides

Chromatographic Purification Issues
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Poor Separation on Silica Gel - Co-elution of impurities with similar polarity.- Inappropriate solvent system.- Optimize the Eluent System: Perform a gradient elution to better resolve closely eluting spots. Common solvent systems for related compounds include petroleum ether/ethyl acetate and chloroform/ethyl acetate.[1][8]- Consider a Different Stationary Phase: If silica gel fails, consider using alumina or a reverse-phase column if the impurities are significantly more or less polar.
Product Streaking on the Column - Compound is too polar for the chosen eluent.- Overloading the column.- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.- Reduce Sample Load: Ensure you are not exceeding the column's capacity. A general rule is to load no more than 1-5% of the silica gel weight.
Irreversible Adsorption on Silica - The triazine nitrogen atoms can strongly interact with the acidic silica surface.- Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.
Recrystallization Issues
Issue EncounteredPossible Cause(s)Suggested Solution(s)
No Crystal Formation Upon Cooling - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated.- Introduce an Anti-solvent: While the solution is warm, slowly add a solvent in which your compound is insoluble (e.g., water or hexane if you used ethanol or ethyl acetate) until the solution becomes slightly turbid, then reheat to clarify and cool slowly.[7]- Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound and attempt to cool again.
Low Recovery After Recrystallization - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution.- Cool the Solution Thoroughly: Ensure the crystallization mixture is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation.- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Impure Crystals - Impurities have similar solubility to the product.- Cooling occurred too rapidly, trapping impurities.- Perform a Second Recrystallization: A subsequent recrystallization can significantly improve purity.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_post Analysis prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate Pure Product Pure Product evaporate->Pure Product G dissolve Dissolve Crude Product in Minimum Hot Solvent filter_hot Hot Filtration (if insoluble impurities) dissolve->filter_hot cool Slow Cooling to Room Temperature filter_hot->cool chill Chill in Ice Bath cool->chill collect_crystals Collect Crystals by Filtration chill->collect_crystals wash Wash with Cold Solvent collect_crystals->wash dry Dry Crystals wash->dry Pure Crystalline Product Pure Crystalline Product dry->Pure Crystalline Product

Sources

Troubleshooting

Advanced Troubleshooting Center: Suzuki-Miyaura Coupling with Sulfur Heterocycles

Welcome to the Technical Support Center for cross-coupling chemistry. As researchers and drug development professionals, you are likely aware that incorporating sulfur-containing heterocycles (such as thiophenes, thiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling chemistry. As researchers and drug development professionals, you are likely aware that incorporating sulfur-containing heterocycles (such as thiophenes, thiazoles, and benzothiophenes) via Suzuki-Miyaura coupling presents unique mechanistic challenges. Sulfur acts as a soft Lewis base that readily poisons palladium catalysts, leading to stalled reactions, high catalyst loading requirements, and the dreaded precipitation of "palladium black."

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure your couplings succeed.

Diagnostic Workflows & Mechanistic Pathways

Understanding exactly where the catalytic cycle breaks down is the first step in targeted intervention. The diagrams below map out the logical troubleshooting workflow and the specific points of failure within the catalytic cycle.

TroubleshootingWorkflow Start Reaction Failure Low Yield / Pd Black Decision Identify the S-Heterocycle Coupling Partner Start->Decision Boronic Heteroaryl Boronic Acid (e.g., 2-Thiopheneboronic acid) Decision->Boronic Boron Partner Halide Heteroaryl Halide (e.g., 2-Bromothiazole) Decision->Halide Halide Partner Proto Diagnosis: Protodeboronation (C-B bond cleaved by base) Boronic->Proto Poison Diagnosis: Catalyst Poisoning (S coordinates to Pd) Halide->Poison FixProto Action: Mitigate Base Effect • Use milder base (Cs2CO3) • Slow addition of boronic acid • Switch to MIDA boronate Proto->FixProto FixPoison Action: Steric Shielding • Use Buchwald ligands (SPhos) • Use Pd-PEPPSI precatalysts • Increase catalyst loading Poison->FixPoison

Diagnostic workflow for resolving failure modes in Suzuki couplings with sulfur heterocycles.

CatalyticCycle Pd0 Active Pd(0)L (L = Bulky Ligand) OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd Poisoning Catalyst Poisoning (Sulfur displaces L) Pd0->Poisoning PdII Pd(II) Intermediate Ar-Pd(L)-X OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)3 reacts) PdII->TransMet PdII->Poisoning PdII_Biaryl Pd(II) Biaryl Ar-Pd(L)-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Released) PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Product Dormant Dormant Pd-S Complex (Reaction Stalls) Poisoning->Dormant Shield Steric Shielding (Bulky L blocks S) Shield->Pd0 Shield->PdII

Catalytic cycle illustrating sulfur poisoning and the protective role of steric shielding.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My coupling with a thiazole or thiophene halide stalls at 30% conversion, and a black precipitate forms. What is happening? A: You are experiencing competitive inhibition, commonly known as catalyst poisoning. Sulfur functions are generally regarded as catalyst poisons because they are soft Lewis bases that strongly coordinate to the soft Pd(II) or Pd(0) metal centers[1]. In standard systems, the sulfur heterocycle displaces the phosphine ligand, leading to the formation of dormant, inactive Pd-S complexes[2]. Without the stabilizing phosphine ligands, the unprotected palladium aggregates and precipitates out of solution as inactive "Pd black."

Causality & Solution: You must switch to a sterically demanding ligand system. Buchwald ligands (such as SPhos or XPhos) possess a bulky dialkylbiaryl framework that creates a protective steric "shell" around the palladium center[3]. This shielding prevents the bulky sulfur atom of the heterocycle from coordinating to the metal, while still allowing the necessary oxidative addition and transmetalation steps to proceed.

Q2: I am using 2-thiopheneboronic acid, but my major product is the debrominated starting material and plain thiophene. How do I prevent this? A: This is a classic case of protodeboronation. Electron-rich heteroaryl boronic acids—especially those with a heteroatom directly adjacent to the C-B bond (like 2-thiopheneboronic acid)—are highly susceptible to base-catalyzed hydrolysis. The basic conditions required for the Suzuki coupling cleave the C-B bond before the transmetalation step can occur.

Causality & Solution: The rate of transmetalation must be optimized to outcompete the rate of protodeboronation.

  • Milder Bases: Switch from harsh bases like NaOH or Na2CO3 to milder alternatives like Cs2CO3 or KF[4].

  • Biphasic Solvents: Utilize a THF/H2O solvent mixture. This keeps the inorganic base primarily in the aqueous phase, reducing its effective concentration around the boronic acid in the organic phase[4].

  • Slow Addition: Add the boronic acid dropwise via a syringe pump over 2 hours. This keeps its steady-state concentration low, minimizing the time it spends in the basic medium before reacting with the Pd(II) intermediate.

Q3: Does the choice of palladium source matter when using bulky ligands for sulfur heterocycles? A: Yes, significantly. Generating the active Pd(0) species in situ (e.g., mixing Pd(OAc)2 and a free phosphine ligand) can be highly inefficient in the presence of sulfur heterocycles. The sulfur substrate often coordinates to the palladium before the phosphine can fully ligate and reduce the metal, killing the reaction before it even starts.

Causality & Solution: Use preformed palladium precatalysts. N-heterocyclic carbene (NHC) complexes like Pd-PEPPSI-IPent are excellent because NHCs are strong σ-donors that tightly bind to Pd, resisting displacement by sulfur and enabling high yields at loadings as low as 2 mol%[1][5]. Alternatively, bidentate ferrocenyl complexes like Pd(dtbpf)Cl2 enable rapid, micellar couplings of thiophenes in water[6].

Quantitative Performance Data

To assist in catalyst selection, the following table summarizes the comparative performance of various catalyst systems when applied to sulfur-containing heterocycles.

Catalyst SystemLigand TypeOptimal Base / SolventTypical YieldPrimary Application / Mechanistic Benefit
Pd(PPh3)4 Standard MonodentateNa2CO3 / Toluene<30% (Stalls)Baseline; highly susceptible to sulfur poisoning and ligand displacement.
Pd(OAc)2 + SPhos Buchwald BiarylCs2CO3 / THF:H2O85–95%Excellent for bulky benzo[b]thiophenes; biaryl structure prevents S-coordination[4].
Pd-PEPPSI-IPent N-Heterocyclic CarbeneK2CO3 / Toluene>90%Highly active for thiazolyl derivatives; strong σ-donation prevents deactivation[5].
Pd(dtbpf)Cl2 Bidentate FerrocenylK3PO4 / WaterUp to 98%Enables rapid cross-coupling of thiophenes in aqueous/micellar conditions at room temp[6].

Validated Experimental Protocol: Buchwald G3 Precatalyst Workflow

To bypass the vulnerabilities of in situ catalyst generation, we recommend using a Palladacycle Gen 3 (G3) precatalyst. This protocol is a self-validating system : it utilizes a distinct visual cue to confirm the generation of the active L-Pd(0) species before the sulfur substrate can interfere.

Materials Required:

  • Heteroaryl halide (1.0 equiv)

  • Heteroaryl boronic acid (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2–5 mol%)

  • Anhydrous K3PO4 (2.0 equiv, finely milled)

  • Degassed THF and Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a rigorously oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl halide, heteroaryl boronic acid, and the XPhos Pd G3 precatalyst.

  • Base Addition: Add the finely milled K3PO4. Mechanistic Note: K3PO4 provides sufficient basicity to activate the G3 precatalyst and facilitate transmetalation without inducing rapid protodeboronation of sensitive substrates.

  • Atmosphere Control: Seal the tube, evacuate, and backfill with dry Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject the degassed THF and water mixture via syringe. Mechanistic Note: Water is essential here; it dissolves the base and accelerates the formation of the reactive trihydroxoborate species [Ar-B(OH)3]⁻ required for transmetalation.

  • Activation (The Self-Validating Checkpoint): Stir the mixture at room temperature for 5 minutes. Visual Cue: The solution will transition from a pale yellow to a deep red/brown. This color change confirms the successful deprotonation of the palladacycle and reductive elimination to form the active, sterically shielded XPhos-Pd(0) species. (If the solution turns black and precipitates immediately, oxygen ingress has occurred).

  • Reaction: Once the red/brown color is established, heat the reaction to 60°C for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude biaryl product via flash column chromatography.

References

  • Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities - National Institutes of Health (NIH) -[Link]

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - National Institutes of Health (NIH) -[Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities - Researcher.Life -[Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - MDPI -[Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Cross-Coupling of Thiomethyl-Substituted Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with catalyst poisoning in cross-coupling reactions involving thiomethyl-substituted compounds. The presence of the sulfur atom in the thiomethyl group presents a significant hurdle due to its strong coordination to transition metal catalysts, often leading to deactivation.[1][2] This resource is designed to help you navigate these complexities, optimize your reaction conditions, and achieve successful outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, focusing on identifying the root cause of the problem and providing actionable solutions.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with a thiomethyl-substituted aryl halide is resulting in a very low yield or has stalled completely. What are the likely causes related to catalyst poisoning?

Answer:

Low or no conversion in palladium- or nickel-catalyzed cross-coupling reactions involving thiomethyl-substituted substrates is a classic symptom of catalyst poisoning.[2][3] The sulfur atom in the thiomethyl group acts as a potent poison for the metal catalyst. The primary culprits are:

  • Strong Catalyst Coordination: The sulfur atom in the thiomethyl group can strongly coordinate to the palladium or nickel catalyst, forming stable off-cycle complexes that are catalytically inactive.[1][4] This sequestration of the active catalyst prevents it from participating in the catalytic cycle.

  • Inhibition of Key Catalytic Steps: The coordination of the thiomethyl group can hinder crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination.[5][6] This slows down the overall reaction rate and can lead to incomplete conversion.

  • Catalyst Agglomeration: The formation of inactive palladium or nickel black is a visual indicator of catalyst decomposition, which can be exacerbated by the presence of sulfur-containing compounds.[7][8]

Troubleshooting & Optimization Steps:
  • Ligand Selection is Critical: The choice of ligand is paramount to mitigate catalyst poisoning.

    • Electron-rich and Bulky Ligands: Employing electron-rich and sterically bulky phosphine ligands can often overcome sulfur poisoning.[5][9] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) and sterically disfavor the binding of the thiomethyl group to the metal center.

    • Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) have shown promise in these challenging couplings.[9][10]

  • Increase Catalyst and Ligand Loading: While not always ideal from an atom-economy perspective, increasing the catalyst and ligand loading can sometimes compensate for the catalyst deactivation. Start by incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) and the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or higher).[7]

  • Reaction Temperature Optimization: Carefully optimizing the reaction temperature is crucial.

    • Higher Temperatures: In some cases, higher temperatures can help to destabilize the sulfur-metal bond and promote the desired catalytic turnover.[7]

    • Caution: Excessive heat can also lead to catalyst decomposition and the formation of unwanted side products.

  • Consider a Different Catalyst System: If palladium-based systems are failing, consider switching to a nickel-based catalyst. Nickel catalysts can sometimes exhibit different reactivity profiles and may be more tolerant to sulfur-containing substrates in certain cases.[11][12]

Issue 2: Significant Formation of Side Products, Including Homocoupling

Question: My reaction is producing a complex mixture of products, including a significant amount of homocoupled starting material, instead of the desired cross-coupled product. What could be the cause?

Answer:

The formation of homocoupling products, where two molecules of the same starting material couple together, is often indicative of a disrupted catalytic cycle. In the context of thiomethyl-substituted compounds, this can be linked to catalyst poisoning.

  • Disruption of the Transmetalation Step: If the oxidative addition of the aryl halide to the Pd(0) catalyst occurs, but the subsequent transmetalation step with the coupling partner is slow or inhibited, the resulting organopalladium(II) intermediate can react with another molecule of the starting material, leading to homocoupling.[5] The coordination of the thiomethyl group can interfere with the approach of the transmetalating agent.

  • Oxidative Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki-Miyaura coupling reactions.[5][7]

Troubleshooting & Optimization Steps:
  • Thorough Degassing: Ensure that your reaction mixture and solvents are rigorously degassed to remove any dissolved oxygen.[7] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

  • Base Selection (for Suzuki-Miyaura Coupling): The choice and quality of the base are critical.[7][13]

    • Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific substrate combination.

    • Ensure the base is finely powdered and dry.

  • Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons.[8] Purify your thiomethyl-substituted compound and coupling partner before use.

Issue 3: Reaction Works for Some Analogs but Fails for Others

Question: I have a successful protocol for a specific thiomethyl-substituted substrate, but when I apply it to a structurally similar analog, the reaction fails. Why is this happening?

Answer:

Even subtle changes in the substrate structure can have a significant impact on the outcome of a cross-coupling reaction, especially when dealing with poisoning functional groups.

  • Steric Hindrance: A change in the position or size of other substituents on the aromatic ring can alter the steric environment around the reaction center. This can affect the ability of the catalyst to coordinate to the aryl halide and can also influence the binding of the thiomethyl group.

  • Electronic Effects: The electronic properties of other substituents can influence the rate of oxidative addition.[9][14] Electron-donating groups can make oxidative addition more difficult, while electron-withdrawing groups can facilitate it. The electronic nature of the ring can also affect the strength of the sulfur-palladium interaction.

Troubleshooting & Optimization Steps:
  • Re-screen Ligands: The optimal ligand for one substrate may not be the best for another. A small ligand screen is often necessary when changing the substrate.

  • Adjust Reaction Conditions: Re-optimization of temperature, solvent, and base may be required for the new substrate.

  • Consider a Different Coupling Strategy: If a particular cross-coupling reaction (e.g., Suzuki) is consistently failing, it may be worth exploring other types of cross-coupling reactions like Kumada, Negishi, or Stille couplings, which utilize different organometallic reagents and may have different tolerances to the thiomethyl group.[10][13][15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of catalyst poisoning by thiomethyl groups?

A1: The primary mechanism of catalyst poisoning by thiomethyl groups involves the strong coordination of the sulfur atom's lone pair of electrons to the soft Lewis acidic transition metal center (e.g., palladium or nickel).[2][3] This forms a stable metal-sulfur bond, leading to the formation of off-cycle, catalytically inactive species.[1] This strong interaction can prevent the catalyst from participating in the desired catalytic cycle, effectively "poisoning" it.

Q2: Are there any general strategies to prevent catalyst poisoning by sulfur-containing compounds?

A2: Yes, several general strategies can be employed:

  • Ligand Design: The use of sterically bulky and electron-rich ligands is a primary strategy.[5][9] These ligands can sterically shield the metal center, making it more difficult for the sulfur atom to coordinate, and electronically promote the desired catalytic steps.

  • Additives: In some cases, the use of additives that can preferentially bind to the sulfur atom or the catalyst can mitigate poisoning.[16] For example, some researchers have explored the use of silver or copper salts to scavenge sulfur compounds.

  • Catalyst Modification: Modifying the catalyst support or encapsulating the catalyst can sometimes improve its resistance to poisoning.[17][18]

  • Feed Purification: In industrial settings, removing sulfur-containing impurities from the feedstock is a common and effective approach.[19]

Q3: Can a poisoned catalyst be regenerated?

A3: Regeneration of a sulfur-poisoned catalyst can be challenging, especially if stable metal sulfides have formed.[20] In some industrial processes, high-temperature treatments with hydrogen or other reducing agents can be used to remove sulfur.[21] For laboratory-scale reactions, it is often more practical to focus on preventing poisoning in the first place. Some studies have explored oxidative treatments to regenerate poisoned catalysts.[22]

Q4: How does the choice of cross-coupling reaction affect the tolerance to thiomethyl groups?

A4: The tolerance to thiomethyl groups can vary depending on the specific cross-coupling reaction:

  • Suzuki-Miyaura Coupling: This is a widely used reaction, but the basic conditions can sometimes lead to side reactions with sulfur-containing compounds.[5]

  • Kumada Coupling: This reaction uses Grignard reagents, which are highly reactive and may not be compatible with all functional groups.[15][23] However, for certain substrates, it can be a powerful tool.

  • Negishi Coupling: This reaction employs organozinc reagents, which are generally more functional group tolerant than Grignard reagents.[10][24] The choice of ligands and additives can be crucial for success.[25]

  • Stille Coupling: This reaction uses organotin reagents, which are highly effective but have the major drawback of toxicity.[13]

The optimal choice will depend on the specific substrates and the overall synthetic strategy.

Visualizing the Problem: The Mechanism of Catalyst Poisoning

The following diagram illustrates the simplified catalytic cycle for a generic cross-coupling reaction and how the thiomethyl group can intercept the active catalyst, leading to poisoning.

Catalyst_Poisoning cluster_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Poisoned_Complex Inactive Pd(0)-Sulfur Complex (Poisoned Catalyst) Pd0->Poisoned_Complex Strong Coordination PdII Ar-Pd(II)-X OA->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation PdII_R Ar-Pd(II)-R Transmetalation->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product Thioether Thiomethyl Substrate (Ar'-SMe) Thioether->Poisoned_Complex

Caption: Mechanism of catalyst poisoning by a thiomethyl group.

Experimental Protocol: Ligand Screening for a Challenging Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different phosphine ligands to identify an effective catalyst system for the Suzuki-Miyaura coupling of a thiomethyl-substituted aryl bromide.

Materials:

  • Thiomethyl-substituted aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligands (e.g., SPhos, XPhos, RuPhos, JohnPhos; 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Reaction Vials: In a glovebox, add the thiomethyl-substituted aryl bromide, arylboronic acid, and base to each reaction vial.

  • Preparation of Catalyst Stock Solutions: Prepare stock solutions of the palladium precatalyst and each phosphine ligand in the chosen solvent.

  • Addition of Catalyst and Ligand: To each vial, add the appropriate amount of the palladium precatalyst and one of the phosphine ligands from the stock solutions.

  • Addition of Solvent: Add the solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Setup: Seal the vials and remove them from the glovebox. Place them in a pre-heated aluminum block on a stirrer hotplate.

  • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Once the reactions are complete or have stalled, quench them and analyze the crude reaction mixtures to determine the conversion and yield of the desired product for each ligand.

Data Summary Table:

LigandCatalyst Loading (mol%)Ligand:Pd RatioTemperature (°C)Time (h)Conversion (%)
SPhos22:110024
XPhos22:110024
RuPhos22:110024
JohnPhos22:110024

This systematic screening approach will help you to quickly identify a promising ligand for your specific transformation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding cross-coupling reaction with a thiomethyl-substituted compound.

Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling Check_Reagents Verify Purity of Starting Materials and Reagents Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Temperature, Time, Stirring) Check_Reagents->Check_Conditions Degassing Ensure Rigorous Degassing Check_Conditions->Degassing Ligand_Screen Perform Ligand Screen (Bulky, Electron-Rich Phosphines) Degassing->Ligand_Screen Increase_Loading Increase Catalyst and Ligand Loading Ligand_Screen->Increase_Loading No Improvement Optimize_Base_Solvent Optimize Base and Solvent Ligand_Screen->Optimize_Base_Solvent Improvement Increase_Loading->Optimize_Base_Solvent Change_Catalyst Consider a Different Metal Catalyst (e.g., Ni) Optimize_Base_Solvent->Change_Catalyst No/Minor Improvement Success Successful Reaction Optimize_Base_Solvent->Success Significant Improvement Change_Catalyst->Success Improvement Failure Re-evaluate Synthetic Route Change_Catalyst->Failure No Improvement

Caption: A workflow for troubleshooting challenging cross-coupling reactions.

References

  • Vertex AI Search. (2024, April 23).
  • DCL Inc.
  • PMC.
  • Journal of the Chemical Society, Faraday Transactions. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • Wikipedia.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2025, February 9). Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal | Organic Letters.
  • ACS Publications. (2023, September 26). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides | The Journal of Organic Chemistry.
  • ACS Publications. Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence | Inorganic Chemistry.
  • PubMed. (2015, March 27).
  • Journal of the American Chemical Society. (2024, November 11).
  • ChemCatBio.
  • PMC. (2020, May 21). Oxidative radical coupling of hydroquinones and thiols using chromic acid: one-pot synthesis of quinonyl alkyl/aryl thioethers.
  • PMC. (2025, July 30).
  • PubMed. (2008, August 1).
  • Wikipedia. Kumada coupling.
  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025, October 16).
  • RSC Publishing. ORGANIC CHEMISTRY.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Energy → Sustainability Directory. (2025, November 23).
  • Alfa Chemistry. Kumada Cross-Coupling Reaction.
  • Transition Metal C
  • ResearchGate. C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF.
  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert.
  • Thieme Chemistry. Aryl Thioethers via Visible-Light-Promoted C–S Cross-Coupling - SYNFORM.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Dalton Transactions. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium.
  • The Hartwig Group.
  • Benchchem.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • ChemTalk. (2025, September 7).
  • Wiley-VCH. 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media.
  • wikidoc. (2012, September 4). Kumada coupling.
  • ResearchGate.
  • MDPI. (2025, January 24). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
  • PMC. Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)
  • Wikipedia. Negishi coupling.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25).
  • PMC.
  • Grokipedia. Kumada coupling.
  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

Welcome to the technical support guide for the optimization of palladium-catalyzed cross-coupling reactions involving the 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine core. This scaffold is a critical building block in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the optimization of palladium-catalyzed cross-coupling reactions involving the 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine core. This scaffold is a critical building block in medicinal chemistry, and its effective functionalization is paramount. The electron-deficient nature of the pyrrolo[2,1-f]triazine ring system, combined with the potential for the methylthio group and ring nitrogens to coordinate with the palladium center, presents unique challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address specific issues encountered during experimental work. We will delve into the causality behind experimental choices to empower you with the knowledge to not just follow a protocol, but to rationally design and troubleshoot your own.

Section 1: Catalyst System Selection - The Foundation of Success

The choice of palladium precursor and, most critically, the ligand, is the single most important factor determining the success of these coupling reactions.[1] The ligand stabilizes the active Pd(0) species, facilitates oxidative addition, and influences the rate of reductive elimination.

Q1: My reaction yield is very low or non-existent. Where do I start?

A: Start by evaluating your catalyst system. For challenging, electron-deficient heteroaryl bromides like 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, standard catalysts like Pd(PPh₃)₄ may be insufficient.

  • Problem: The oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-limiting step for electron-deficient aryl halides.[2] Standard phosphine ligands may not be electron-rich enough to promote this step efficiently.

  • Solution: Employ modern, specialized ligands designed for challenging couplings. Bulky, electron-rich monophosphine ligands (biarylphosphines) are the gold standard.[1][3][4] These ligands promote the formation of highly active, low-coordinate Pd(0) species that readily undergo oxidative addition.[4]

    • Recommended Ligands: Start with a screening of established ligands such as SPhos, XPhos, or RuPhos.[1][5]

    • Palladium Source: Use a reliable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed palladacycle (e.g., a G3-Buchwald precatalyst), which are often more reliable for generating the active Pd(0) species in situ.[6]

Q2: I'm screening ligands. What properties should I be looking for?

A: You are looking for a ligand that balances steric bulk and electron-donating ability.[3]

  • Steric Bulk: Large, bulky ligands (e.g., those with di-isopropylphenyl or dicyclohexylphosphino groups) accelerate the final, product-forming reductive elimination step and can help prevent catalyst dimerization, a common deactivation pathway.[3]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom, which makes the metal more nucleophilic and accelerates the oxidative addition into the aryl bromide bond.[3][4][7]

N-heterocyclic carbenes (NHCs) are also excellent alternatives to phosphines, as they are strong σ-donors and form very stable bonds with palladium, often leading to highly active and long-lived catalysts.[8][9]

Q3: Does the nitrogen-rich core of the pyrrolotriazine inhibit the catalyst?

A: Yes, this is a significant concern. The lone pairs on the pyrazine ring nitrogens can coordinate to the palladium center, acting as a competitive inhibitor and preventing the desired catalytic cycle from proceeding efficiently.[10]

  • Mechanism of Inhibition: Coordination of the substrate's nitrogen atoms can occupy open coordination sites on the palladium, hindering the binding of the coupling partner (e.g., the boronic acid in a Suzuki coupling).

  • Solution: The use of very bulky ligands is key here. The steric hindrance from ligands like XPhos or tBuXPhos can create a crowded coordination sphere around the palladium, which disfavors the binding of the flat, heterocyclic substrate through its nitrogen atoms, allowing the desired catalytic pathway to dominate.

Section 2: Optimizing Reaction Parameters

Once a promising catalyst system is identified, fine-tuning the reaction parameters is essential for maximizing yield and minimizing side products.

Q1: What is the role of the base, and how do I choose the right one?

A: The base is critical and its role depends on the specific cross-coupling reaction.

  • In Suzuki-Miyaura Couplings: The base activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which is necessary for the transmetalation step.[2]

  • In Buchwald-Hartwig Aminations: The base deprotonates the amine coupling partner, forming the amide anion that participates in the catalytic cycle. It also deprotonates the intermediate Pd(II)-amine complex prior to reductive elimination.

Choosing a Base:

  • Initial Screening: For Suzuki couplings, a common starting point is K₂CO₃ in an aqueous/organic solvent mixture.[11][12] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.

  • Troubleshooting: If the reaction is sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary for Suzuki couplings.[5] However, be aware that strong bases can promote side reactions, including decomposition of base-sensitive functional groups on your substrates.[6][13]

Q2: My starting material is being consumed, but I'm getting hydrodehalogenation (C-Br replaced by C-H) instead of the desired product. Why?

A: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides and highly active catalysts.[2]

  • Cause: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with trace water, alcohols (from solvent), or even the amine base to generate a palladium-hydride species. This intermediate can then undergo reductive elimination to yield the dehalogenated arene.[2]

  • Solutions:

    • Use Rigorously Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[14]

    • Choice of Base: Avoid amine bases if possible, as they can be a source of hydrides.

    • Lower Temperature: High temperatures can accelerate catalyst decomposition and side reactions. Try running the reaction at the lowest temperature that still provides a reasonable rate.[5]

Q3: I see a black precipitate forming in my reaction flask. What is it and how do I prevent it?

A: The black precipitate is almost certainly "palladium black," which consists of aggregated, inactive Pd(0) nanoparticles.[15] This is a classic sign of catalyst deactivation or decomposition.[15][16]

  • Causes:

    • Ligand Dissociation: If the ligand is not bound tightly enough, the "naked" Pd(0) species can aggregate. This is more common at high temperatures.

    • Oxidation: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also degrade phosphine ligands.[14][15]

    • Inefficient Precatalyst Activation: If a Pd(II) source is used, its reduction to Pd(0) must be efficient. Incomplete reduction can lead to side reactions that result in palladium black.[5]

  • Solutions:

    • Thorough Degassing: Use a robust degassing method for your solvent, such as several freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[14]

    • Use a More Stable Ligand: Bidentate ligands (e.g., dppf, Xantphos) or bulky monophosphine ligands often provide greater stability and prevent aggregation.[15]

    • Use a Modern Precatalyst: Buchwald or PEPPSI-type precatalysts are designed for clean and efficient in situ generation of the active LPd(0) catalyst, minimizing decomposition pathways.[6]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Ligand/Base Screening (Suzuki-Miyaura Coupling)

This protocol uses an array of reaction vials to rapidly screen multiple conditions in parallel.

  • Preparation: In a glovebox, add 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine (e.g., 0.1 mmol, 1.0 equiv) to an array of 2 mL reaction vials equipped with stir bars.

  • Reagent Addition:

    • To each vial, add the desired boronic acid or ester (1.2 - 1.5 equiv).

    • Add the appropriate base (2.0 - 3.0 equiv) as a solid.

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the specific ligand to be screened (e.g., 4.4 mol%, for a 2:1 L:Pd ratio) as solids or from a stock solution.

  • Solvent & Sealing: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 1 mL) to each vial. Seal the vials with PTFE-lined caps.

  • Reaction: Remove the vial array from the glovebox and place it on a pre-heated reaction block (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring & Analysis: After a set time (e.g., 12-24 h), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the percent conversion to the desired product.

Data Presentation: Example Ligand Screening Results

The results of a screening experiment should be tabulated for easy comparison.

EntryLigandBaseTemp (°C)SolventConversion (%)
1PPh₃K₂CO₃100Dioxane/H₂O< 5
2dppfK₂CO₃100Dioxane/H₂O35
3SPhosK₂CO₃100Dioxane/H₂O78
4SPhos K₃PO₄ 100 Dioxane/H₂O 95
5XPhosK₃PO₄100Dioxane/H₂O92

Table 1: Hypothetical screening data for a Suzuki-Miyaura coupling. This data suggests that a bulky, electron-rich monophosphine ligand (SPhos) combined with a stronger base (K₃PO₄) provides the optimal conditions.

Section 4: Visualizing Workflows

Diagrams can clarify complex decision-making processes and reaction pathways.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Purity Verify Starting Material Purity & Integrity Start->Check_Purity Catalyst_System Evaluate Catalyst System (Precatalyst + Ligand) Check_Purity->Catalyst_System Purity OK Ligand_Screen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst_System->Ligand_Screen Reaction_Params Optimize Reaction Parameters Base_Screen Screen Bases (e.g., K₂CO₃ vs K₃PO₄) Reaction_Params->Base_Screen Side_Products Identify Side Products (LC-MS, NMR) Debromination Hydrodehalogenation? Side_Products->Debromination Homocoupling Homocoupling? Side_Products->Homocoupling Precatalyst_Choice Use Modern Precatalyst (e.g., G3-Buchwald) Ligand_Screen->Precatalyst_Choice Precatalyst_Choice->Reaction_Params Promising catalyst found Solvent_Screen Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Base_Screen->Solvent_Screen Temp_Screen Vary Temperature (e.g., 80°C, 100°C, 120°C) Solvent_Screen->Temp_Screen Temp_Screen->Side_Products Yield still low Success Optimized Reaction! Temp_Screen->Success High Yield! Dry_Conditions Ensure Rigorously Dry Conditions Debromination->Dry_Conditions Yes Degas_Properly Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Degas_Properly Yes Dry_Conditions->Reaction_Params Degas_Properly->Reaction_Params

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Catalyst_Activation cluster_precatalyst Precatalyst System cluster_active Active Catalyst Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd_0 Active L₂Pd(0) Species Pd_II->Pd_0 In situ Reduction (often by ligand, solvent, or additive) Ligand 2 x Phosphine Ligand (L) Ligand->Pd_0 Catalytic_Cycle Enters Catalytic Cycle (Oxidative Addition) Pd_0->Catalytic_Cycle

Caption: In situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst.

References

  • Vertex AI Search. (2026).
  • Ezzhelenko, D. I., et al. (n.d.). Deactivation Mechanism of Palladium Catalysts for Ethanol Conversion to Butanol.
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
  • Rutgers University. (2022).
  • ACS Publications. (2018). Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water. Organic Process Research & Development.
  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • ACS Publications. (2026).
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • PubMed. (2022).
  • PMC. (n.d.).
  • Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. r/chemistry.
  • ACS Publications. (2016). Elucidating the Key Role of Phosphine−Sulfonate Ligands in Palladium-Catalyzed Ethylene Polymerization: Effect of Ligand Structure on the Molecular Weight and Linearity of Polyethylene.
  • YouTube. (2025).
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • ResearchGate. (n.d.).
  • Yale CSC. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025). (PDF)
  • Li, X. (n.d.).
  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Semantic Scholar. (2018).
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole....
  • MDPI. (2024).
  • Royal Society of Chemistry. (n.d.). Synthesis of a palladium based MOF via an effective post-synthetic modification approach and its catalytic activity towards Heck type coupling reactions. Inorganic Chemistry Frontiers.

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Optimization

Technical Support Center: Preventing Dehalogenation of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. This versatile building block is a key componen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. This versatile building block is a key component in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[1][2][3] However, its reactivity can sometimes lead to undesired side reactions, with dehalogenation being a primary concern. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate this issue and optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Dehalogenation in Real-Time

This section is designed to provide immediate, actionable advice for specific experimental challenges.

Q1: I'm observing significant dehalogenation of my 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine during a Suzuki-Miyaura cross-coupling reaction. What are the likely causes and how can I fix it?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl bromide is reduced to the corresponding arene. This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the pyrrolotriazine core to yield the dehalogenated product.[4] Several factors can contribute to the formation of this Pd-H species and the subsequent dehalogenation.

Primary Causes & Immediate Solutions:

  • The Nature of the Substrate: The pyrrolo[2,1-f]triazine core is an electron-deficient N-heterocycle, which can make it more susceptible to dehalogenation.[4]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[5]

  • Choice of Base: Strong bases, particularly alkoxides like sodium ethoxide, can act as hydride donors or promote pathways that lead to the formation of Pd-H species.[4][5]

  • Solvent: Protic solvents, such as alcohols, can also serve as a source of hydrides.[4][6]

  • Palladium Catalyst and Ligand: The choice of ligand is critical. The electronic and steric properties of the phosphine ligand influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[5][7]

Troubleshooting Workflow:

To systematically address this issue, consider the following experimental adjustments.

DOT Script for Dehalogenation Troubleshooting Workflow

Dehalogenation_Troubleshooting start Start: Significant Dehalogenation Observed ligand Step 1: Ligand Optimization Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) start->ligand Initiate Troubleshooting base Step 2: Base Modification Switch to weaker, non-nucleophilic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) ligand->base If dehalogenation persists solvent Step 3: Solvent Change Use aprotic solvents (e.g., Toluene, Dioxane, THF) base->solvent If dehalogenation persists temp Step 4: Temperature & Time Adjustment Lower reaction temperature and monitor for shorter reaction times solvent->temp If dehalogenation persists catalyst Step 5: Catalyst System Evaluation Consider alternative Pd pre-catalysts (e.g., G2, G3, G4 palladacycles) temp->catalyst If dehalogenation persists result End: Dehalogenation Minimized catalyst->result Successful Optimization

Caption: A stepwise workflow to troubleshoot and minimize dehalogenation in Suzuki-Miyaura reactions.

Recommended Experimental Protocol Adjustments:

ParameterInitial (Problematic) ConditionRecommended ModificationRationale
Ligand Standard (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)Favors reductive elimination of the desired product over the dehalogenation pathway.[5]
Base Strong (e.g., NaOEt, t-BuOK)Weaker, inorganic (e.g., K₂CO₃, K₃PO₄)Minimizes hydride donation and competing side reactions.[4]
Solvent Protic (e.g., Ethanol, Methanol)Aprotic (e.g., Toluene, Dioxane, THF)Reduces the availability of hydride sources.[4][5]
Temperature High (e.g., >100 °C)Lower (e.g., 80-90 °C)High temperatures can accelerate catalyst decomposition and side reactions.[5][7]

Step-by-Step Protocol for Ligand Screening:

  • In an inert atmosphere glovebox, add 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, the boronic acid/ester, and the selected base (e.g., K₃PO₄) to a series of reaction vials.

  • To each vial, add a different phosphine ligand (e.g., PPh₃, XPhos, SPhos) and the palladium source (e.g., Pd₂(dba)₃).

  • Add the degassed aprotic solvent (e.g., toluene).

  • Seal the vials and place them in a pre-heated reaction block at the optimized temperature (e.g., 90 °C).

  • Monitor the reactions by LC-MS or GC-MS at regular intervals to determine the ratio of the desired product to the dehalogenated byproduct.

Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) on 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine and observing dehalogenation instead of substitution. Why is this happening?

A2: While the pyrrolo[2,1-f]triazine ring is electron-deficient and should be amenable to SNAr, dehalogenation can still occur under certain conditions, especially if the nucleophile or reaction conditions can promote a reductive pathway.

Potential Causes and Solutions:

  • Strongly Basic or Reductive Nucleophiles: Some nucleophiles can also act as reducing agents or bases, leading to dehalogenation.

  • High Temperatures: As with cross-coupling reactions, elevated temperatures can favor undesired side reactions.

  • Metal Contamination: Trace metal impurities can catalyze reductive dehalogenation.

Recommendations:

  • Choice of Nucleophile and Base: If possible, use a less basic nucleophile. If a strong base is required to deprotonate the nucleophile, consider using a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are free from metal contamination.

DOT Script for SNAr vs. Dehalogenation Pathways

SNAr_vs_Dehalogenation start 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine + Nucleophile snar_path Desired Pathway: SNAr Formation of Meisenheimer-like intermediate or concerted displacement start->snar_path Favorable Conditions: - Moderate Temperature - Non-reductive Nucleophile dehalogenation_path Undesired Pathway: Dehalogenation Reductive cleavage of C-Br bond start->dehalogenation_path Unfavorable Conditions: - High Temperature - Reductive Nucleophile/Impurities product Substituted Product snar_path->product byproduct Dehalogenated Byproduct dehalogenation_path->byproduct

Caption: Competing reaction pathways for 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine under nucleophilic conditions.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that dehalogenation is occurring in my reaction?

A1: The presence of the dehalogenated byproduct, 4-(methylthio)pyrrolo[2,1-f]triazine, can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product (C₇H₇N₃S, MW: 165.22).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show the appearance of a new proton signal in the aromatic region, replacing the carbon-bromine bond.

Q2: Are there any general handling and storage recommendations for 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine to prevent degradation?

A2: While generally stable, it is good practice to store 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time. Avoid exposure to strong reducing agents or high-energy light sources.

Q3: Besides palladium-catalyzed reactions, are there other reaction types where dehalogenation of this compound is a known issue?

A3: Yes, reductive dehalogenation can also be observed during catalytic hydrogenation reactions.[9][10] If you are performing a reduction on another part of the molecule, the bromo substituent can be susceptible to cleavage, especially with catalysts like palladium on carbon (Pd/C) and a hydrogen source.[9] If selective reduction is required, careful selection of the catalyst and reaction conditions is crucial.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Cerna, I., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12277-12291.
  • Mori, Y., et al. (2016). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Cerna, I., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF.
  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600.
  • Katritzky, A. R., & Laurenzo, K. S. (1986). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 27(43), 5237-5240.
  • Kim, J., et al. (2016). A Practical and Highly Efficient Reductive Dehalogenation of Aryl Halides Using Heterogeneous Pd/AlO(OH) Nanoparticles and Sodium Borohydride. Tetrahedron, 72(37), 5898-5902.
  • Wang, C., et al. (2022). Shining Visible Light on Reductive Elimination: Acridine–Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids. Journal of the American Chemical Society, 144(42), 19592-19602.
  • Wang, X., et al. (2015). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.
  • Al-Amin, M. (2017).
  • Shestakova, M. K., et al. (2023). Bioactive Pyrrolo[2,1-f][4][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7767.

  • Hodge, P., & Rickards, R. W. (1963). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES.
  • Bell, A. S., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][4][5][6]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1805-1822.

  • De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
  • Blaquiere, N., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][4][5][6]triazines. ResearchGate.

  • ChemBK. 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][4][5][6]Triazine(WXC00622). Available from: [Link]4][5][6]Triazine

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49.
  • Shestakova, M. K., et al. (2023). Bioactive Pyrrolo[2,1-f][4][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Birsasteanu, F., et al. (2026).
  • NextSDS. 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][4][5][6]Triazine. Available from: [Link]

  • Mondal, B., & Bhaumik, A. (2014). Palladium nanoparticles supported on triazine functionalised mesoporous covalent organic polymers as efficient catalysts for Mizoroki–Heck cross coupling reaction. Green Chemistry, 16(6), 3125-3134.
  • Traxler, P., et al. (2004). Discovery of the pyrrolo[2,1-f][4][5][6]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry, 47(23), 5707-5717.

  • Kennedy, J. E., et al. (2024).
  • El-Sayed, N. N. E., et al. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR.
  • Singh, S., et al. (2017). Discovery and SAR of pyrrolo[2,1-f][4][5][6]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1344-1349.

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][4][5][6]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4275-4284.

  • Chen, C.-H., et al. (2024).

Sources

Troubleshooting

Improving regioselectivity in the synthesis of substituted pyrrolotriazines

Welcome to the advanced technical support center for the synthesis and functionalization of substituted pyrrolo[2,1-f][1,2,4]triazines. As a privileged bioisostere for purines, this scaffold is a cornerstone in the devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the synthesis and functionalization of substituted pyrrolo[2,1-f][1,2,4]triazines. As a privileged bioisostere for purines, this scaffold is a cornerstone in the development of nucleoside analogs (e.g., remdesivir) and targeted kinase inhibitors (e.g., VEGFR-2, ALK)[1]. However, the inherent electronic imbalance of the fused bicyclic system presents significant regioselectivity challenges during late-stage functionalization.

This guide provides drug development professionals with mechanistic insights, validated step-by-step methodologies, and troubleshooting workflows to achieve precise regiocontrol.

Part 1: Mechanistic Insights & FAQs

Q: Why does electrophilic halogenation of the pyrrolo[2,1-f][1,2,4]triazine core often result in poor regioselectivity between C-5 and C-7? A: The pyrrolotriazine system features a highly electron-rich pyrrole ring fused to an electron-deficient triazine ring. Resonance contributions from the bridgehead nitrogen significantly increase the nucleophilicity at both the C-5 and C-7 positions. While C-7 is typically favored kinetically due to slightly lower activation energy, the energy difference between the transition states for C-5 and C-7 attack is exceedingly narrow. Consequently, standard bromination (e.g., using NBS at room temperature) often yields inseparable mixtures (typically ~5:1 C-7:C-5 ratio) and is highly prone to over-halogenation[2].

Q: How can I achieve exclusive C-6 functionalization if C-5 and C-7 are more reactive? A: Direct electrophilic aromatic substitution at C-6 is highly disfavored. To functionalize C-6, you must employ a blocking strategy or a polyhalogenation-reduction sequence. A highly scalable, thermally safe approach involves the pentachlorination of the core, followed by aromatization and regioselective bromination at C-6. This leverages the differential steric and electronic environments created by the adjacent halogens to force the incoming electrophile to the C-6 position[3].

Q: What are the best strategies for constructing the core with pre-installed substituents to avoid late-stage regioselectivity issues entirely? A: De novo core construction via 1,3-dipolar cycloadditions offers excellent regiocontrol. By generating a triazinium ylide in situ and reacting it with an electron-poor dipolarophile, polysubstituted pyrrolotriazines can be synthesized in a single step with high regio- and diastereoselectivity, bypassing the need for late-stage electrophilic differentiation[4].

G Core Pyrrolo[2,1-f][1,2,4]triazine Core Cond1 Electrophilic Halogenation (e.g., NBS, DMF) Core->Cond1 Cond2 Polyhalogenation & Selective Reduction Core->Cond2 C7 C-7 Bromination (Major) Kinetic Control C5 C-5 Bromination (Minor) Competing Site C6 C-6 Functionalization Requires Blocking/Directing Cond1->C7 ~5:1 ratio Cond1->C5 Cond2->C6 via C5/C7 blocking

Regioselectivity pathways in the electrophilic halogenation of pyrrolotriazines.

Part 2: Troubleshooting Guide

Issue 1: Significant formation of dibrominated (C-5, C-7) byproducts during C-7 bromination.
  • Root Cause: The first halogenation at C-7 does not sufficiently deactivate the pyrrole ring against a second electrophilic attack at C-5. Once the C-7 monobrominated product forms, it remains nucleophilic enough to compete with the unreacted starting material.

  • Resolution:

    • Temperature Control: Lower the reaction temperature to -20 °C to -30 °C to maximize the kinetic preference for C-7.

    • Reagent Selection: Switch from N-Bromosuccinimide (NBS) to 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). DBDMH allows for a more controlled release of electrophilic bromine, minimizing local concentration spikes that drive di-bromination[5].

    • Stoichiometry: Strictly limit the brominating agent to 0.95 equivalents. It is better to recover 5% starting material than to generate 5% of the inseparable dibrominated impurity.

Issue 2: Low yields and complex mixtures in the 1,3-dipolar cycloaddition of triazinium ylides.
  • Root Cause: Competing reaction of the base (e.g., DIPEA) with the electron-poor dipolarophile (e.g., Michael addition), which consumes the dipolarophile before the cycloaddition can occur[4].

  • Resolution: Pre-form and isolate the 1-alkyl-1,2,4-triazinium salt. During the cycloaddition step, carefully control the addition rate of the base at 0 °C to keep its steady-state concentration low, ensuring the base only acts to generate the ylide rather than acting as a nucleophile.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Regioselective C-7 Bromination of 4-Chloropyrrolo[2,1-f][1,2,4]triazine

This protocol utilizes kinetic control to maximize C-7 selectivity while preventing over-halogenation.

  • Preparation: Dissolve 4-chloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous DMF (0.2 M concentration). Causality: DMF stabilizes the bromonium ion intermediate, directing the kinetic preference toward C-7.

  • Cooling: Cool the reactor to -20 °C under an argon atmosphere. Causality: Low temperatures suppress the activation energy required for C-5 attack, isolating the reaction to the lower-energy C-7 pathway.

  • Addition: Add NBS (0.95 eq) dropwise as a solution in DMF over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes of electrophilic bromine that drive di-bromination.

  • Self-Validation Check: Monitor the reaction via LC-MS after 45 minutes. The reaction must be quenched immediately upon reaching >90% conversion of the starting material. Warning: Prolonged exposure leads to thermodynamic equilibration and inevitable C-5 bromination.

  • Quench & Isolate: Quench with cold 10% aqueous sodium thiosulfate to instantly neutralize residual electrophilic bromine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Single-Step Synthesis of Polysubstituted Pyrrolotriazines via 1,3-Dipolar Cycloaddition

This protocol bypasses late-stage functionalization by building the regiochemistry directly into the core.

  • Alkylation: React the substituted 1,2,4-triazine (1.0 eq) with an alkyl halide (e.g., bromoacetophenone, 1.1 eq) in acetone at room temperature for 12 hours. Causality: Mild conditions prevent degradation of the sensitive triazine core.

  • Self-Validation Check: Filter the resulting 1-alkyl-1,2,4-triazinium salt. The salt should precipitate cleanly as a bench-stable solid. Verify mass recovery (>85%) before proceeding to ensure accurate stoichiometry for the ylide generation[4].

  • Cycloaddition Setup: Suspend the isolated salt (1.0 eq) and an electron-poor dipolarophile (e.g., acrylonitrile, 2.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Ylide Generation: Add DIPEA (1.2 eq) dropwise over 1 hour. Causality: Slow base addition generates the triazinium ylide in situ at a low steady-state concentration, preventing the base from engaging in a competing Michael addition with the dipolarophile[4].

  • Purification: Wash the organic layer with 1M HCl to remove DIPEA salts, concentrate, and purify via silica gel chromatography to isolate the polysubstituted pyrrolotriazine.

G A 1,2,4-Triazine Precursor B Alkylation (Mild Conditions) A->B C 1-Alkyl-1,2,4-triazinium Salt B->C D Base / in situ Ylide Generation C->D E 1,3-Dipolar Cycloaddition (Electron-poor dipolarophile) D->E F Polysubstituted Pyrrolo[2,1-f][1,2,4]triazine (High Regioselectivity) E->F

Workflow for regioselective 1,3-dipolar cycloaddition of triazinium ylides.

Part 4: Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on the chosen synthetic strategy and conditions.

SubstrateReagent / StrategyConditionsTarget PositionRegioselectivity (Target:Minor)Overall Yield
4-ChloropyrrolotriazineNBS (1.0 eq)DMF, 25 °CC-7 (vs C-5)~5:1[2]60-65%
4-ChloropyrrolotriazineNBS (0.95 eq)DMF, -20 °CC-7 (vs C-5)>15:182%
AminopyrrolotriazineDBDMH (0.5 eq)THF, -10 °CC-7 (vs C-5)>20:1[5]85%
Triazinium YlideAcrylonitrile (Cycloaddition)DIPEA, DCM, 0 °CCore ConstructionExclusive (Single Regioisomer)[4]54%
Pentachloro-intermediateAromatization / BrominationARSST GuidedC-6 (vs C-5/C-7)Exclusive (via blocking)[3]26% (over 3 steps)

References

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines Source: ACS Omega URL:4

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Source: Organic Process Research & Development - ACS Publications URL:3

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: Chemistry of Heterocyclic Compounds (PMC) URL:2

Sources

Optimization

Technical Support Center: Managing Impurities in 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the synthesis of 7-Bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the synthesis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine . This compound is a highly valuable intermediate in the synthesis of nucleoside analogs (such as Remdesivir) and various kinase inhibitors.

This guide provides a mechanistic understanding of impurity formation, quantitative analytical profiling, and self-validating experimental protocols to ensure a high-purity, reproducible synthesis.

Synthesis Workflow & Impurity Mapping

Understanding the synthetic trajectory is the first step in root-cause analysis. The workflow below illustrates the standard conversion of the triazinone core to the target brominated intermediate, highlighting the exact points where critical impurities are generated.

Workflow A Pyrrolo[2,1-f][1,2,4] triazin-4(3H)-one B 4-Chloropyrrolo[2,1-f] [1,2,4]triazine A->B POCl3 C 4-(Methylthio)pyrrolo [2,1-f][1,2,4]triazine B->C NaSMe Imp1 Hydrolysis Impurity (Triazinone) B->Imp1 H2O/Moisture D 7-Bromo-4-(methylthio)pyrrolo [2,1-f][1,2,4]triazine (Target) C->D NBS, DMF -20°C Imp2 Oxidation Impurities (Sulfoxide/Sulfone) C->Imp2 O2/Air Imp4 Regioisomer (5-Bromo) C->Imp4 High Temp Imp3 Over-bromination (5,7-Dibromo) D->Imp3 Excess NBS

Synthesis workflow of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine and common impurity pathways.

Impurity Profiling & Analytical Specifications

To maintain scientific integrity and regulatory compliance, all quantitative data regarding impurity limits and their mechanistic origins are summarized below. Use these specifications to calibrate your High-Performance Liquid Chromatography (HPLC) methods.

Impurity NameStructural Origin / MechanismHPLC RRT (Approx.)Acceptance LimitMitigation Strategy
5,7-Dibromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine Over-bromination at C5 due to excess electrophile or thermal spikes.1.15< 0.15%Strict stoichiometry (1.02 eq NBS); Cryogenic control (-20 °C).
5-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine Regioisomeric bromination at C5 instead of C7.0.95< 0.10%Controlled addition rate; Use of DMF as an activating solvent.
4-(Methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine Oxidation of the -SMe group by unquenched active bromine or atmospheric O₂.0.80< 0.50%Inert atmosphere; Immediate Na₂SO₃ quench before aqueous workup.
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Hydrolysis of the -SMe or -Cl group during reaction or workup.0.65< 0.20%Anhydrous conditions (KF < 0.05%); Minimize aqueous exposure time.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the causality behind them. The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure the reaction course-corrects before irreversible impurity formation occurs.

Step 1: Thiolation to 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine
  • Causality: The displacement of the 4-chloro intermediate with sodium methanethiolate (NaSMe) must be performed under strictly anhydrous conditions. The presence of moisture will lead to the competitive formation of the thermodynamically stable pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (hydrolysis impurity) .

  • Methodology:

    • Charge a dry, N₂-purged reactor with 4-chloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) and anhydrous THF (10 volumes).

    • Cool the solution to 0–5 °C using an ice/water bath.

    • Add sodium methanethiolate (NaSMe, 1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature strictly below 10 °C.

    • Self-Validation (IPC): Analyze by HPLC after 2 hours. The reaction is deemed complete when the 4-chloro intermediate is <1.0%. Corrective Action: If >1.0%, add an additional 0.05 eq of NaSMe and stir for 1 hour. Do not proceed until the specification is met.

    • Quench with cold water (5 volumes) and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the intermediate.

Step 2: Regioselective Bromination (Target Synthesis)
  • Causality: The pyrrole ring of the triazine core is highly electron-rich. Electrophilic aromatic substitution preferentially occurs at the C7 position due to the stabilization of the Wheland intermediate by the adjacent bridgehead nitrogen. However, the C5 position is also susceptible to bromination. To prevent the formation of the 5,7-dibromo impurity, the electrophile concentration must be kept low, and thermal energy must be restricted .

  • Methodology:

    • Dissolve 4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous DMF (15 volumes) under an inert argon atmosphere.

    • Cool the reaction mixture to -20 °C using a dry ice/acetone bath. Critical Step: Cryogenic control is essential to suppress C5 bromination.

    • Prepare a solution of N-Bromosuccinimide (NBS, 1.02 eq) in DMF (5 volumes).

    • Add the NBS solution dropwise over 1 hour, ensuring the internal temperature does not exceed -15 °C.

    • Self-Validation (IPC): Stir for 45 minutes at -20 °C. Check by HPLC. Target: Starting material <1.0%, 5,7-dibromo impurity <0.15%.

    • Quench the reaction by adding a 25% w/w aqueous sodium sulfite (Na₂SO₃) solution (2 volumes) while still at -20 °C. Causality: Na₂SO₃ immediately reduces any unreacted NBS or active bromine species, preventing the oxidation of the methylthio group to the sulfoxide/sulfone during workup.

    • Precipitate the product by adding water (20 volumes). Filter, wash with water, and dry under vacuum at 40 °C.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high levels of the 5,7-dibromo impurity (>0.5%) in my final product? A: The 5,7-dibromo impurity arises from over-bromination. Because the pyrrole ring in the pyrrolo[2,1-f][1,2,4]triazine system is highly activated toward electrophilic substitution, any excess thermal energy or localized high concentrations of the brominating agent will cause the C5 position to react. Troubleshooting: Ensure rigorous temperature control (-20 °C). Increase the stirring speed to prevent localized high concentrations of NBS during the dropwise addition. Recalibrate your NBS stoichiometry to exactly 1.02 equivalents.

Q2: My product contains a significant amount of 4-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine. How can I prevent this oxidation? A: The methylthio (-SMe) group is highly susceptible to oxidation, forming sulfoxides and sulfones. This typically occurs during the workup of the bromination step if unreacted NBS or trace bromine species are exposed to water and atmospheric oxygen. Troubleshooting: Always quench the bromination reaction with a strong reducing agent, such as 25% aqueous sodium sulfite (Na₂SO₃), before allowing the reaction mixture to warm up or exposing it to the atmosphere.

Q3: The HPLC profile shows a peak corresponding to pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. Where is this coming from? A: This is a hydrolysis impurity. It originates from either moisture introduced during the conversion of the 4-chloro intermediate to the 4-methylthio derivative, or from the hydrolysis of the 4-chloro/4-methylthio group during prolonged exposure to aqueous conditions during workup. Troubleshooting: Use strictly anhydrous solvents (Karl Fischer moisture <0.05%) for the NaSMe substitution step. Minimize the residence time of the product in aqueous biphasic mixtures during extraction.

Q4: Can I use continuous flow chemistry to improve the bromination selectivity? A: Yes. Recent advancements in the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives have demonstrated that continuous flow reactors significantly improve the safety and selectivity of highly exothermic reactions . Flow chemistry allows for precise cryogenic control and rapid mixing, which minimizes the formation of the 5,7-dibromo impurity and reduces the total reaction time compared to traditional batch procedures.

References

  • Title: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: National Center for Biotechnology Information (PMC) URL: [Link][1]

  • Title: A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Source: Organic Process Research & Development (ACS Publications) URL: [Link][2]

  • Title: Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons Source: National Center for Biotechnology Information (PMC) URL: [Link][3]

Sources

Troubleshooting

Stability of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine under reaction conditions

Technical Support Center: 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine A Guide to Stability and Reaction Troubleshooting for Researchers Welcome to the technical support guide for 7-Bromo-4-(methylthio)pyrrolo[2,1-f]tria...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

A Guide to Stability and Reaction Troubleshooting for Researchers

Welcome to the technical support guide for 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine (CAS No. 1370007-54-7).[1] This document, designed for drug development professionals and synthetic chemists, provides in-depth insights into the stability of this key heterocyclic intermediate. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments. The pyrrolo[2,1-f][1][2]triazine core is a robust and valuable scaffold in modern medicinal chemistry, integral to numerous kinase inhibitors and antiviral agents.[3][4][5] However, the specific combination of a bromo-substituent and a methylthio group presents unique challenges and opportunities. This guide will help you navigate them.

Frequently Asked Questions (FAQs): General Stability & Handling

Question: What are the recommended storage and handling conditions for 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine?

Answer: Based on its physicochemical properties, 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine is a solid at room temperature. For optimal long-term stability, we recommend the following:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark environment. For long-term storage (>1 year), we advise flushing the container with an inert gas (e.g., argon or nitrogen) and storing it at 2-8°C.

  • Handling: While the pyrrolo[2,1-f][1][2]triazine core is generally stable, the methylthio group is susceptible to oxidation.[6] For reactions requiring high purity and reproducibility, handling the solid under an inert atmosphere is a best practice to prevent the slow formation of the corresponding sulfoxide.

Question: Is the compound sensitive to acidic or basic conditions during aqueous workup?

Answer: The compound exhibits moderate stability to typical aqueous workup conditions.

  • Mild Acids/Bases: It is generally tolerant of brief exposure to mild acids (e.g., dilute HCl, acetic acid) and bases (e.g., saturated NaHCO₃, Na₂CO₃) during extraction.

  • Strong Acids/Bases: Caution is advised with strong acids and bases, especially with prolonged exposure or heating. The multiple nitrogen atoms in the triazine ring can be protonated, potentially altering solubility or leading to degradation. Strong Lewis acids are known to cleave thioethers.[7][8] Strong bases at elevated temperatures could potentially initiate nucleophilic substitution at the 4-position (see Troubleshooting section).

Troubleshooting Guide: Stability Under Common Reaction Conditions

This section addresses specific challenges you may encounter when using 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine in common synthetic transformations.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: My Suzuki coupling reaction at the C7-bromo position is sluggish, requires high catalyst loading, or results in low yield. What is the likely cause?

Answer: The most probable cause is catalyst inhibition or poisoning by the sulfur atom of the methylthio group. Sulfur-containing compounds are well-known inhibitors of palladium catalysts.

Causality & Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Troubleshooting Steps (Implement Sequentially or in Parallel) cluster_3 Outcome Problem Low Yield / Sluggish Suzuki Coupling Cause Hypothesis: Sulfur Poisoning of Pd Catalyst Problem->Cause Step1 Increase Catalyst/Ligand Loading (e.g., 2-5 mol% -> 5-10 mol%) Cause->Step1 Step2 Screen Different Ligands (Use bulky, electron-rich phosphines like Buchwald ligands) Cause->Step2 Step3 Screen Different Pd Precatalysts (e.g., G3/G4 palladacycles) Cause->Step3 Step4 Optimize Reaction Temperature (Use lowest effective temperature to minimize catalyst decomposition) Cause->Step4 Result Improved Reaction Efficiency Step1->Result Step2->Result Step3->Result Step4->Result

Technical Recommendations:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can form more stable and active catalytic complexes that are less susceptible to sulfur coordination.

  • Precatalyst Choice: Utilize modern palladium precatalysts (e.g., XPhos-Pd-G3). These are often more robust and efficient in challenging coupling reactions.

  • Catalyst Loading: Do not hesitate to increase the catalyst and ligand loading. While typical loadings are 1-2 mol%, stubborn couplings with potential catalyst poisons may require 5 mol% or even higher.

  • Temperature Control: Maintain the lowest possible temperature that affords a reasonable reaction rate. Higher temperatures can accelerate catalyst decomposition, which is exacerbated by the presence of the sulfur moiety.

Scenario 2: Reactions Involving Oxidizing Agents

Question: I am attempting a reaction with an oxidizing agent, and my starting material is consumed, but I am isolating an unexpected, more polar compound instead of my target.

Answer: The methylthio group is highly susceptible to oxidation. You have likely formed the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivative. This is a common and often unavoidable transformation in the presence of many oxidizing agents.

Hierarchy of Oxidation:

OxidationStates

Expert Insights:

  • Strategic Use: This reactivity can be used to your advantage. The methylsulfinyl and methylsulfonyl groups are excellent leaving groups for nucleophilic aromatic substitution (SNAr). In the synthesis of some kinase inhibitors, a methylthio group is deliberately oxidized to a sulfoxide to facilitate its displacement by an amine nucleophile.[6]

  • Avoidance: If the methylthio group must be preserved, you must rigorously exclude oxidizing agents from your reaction. This includes certain metal catalysts that can act as oxidants, as well as atmospheric oxygen in sensitive, long-duration reactions.

  • Protocol for Controlled Oxidation: To synthesize the sulfoxide, use 1.0-1.1 equivalents of an oxidant like m-CPBA at a low temperature (e.g., 0°C). To form the sulfone, use ≥2.2 equivalents of the oxidant.

Scenario 3: Reactions with Strong Nucleophiles or Bases

Question: When I treat the compound with a strong nucleophile (e.g., sodium methoxide, secondary amine) at high temperatures, I observe a new product that appears to have lost the methylthio group. What is happening?

Answer: You are likely observing a nucleophilic aromatic substitution (SNAr) reaction. The pyrrolo[2,1-f]triazine ring system is electron-deficient, which activates the 4-position (where the methylthio group is located) toward nucleophilic attack. While the methylthio group is not as reactive as a halogen in this position, it can be displaced by strong nucleophiles, particularly at elevated temperatures. Kinetic studies on related nitrogen heterocycles show that methylthio groups can be displaced by nucleophiles like methoxide.[9]

Key Considerations for SNAr Reactivity:

  • Temperature is Critical: This reaction is highly dependent on temperature. If SNAr is an unwanted side reaction, perform your experiment at the lowest possible temperature.

  • Nucleophile Strength: Stronger, less hindered nucleophiles will favor the substitution reaction.

  • Leaving Group Ability: If you wish to promote this substitution, consider first oxidizing the methylthio group to the sulfoxide or sulfone, which are far superior leaving groups (see Scenario 2).

Experimental Protocol: Sulfur-Tolerant Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid at the C7-bromo position, designed to mitigate catalyst poisoning by the methylthio group.

Table 1: Reaction Components

ComponentMolar Eq.Sample AmountNotes
7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine1.0244 mg (1.0 mmol)Starting Material
Arylboronic Acid1.51.5 mmolCoupling Partner
XPhos-Pd-G30.0542 mg (0.05 mmol)Precatalyst
K₃PO₄ (anhydrous)3.0637 mg (3.0 mmol)Base
1,4-Dioxane / H₂O (4:1)-10 mLSolvent

Step-by-Step Methodology:

  • To a dry reaction vessel, add 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add the XPhos-Pd-G3 precatalyst under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • ChemBK. 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2]Triazine(WXC00622). [Link]

  • Taylor & Francis Online. (1982). Thiomethylation and thiohydroxylation –a new pathway of metabolism of heterocyclic compounds. Xenobiotica, 12(12), 813-820. [Link]

  • ResearchGate. Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. [Link]

  • Oxford Academic. (2006). On the Mechanism of the Cleavage Reaction of (Methylthio)methyl Ether with Triphenylmethyl Cation. Bulletin of the Chemical Society of Japan. [Link]

  • Jack Westin. Cleavage of Ethers - Organic Chemistry. [Link]

  • SpringerLink. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1–25. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • R Discovery. (1984). Methods for the interconversion of protective groups. Transformation of mem ethers into isopropylthiomethyl ethers or cyanomethyl ethers. [Link]

  • Asian Journal of Chemistry. (2014). Regioselective Mono-bromination of Pyrrolo[2,1-f][1][2]triazin-4-amine. [Link]

  • ACS Publications. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Medicines for All institute (M4ALL). Final campaign report Development of a safe and scalable process for the synthesis of pyrrolo[2,1-f][1][2]triazin-4-amine Sub. [Link]

  • Lookchem. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. [Link]

  • SpringerOpen. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. [Link]

  • NextSDS. 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2]Triazine. [Link]

  • SpringerLink. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. [Link]

  • PubMed. (2017). Pyrrolo[2,1-f][1][2]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine characterization

Analytical Characterization Guide: 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine As the pharmaceutical industry accelerates the development of C-nucleoside analogs, the demand for high-purity regulatory starting ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization Guide: 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

As the pharmaceutical industry accelerates the development of C-nucleoside analogs, the demand for high-purity regulatory starting materials has surged. 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS: 1370007-54-7) is a critical, highly reactive intermediate utilized in the synthesis of broad-spectrum antiviral agents, most notably 1[1].

Characterizing this intermediate presents unique analytical challenges. The molecule features an electron-deficient triazine core fused to a pyrrole ring, substituted with a highly polarizable bromine atom and a labile thioether linkage. Conventional analytical methods often fail to distinguish this target from critical des-bromo impurities or regioisomers. This guide objectively compares legacy analytical approaches against optimized, orthogonal methodologies, providing a self-validating framework for rigorous structural and purity characterization.

The Analytical Challenge: Legacy vs. Optimized Methodologies

Chromatographic Resolution: C18 vs. Phenyl-Hexyl Stationary Phases

In standard reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column, separation is driven purely by hydrophobic dispersion forces. Because the des-bromo impurity (4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine) and the 7-bromo target have similar hydrophobic profiles, C18 methods typically result in co-elution.

The Optimized Solution: Transitioning to a UHPLC Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms: π−π interactions and halogen bonding. The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient triazine core, while the polarizable bromine atom engages in shape-selective halogen bonding. This mechanistic shift increases the selectivity factor ( α ) dramatically, ensuring baseline resolution of the critical pair.

Mass Spectrometry: Nominal vs. High-Resolution Isotopic Validation

Standard single-quadrupole mass spectrometry provides nominal mass data, which is insufficient for confirming the integrity of the thioether linkage against potential oxidation (sulfoxides) without fragmentation data. The Optimized Solution: High-Resolution LC-MS/MS (Q-TOF) utilizing Electrospray Ionization in positive mode (ESI+). The acidic mobile phase (0.1% Formic Acid) ensures the triazine nitrogens (pKa ~2.5) are protonated, maximizing ionization efficiency.

Analytical Workflows & Mechanistic Pathways

Workflow Start 7-Bromo-4-(methylthio)pyrrolo [2,1-f][1,2,4]triazine Purity Impurity Profiling Start->Purity Structure Structural Elucidation Start->Structure UHPLC UHPLC-UV (Phenyl-Hexyl) Critical Pair Resolution Purity->UHPLC GCMS HS-GC-MS Volatile Residuals Purity->GCMS LCMS HR-LC-MS (ESI+) Isotope Validation Structure->LCMS NMR 2D NMR (HSQC/HMBC) Regiochemistry Structure->NMR

Fig 1. Orthogonal analytical workflow for comprehensive characterization and purity profiling.

Fragmentation Parent [M+H]+ m/z 244 / 246 Frag1 [M+H - CH3SH]+ m/z 196 / 198 Parent->Frag1 CID (-48 Da) Frag2 [M+H - CH3S - Br]+ m/z 117 Frag1->Frag2 CID (-79/81 Da)

Fig 2. Primary ESI+ MS/MS fragmentation pathway highlighting characteristic neutral losses.

Self-Validating Experimental Protocols

Protocol A: UHPLC-HRMS Purity and Isotope Validation

This protocol is designed as a self-validating system. The presence of the bromine atom is mathematically confirmed by its natural isotopic distribution, preventing false positives from co-eluting non-halogenated impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in initial mobile phase conditions.

  • Chromatographic Separation: Inject 1 µL onto a Waters Acquity UPLC CSH Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.0 kV and the collision energy (CID) to 20 eV for MS/MS acquisition.

  • System Self-Validation Check: Inspect the parent ion peak at ~5.8 min. A valid peak must exhibit an exact mass doublet at m/z 243.95 (79Br) and 245.95 (81Br) with an intensity ratio of 1:1 (±5%). If this ratio is absent, the peak is an artifact. Furthermore, the MS/MS spectrum must show a neutral loss of 48 Da (CH3SH), confirming the intact thioether[2].

Protocol B: 2D NMR Regiochemical Confirmation

1H NMR alone cannot definitively prove whether the bromine is at the C5 or C7 position on the pyrrole ring. We utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) to establish causality between the proton shifts and the carbon framework.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire 1H, 13C, HSQC, and HMBC spectra on a 500 MHz spectrometer at 298 K.

  • System Self-Validation Check: The methylthio protons (singlet, ~2.65 ppm) must integrate to exactly 3.0 relative to the two pyrrole protons (1.0 each). In the HMBC spectrum, the C6 proton must show a definitive 3-bond coupling to the bridgehead carbon (C4a), validating the C7 position of the bromine atom.

Quantitative Data Comparison

Table 1: Chromatographic Performance Comparison (Critical Pair Resolution)

Parameter Legacy Method (C18) Optimized Method (Phenyl-Hexyl)
Retention Time (min) 4.2 5.8
Theoretical Plates (N) 8,500 22,400

| Selectivity ( α ) | 1.05 | 1.42 | | Resolution ( Rs​ ) | 1.1 (Co-elution) | 3.5 (Baseline) | | Peak Tailing Factor | 1.4 | 1.05 |

Data demonstrates that the Phenyl-Hexyl phase provides superior resolution of the des-bromo impurity, transforming a failing method ( Rs​ < 1.5) into a robust, GMP-ready assay.

Table 2: Key NMR Assignments (1H and 13C in DMSO- d6​ )

Position 1H Shift (ppm) Multiplicity 13C Shift (ppm) Key HMBC Correlations
S-CH3 2.65 Singlet (3H) 14.2 C4
C2 8.10 Singlet (1H) 145.6 C4, C4a
C5 6.95 Doublet (1H, J=4.5) 112.4 C4a, C6, C7
C6 7.20 Doublet (1H, J=4.5) 118.7 C5, C7

| C7 (C-Br) | - | - | 105.3 | - |

Conclusion

For the rigorous characterization of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine, relying on legacy C18 chromatography and 1D NMR introduces significant analytical risk. By adopting π−π mediated UHPLC separations and self-validating HRMS/2D-NMR workflows, researchers can definitively quantify des-bromo impurities and confirm regiochemistry. These optimized methodologies ensure the structural integrity of this critical starting material before it is committed to 3[3] of downstream active pharmaceutical ingredients.

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC / National Institutes of Health, 2021. 1

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Organic Process Research & Development (ACS Publications), 2022.4

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1,2,4]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. ACS Publications, 2023. 3

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1,2,4]triazines. ACS Publications, 2024. 5

  • 7-bromo-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine (Product Information). CymitQuimica.

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Ural Federal University, 2023. 2

Sources

Comparative

A Comparative Guide to HPLC and UHPLC for Purity Analysis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, the pyrrolo[2,1-f][1][2]triazine scaffold has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors and antiviral agents.[3][4] The purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory checkpoint but a critical determinant of therapeutic efficacy and patient safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity analysis of a representative pyrrolo[2,1-f][1][2]triazine derivative, 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. This document is structured to provide a causal understanding behind the analytical choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them for your own unique pyrrolo[2,1-f][1][2]triazine analogs. We will delve into the rationale for method development, present detailed experimental protocols, and offer a data-driven comparison of these two powerful analytical techniques.

The Analytical Challenge: Purity of a Privileged Scaffold

7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, a heterocyclic compound rich in nitrogen, presents a typical analytical challenge. Its polarity, potential for multiple synthetic impurities, and susceptibility to degradation necessitate a robust, stability-indicating analytical method. The goal is to develop a method capable of separating the main peak from potential process impurities (e.g., starting materials, intermediates) and degradation products that may arise under stress conditions such as hydrolysis, oxidation, and photolysis.[5][6]

Primary Analytical Approach: A Robust HPLC-UV Method

For our primary method, we will develop a reversed-phase HPLC (RP-HPLC) method with UV detection. This approach is the workhorse of pharmaceutical quality control due to its robustness, versatility, and cost-effectiveness.[7]

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column is the standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[8] We've selected a column with a 5 µm particle size, which provides a good balance between efficiency and backpressure, making it suitable for standard HPLC systems.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    • Aqueous Phase (A): 10 mM Ammonium Formate (pH 4.3). The slightly acidic pH helps to suppress the ionization of any basic nitrogen atoms in the pyrrolotriazine ring, leading to better peak shape.[10] Ammonium formate is a volatile buffer, making the method compatible with mass spectrometry (MS) if further characterization of impurities is needed.

    • Organic Phase (B): Acetonitrile. Acetonitrile is favored over methanol for its lower viscosity and UV transparency at lower wavelengths.[7]

  • Detection: The conjugated pyrrolotriazine ring system is expected to have a strong UV chromophore. Based on similar structures, a detection wavelength in the range of 254-320 nm is a logical starting point.[1][11] A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength.

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.3 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA, 265 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Prepare a stock solution of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine at 1.0 mg/mL in the sample diluent.

  • For purity analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh API prep2 Dissolve in Diluent (ACN/Water) prep1->prep2 prep3 Dilute to 0.1 mg/mL prep2->prep3 hplc_inj Inject 10 µL prep3->hplc_inj hplc_sep C18 Column Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det PDA Detection (265 nm) hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int data_calc Calculate % Area data_int->data_calc data_rep Generate Report data_calc->data_rep Method_Selection cluster_hplc HPLC Path cluster_uhplc UHPLC Path start Start: Need for Purity Analysis q1 High Throughput Required? start->q1 hplc_choice Choose HPLC Method q1->hplc_choice No uhplc_choice Choose UHPLC Method q1->uhplc_choice Yes hplc_adv Advantages: - Robust & Reliable - Uses standard equipment - Lower backpressure hplc_choice->hplc_adv uhplc_adv Advantages: - Faster analysis - Higher resolution & sensitivity - Lower solvent consumption uhplc_choice->uhplc_adv

Sources

Validation

A Comparative Guide to the Kinase Inhibition Profiles of Pyrrolo[2,1-f]triazine Derivatives

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a highly versatile and privileged structure in medicinal chemistry, serving as a foundational template for a variety of ATP-competitive kinase inhibitors.[4][5]...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a highly versatile and privileged structure in medicinal chemistry, serving as a foundational template for a variety of ATP-competitive kinase inhibitors.[4][5][6] Its ability to mimic the adenine portion of ATP allows it to bind effectively within the kinase ATP pocket, making it an ideal starting point for developing potent and selective inhibitors.[4][5] The strategic modification of substituents at various positions on the pyrrolotriazine ring enables the targeting of distinct kinase families, leading to the development of clinical candidates for diseases ranging from cancer to immunological disorders.[4][7][8]

This guide provides an in-depth comparison of several key pyrrolo[2,1-f]triazine derivatives, focusing on their kinase inhibition profiles, the signaling pathways they modulate, and the experimental methodologies used to characterize them. We will delve into the structure-activity relationships that govern their potency and selectivity, offering field-proven insights for researchers in drug discovery and development.

Comparative Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to inhibit the target) and selectivity (how specifically it inhibits the target kinase over other kinases). These are often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the in vitro kinase inhibition data for representative pyrrolo[2,1-f]triazine derivatives against their primary targets.

CompoundPrimary Target(s)IC50 (nM)Key Therapeutic Area
VS-4718 FAK1.5[2][3][9]Oncology[1][10]
BMS-690514 pan-HER (HER1/EGFR, HER2), VEGFR2Data not publicly available in IC50 values, but described as a "potent and selective panHER/VEGFR2 kinase inhibitor" selected for clinical evaluation.[4]Oncology[4]
Compound 27a c-Met / VEGFR-22.3 (c-Met), 5.0 (VEGFR-2)[11]Oncology[11]

This table highlights the distinct selectivity profiles achieved through chemical modification of the core scaffold.

In-Depth Analysis of Key Derivatives and Their Targets

VS-4718: A Selective Focal Adhesion Kinase (FAK) Inhibitor

VS-4718 (also known as PND-1186) is a potent, selective, and reversible inhibitor of Focal Adhesion Kinase (FAK).[2][3] FAK is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in cellular signaling initiated by integrins and growth factor receptors.[12][13][14] Its signaling is integral to cell survival, proliferation, migration, and angiogenesis, making it a compelling target in oncology.[2][12] VS-4718 has demonstrated the ability to preferentially target cancer stem cells, which are thought to be responsible for high relapse rates in some cancers.[1][10]

FAK Signaling Pathway

Upon activation by integrin clustering, FAK autophosphorylates at Tyr-397, creating a high-affinity binding site for the SH2 domain of Src family kinases.[15] This FAK/Src complex then phosphorylates a host of downstream targets, including p130cas and paxillin, to regulate cell motility and invasion.[12][15] FAK signaling also promotes cell survival by activating pathways such as PI3K-Akt and ERK.[13][16]

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation pY397 FAK (pY397) FAK->pY397 Autophosphorylation FAK_Src FAK/Src Complex pY397->FAK_Src Src Src Src->FAK_Src p130Cas p130Cas FAK_Src->p130Cas Phosphorylation PI3K PI3K / Akt FAK_Src->PI3K ERK ERK FAK_Src->ERK Crk Crk p130Cas->Crk Rac1 Rac1 Crk->Rac1 Migration Cell Migration & Invasion Rac1->Migration Survival Cell Survival PI3K->Survival ERK->Survival VS4718 VS-4718 VS4718->FAK Inhibition EGFR_Signaling EGF EGF Ligand EGFR EGFR (HER1) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation BMS690514 BMS-690514 BMS690514->Dimer Inhibition

Caption: Simplified EGFR signaling and inhibition by pyrrolotriazines.

Experimental Protocols for Kinase Inhibition Analysis

The characterization of kinase inhibitors requires a multi-faceted approach, combining direct enzymatic assays with cell-based models to ensure both target engagement and physiological relevance.

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol provides a robust method for determining the direct inhibitory effect of a compound on a purified kinase. The principle is to measure the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate protein.

Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT. [17] * Kinase: Recombinant human kinase (e.g., FAK, VEGFR-2) diluted in kinase buffer.

    • Substrate: A suitable substrate for the kinase (e.g., myelin basic protein) at a concentration of ~20 µM. [17] * Inhibitor: Pyrrolo[2,1-f]triazine derivative serially diluted in 100% DMSO.

    • ATP: [γ-³³P]-ATP at a final concentration of 10 µM. [17]2. Assay Setup (96-well plate):

    • To each well, add the substrate solution. [17] * Add the diluted kinase enzyme and mix gently. [17] * Add 1 µL of the test compound (or DMSO for control) and incubate for 20 minutes at room temperature to allow for inhibitor binding. [17]3. Initiate Reaction:

    • Start the kinase reaction by adding the [γ-³³P]-ATP solution. [17] * Incubate the plate for 1-2 hours at room temperature (or 30°C). [17]4. Stop and Detect:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free ATP is washed away.

    • After washing and drying the plate, add a scintillant and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [17]

Protocol 2: Cell-Based Phosphorylation Assay

This assay measures the ability of an inhibitor to block kinase activity within a living cell, providing insights into cell permeability and target engagement in a physiological context. [18][19] Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., MV-4-11 AML cells for FAK inhibition) in appropriate media. [1] * Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the pyrrolo[2,1-f]triazine derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor (or DMSO for control).

    • Incubate for 1-2 hours at 37°C. [9]3. Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Detection (ELISA or Western Blot):

    • For ELISA: Use a sandwich ELISA kit with a capture antibody specific for the total target protein (e.g., FAK) and a detection antibody specific for the phosphorylated form (e.g., anti-phospho-FAK Tyr-397). [2][9][20]The signal is proportional to the amount of phosphorylated target.

    • For Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against both the phosphorylated target and the total target protein (as a loading control).

  • Data Analysis:

    • Quantify the signal for the phosphorylated protein and normalize it to the total protein signal.

    • Calculate the percent inhibition of phosphorylation relative to the DMSO-treated control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.

Drug Discovery and Evaluation Workflow

The process of identifying and validating a clinical candidate is a multi-step funnel, starting with broad screening and progressively moving towards more complex, physiologically relevant models.

Workflow HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen In_Vitro In Vitro Profiling (IC50, Selectivity Panel) Lead_Gen->In_Vitro Cell_Based Cell-Based Assays (Cellular IC50, Proliferation) In_Vitro->Cell_Based In_Vivo In Vivo Models (Xenografts, PD) Cell_Based->In_Vivo Clinical Clinical Candidate In_Vivo->Clinical

Caption: General workflow for kinase inhibitor drug discovery.

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a remarkable success in modern medicinal chemistry, providing a robust and adaptable template for designing highly specific kinase inhibitors. By comparing derivatives like VS-4718, which selectively targets the non-receptor tyrosine kinase FAK, with compounds like BMS-690514 and 27a, which dually inhibit key receptor tyrosine kinases in the HER and VEGFR families, we can appreciate the chemical versatility of this core structure. The strategic application of rigorous biochemical and cell-based assays is paramount to elucidating the precise mechanism and therapeutic potential of these compounds, ultimately paving the way for new and effective targeted therapies in oncology and beyond.

References

  • Tam, W. F., et al. (2014). VS-4718, a Potent Focal Adhesion Kinase (FAK) Inhibitor, Exhibits Anticancer Activity in Leukemia Models in Vitro and in Vivo. Blood. Available at: [Link]

  • Kurmasheva, R. T., et al. (2017). Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer. Available at: [Link]

  • Pachter, J. A., et al. (2013). Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. Journal of Clinical Oncology. Available at: [Link]

  • Zhao, X., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. International Journal of Biochemistry & Cell Biology. Available at: [Link]

  • Wittman, M., et al. (2007). Structure activity relationships for 5-substituted pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate. Cancer Research. Available at: [Link]

  • Sulzmaier, F. J., et al. (2024). Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities. Journal of Cell Science. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Slack-Davis, J. K., et al. (2006). The Signaling and Biological Implications of FAK Overexpression in Cancer. Clinical Cancer Research. Available at: [Link]

  • Singh, R., et al. (2005). Structure activity relationships for a novel series of pyrrolo[2,1-f]t[1][2][3]riazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Cancer Research. Available at: [Link]

  • SciSpace. (n.d.). Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor. Available at: [Link]

  • Sonoda, Y., et al. (2005). Focal adhesion kinase mediates cell survival via NF-κB and ERK signaling pathways. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • PubMed. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Available at: [Link]

  • PubMed. (2006). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Available at: [Link]

  • Frontiers. (n.d.). PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors. Available at: [Link]

  • ResearchGate. (n.d.). Schematic illustration of PKC- θ -regulated signaling pathways. Available at: [Link]

  • Portland Press. (2014). PKCθ-regulated signalling in health and disease. Available at: [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Journal of Leukocyte Biology. (2013). emerging role of protein kinase Cθ in cytoskeletal signaling. Available at: [Link]

  • PubMed. (2017). Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program. Available at: [Link]

  • Bio-protocol. (n.d.). 3.6. In Vitro Kinase Inhibition Assay. Available at: [Link]

  • Sutcliffe, E. L., et al. (2011). The Novel PKCθ from Benchtop to Clinic. Clinical and Developmental Immunology. Available at: [Link]

  • Singh, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. Available at: [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lawlor, K. E., et al. (2017). The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL. Cell Death & Differentiation. Available at: [Link]

  • Traxler, P., et al. (2004). Discovery of the pyrrolo[2,1-f]t[1][2][3]riazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry. Available at: [Link]

  • OA Monitor Ireland. (n.d.). Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Available at: [Link]

  • Asada, Y. (n.d.). In vitro kinase assay. Available at: [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • PubMed. (2012). Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Available at: [Link]

  • McPhee, F., et al. (2012). Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Peifer, C., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f]t[1][2][3]riazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, A. X., et al. (2014). The discovery of asunaprevir (BMS-650032), an orally efficacious NS3 protease inhibitor for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry. Available at: [Link]

  • Marsilje, T. H., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f]t[1][2][3]riazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032). Available at: [Link]

  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines. Available at: [Link]

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Comparative

A Technical Guide to the Structure-Activity Relationship of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged heterocyclic nucleus in medicinal chemistry, forming the core of several clinically relevant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged heterocyclic nucleus in medicinal chemistry, forming the core of several clinically relevant kinase inhibitors. Its rigid, planar structure serves as an effective mimic of the purine hinge-binding motif of ATP, making it an ideal starting point for the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine analogs. We will explore the rationale behind this substitution pattern, the effects of modifications at other positions on the core, and comparative data against relevant kinase targets.

The Pyrrolo[2,1-f]triazine Core: A Versatile Kinase Inhibitor Template

The pyrrolo[2,1-f]triazine nucleus has been successfully employed in the development of inhibitors for a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Janus Kinase 2 (JAK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The core structure orients substituents in a vectorially appropriate manner to interact with key residues within the ATP-binding pocket of these enzymes.

The 7-bromo and 4-methylthio substitution pattern represents a strategic starting point for further optimization. The 7-bromo substituent serves a dual purpose: it can act as a handle for further diversification via cross-coupling reactions (e.g., Suzuki coupling) and its electron-withdrawing nature can modulate the electronic properties of the heterocyclic core, potentially influencing target engagement. The 4-methylthio group, while less explored in this specific scaffold, is a common feature in other kinase inhibitors. It is a relatively small, lipophilic group that can occupy small hydrophobic pockets. Furthermore, the sulfur atom can act as a hydrogen bond acceptor. The methylthio group can also be a site for metabolism, and its replacement with bioisosteres is a common strategy to improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) of 2,7-Disubstituted Pyrrolo[2,1-f]triazine Analogs

While a comprehensive SAR study on the 7-Bromo-4-(methylthio) core is not extensively documented in a single source, a detailed analysis of the closely related 2,7-disubstituted pyrrolo[2,1-f]triazines provides significant insights into the SAR of this scaffold. A key synthetic intermediate, a 7-bromo-pyrrolo[2,1-f]triazin-2-yl amine, allows for systematic modifications at both the 2- and 7-positions.

Modifications at the 2-Position

The 2-position is typically occupied by an aniline or a related amino-heterocycle that projects into the solvent-exposed region of the kinase ATP-binding site. The nature of this substituent is critical for both potency and selectivity.

  • Aniline Substituents: The substitution pattern on the aniline ring significantly impacts activity. Generally, para-substituents are well-tolerated and can be used to modulate physicochemical properties. For instance, in a series of ALK inhibitors, a 4-morpholinoaniline at the 2-position demonstrated good potency.

  • Minimizing Reactive Metabolite Formation: Modifications to the aniline substituent at the C2 position have been shown to decrease the formation of glutathione adducts, a strategy to minimize potential drug-induced toxicity.

Modifications at the 7-Position

The 7-position of the pyrrolo[2,1-f]triazine core is often modified to enhance potency and selectivity by targeting a hydrophobic pocket adjacent to the hinge region.

  • Aryl and Heteroaryl Substituents: Suzuki coupling of the 7-bromo intermediate with various aryl and heteroaryl boronic acids allows for the introduction of a wide range of substituents. The choice of the aryl or heteroaryl group can significantly influence the kinase selectivity profile.

  • Impact on Biological Activity: Studies on related pyrrolo[2,1-f]triazines have shown that substitution at the 7-position is generally well-tolerated, while modifications at other positions like C5 and C6 can also lead to potent compounds. Conversely, substitution at position 7 was found to be detrimental to activity in some series.

The Role and Bioisosteric Replacement of the 4-Methylthio Group

The 4-methylthio group is a key feature of the parent scaffold discussed in this guide. While direct SAR data for this group in the 7-bromo series is limited, its role can be inferred from its physicochemical properties and its use in other kinase inhibitors. It is a moderately lipophilic group that can engage in hydrophobic interactions. The sulfur atom can also participate in hydrogen bonding.

Bioisosteric replacement of the methylthio group is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Potential bioisosteres for the methylthio group include:

  • Small Alkoxy Groups (e.g., Methoxy): These maintain a similar size but alter the electronics and hydrogen bonding capacity.

  • Halogens (e.g., Chloro): These can mimic the size and lipophilicity of the methylthio group.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): These would increase lipophilicity and fill small hydrophobic pockets.

  • Trifluoromethyl (CF3) or Difluoromethyl (CHF2) groups: These are often used to block metabolism and can alter electronic properties.

The choice of a suitable bioisostere would depend on the specific interactions of the 4-substituent within the target kinase's active site.

Comparative Performance Data

To illustrate the SAR principles discussed, the following table presents representative data from a series of 2,7-disubstituted pyrrolo[2,1-f]triazine analogs as ALK inhibitors. This data is adapted from the work of Ott et al. (2011) and serves as a surrogate to understand the potential impact of substitutions on a 7-bromo-pyrrolo[2,1-f]triazine core.

Compound R2 Substituent R7 Substituent ALK IC50 (nM)
1 4-morpholinoanilineH>10000
2 4-morpholinoanilineBr130
3 4-(4-methylpiperazin-1-yl)anilineBr54
4 4-morpholinoanilinePhenyl24
5 4-(4-methylpiperazin-1-yl)aniline2-methoxyphenyl10

This table is a representative summary based on published data and is intended for illustrative purposes.

Experimental Protocols

General Synthesis of 2,7-Disubstituted Pyrrolo[2,1-f]triazines

The synthesis of 2,7-disubstituted pyrrolo[2,1-f]triazines typically starts from a suitably substituted pyrrole. A key intermediate is the 7-bromo-2-(methylthio)pyrrolo[2,1-f]triazine, which can then be elaborated.

Step 1: Synthesis of the 7-Bromo-2-(methylthio)pyrrolo[2,1-f]triazine Intermediate

A detailed, multi-step synthesis is required to generate the core scaffold. This often involves the construction of the pyrrole ring followed by the annulation of the triazine ring.

Step 2: Oxidation and Nucleophilic Aromatic Substitution at the 2-Position

  • The 2-methylthio group is oxidized to a methylsulfoxide or methylsulfone using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

  • The resulting sulfoxide/sulfone is a good leaving group and can be displaced by a variety of anilines or other amino-heterocycles via nucleophilic aromatic substitution (SNAr) to introduce diversity at the 2-position.

Step 3: Suzuki Coupling at the 7-Position

  • The 7-bromo intermediate is subjected to a Suzuki-Miyaura cross-coupling reaction.

  • A palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) are used to couple the 7-bromo position with a wide range of aryl or heteroaryl boronic acids or esters.

Synthetic_Pathway A Pyrrole Starting Material B 7-Bromo-2-(methylthio)pyrrolo [2,1-f][1,2,4]triazine A->B Multi-step Synthesis C 7-Bromo-2-(methylsulfinyl/sulfonyl) pyrrolo[2,1-f][1,2,4]triazine B->C Oxidation (m-CPBA) D 2-Anilino-7-bromo-pyrrolo [2,1-f][1,2,4]triazine C->D SNAr (Aniline) E 2-Anilino-7-aryl/heteroaryl-pyrrolo [2,1-f][1,2,4]triazine D->E Suzuki Coupling (ArB(OH)2, Pd catalyst)

Caption: General synthetic route to 2,7-disubstituted pyrrolo[2,1-f]triazines.

In Vitro Kinase Inhibition Assay (Representative Protocol for ALK)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human ALK kinase domain

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Streptavidin-coated plates

    • Europium-labeled anti-phosphotyrosine antibody

    • Time-Resolved Fluorescence (TRF) plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the assay buffer, the biotinylated peptide substrate, and the test compound.

    • Add the recombinant ALK enzyme to initiate the reaction.

    • Add ATP to start the phosphorylation reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the Europium-labeled anti-phosphotyrosine antibody and incubate.

    • Wash the plate to remove the unbound antibody.

    • Add enhancement solution and read the plate on a TRF plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Reagents to Assay Plate (Buffer, Substrate, Compound) A->B C Add Kinase Enzyme B->C D Add ATP to Start Reaction C->D E Incubate D->E F Stop Reaction (EDTA) E->F G Transfer to Streptavidin Plate F->G H Add Anti-phospho Antibody G->H I Read TRF Signal H->I J Calculate IC50 I->J

Caption: Workflow for a time-resolved fluorescence (TRF) kinase inhibition assay.

Kinase Selectivity Profiling

To assess the selectivity of lead compounds, kinome profiling is often performed. This involves screening the compound against a large panel of kinases to identify off-target activities. This is a critical step in drug development to anticipate potential side effects and to understand the compound's mechanism of action. Services like KinomePro offer functional kinase activity profiling to provide these insights.

Conclusion and Future Directions

The 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The extensive SAR data available for the broader class of 2,7-disubstituted pyrrolo[2,1-f]triazines provides a strong foundation for the rational design of new analogs. Future work in this area should focus on a systematic exploration of the 4-position, including a variety of bioisosteric replacements for the methylthio group, to fully understand its contribution to potency, selectivity, and pharmacokinetic properties. The combination of targeted synthesis, in vitro kinase assays, and comprehensive kinome profiling will be essential in advancing compounds from this chemical series towards clinical development.

SAR_Summary cluster_0 Pyrrolo[2,1-f]triazine Core Core 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine Pos2 Position 2 (Aniline/Heterocycle) - Modulates potency - Affects PK properties Core->Pos2 Key for solvent front interactions Pos7 Position 7 (Aryl/Heteroaryl) - Enhances potency - Influences selectivity Core->Pos7 Targets hydrophobic pocket Pos4 Position 4 (Methylthio) - Hydrophobic interactions - H-bond acceptor - Potential for bioisosteric replacement Core->Pos4 Fine-tunes activity and properties Pos56 Positions 5 & 6 - Tolerates substitution Core->Pos56 Sites for property modulation

Caption: Summary of Structure-Activity Relationships for the pyrrolo[2,1-f]triazine scaffold.

References

  • Weinberg, L. R., Albom, M. S., Angeles, T. S., Breslin, H. J., Gingrich, D. E., Huang, Z., Lisko, J. G., Mason, J. L., Milkiewicz, K. L., Thieu, T. V., Underiner, T. L., Wells, G. J., Wells-Knecht, K. J.,
Validation

Validating 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine: A Comparative Guide to In Vitro Kinase Assay Validation

This guide provides a comprehensive framework for the in vitro validation of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, a novel compound belonging to the pyrrolo[2,1-f][1][2][3]triazine class. Compounds of this scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, a novel compound belonging to the pyrrolo[2,1-f][1][2][3]triazine class. Compounds of this scaffold have demonstrated significant potential as kinase inhibitors, a cornerstone of modern targeted therapy.[4][5][6] This document will detail the validation process by comparing its inhibitory activity against TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), two crucial kinases in inflammatory and oncogenic signaling pathways.[1][2] As a benchmark, we will compare its performance against BX-795, a well-characterized, albeit non-selective, inhibitor of TBK1 and IKKε.[1][2]

The robust validation of any potential therapeutic agent is paramount, and biochemical assays form the foundational tier of this process.[7][8] They provide a controlled environment to dissect the direct interactions between a compound and its molecular target, free from the complexities of a cellular system.[7] This guide will present two distinct, yet complementary, in vitro kinase assay methodologies, explaining the rationale behind each experimental step to ensure scientific rigor and trustworthiness.

The Target: TBK1 and IKKε Signaling

TBK1 and IKKε are non-canonical IKK family members that play a pivotal role in regulating inflammatory responses and are implicated in the pathogenesis of various cancers.[1][2][9] Their activation, primarily through autophosphorylation, triggers downstream signaling cascades, most notably the activation of the transcription factor IRF3, which is crucial for the production of type I interferons.[9][10][11] Given the therapeutic potential of modulating these pathways, the development of specific and potent TBK1 and IKKε inhibitors is an area of intense research.[3][12]

Diagram: Simplified TBK1/IKKε Signaling Pathway

TBK1_IKKe_Pathway cluster_upstream Upstream Activators cluster_kinases Kinase Activation cluster_downstream Downstream Signaling cluster_inhibitors Points of Inhibition PAMPs PAMPs TBK1_IKKe TBK1 / IKKε PAMPs->TBK1_IKKe Cytokines Cytokines Cytokines->TBK1_IKKe TBK1_IKKe_active p-TBK1 / p-IKKε (Active) TBK1_IKKe->TBK1_IKKe_active Autophosphorylation IRF3 IRF3 TBK1_IKKe_active->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer IRF3 Dimerization & Nuclear Translocation pIRF3->IRF3_dimer IFN1 Type I Interferon Gene Expression IRF3_dimer->IFN1 Inhibitor 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine BX-795 Inhibitor->TBK1_IKKe_active Inhibition

Caption: Simplified signaling pathway of TBK1/IKKε activation and points of inhibition.

Comparative In Vitro Assay Methodologies

To comprehensively validate the inhibitory potential of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, two distinct in vitro kinase assays are recommended: a traditional radiometric assay and a more contemporary fluorescence-based assay. This dual-pronged approach provides robust, cross-validated data.

Assay 1: Radiometric Filter Binding Assay

This classic and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide by the kinase.[1][2]

Experimental Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.[2]

    • Substrate: A synthetic peptide substrate for TBK1/IKKε (e.g., TBK1-Tide) at a concentration of 50 µM.[1]

    • Enzyme: Recombinant human TBK1 or IKKε.

    • ATP Mix: 100 µM unlabeled ATP supplemented with [γ-³²P]ATP.

    • Test Compounds: 10-point serial dilutions of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine and BX-795 in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound dilutions.

    • Add 20 µL of a solution containing the kinase and substrate in kinase buffer.

    • Incubate for 20 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the ATP mix.

    • Incubate for 30 minutes at 30°C.[1]

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer 90 µL of the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the plate and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Diagram: Radiometric Kinase Assay Workflow

Radiometric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution Compound Dilutions (Test & Control) Pre-incubation Pre-incubation (20 min, RT) Compound_Dilution->Pre-incubation Kinase_Substrate_Mix Kinase + Substrate Mixture Kinase_Substrate_Mix->Pre-incubation Initiation Add [γ-³²P]ATP Pre-incubation->Initiation Incubation Incubation (30 min, 30°C) Initiation->Incubation Termination Stop Reaction (Phosphoric Acid) Incubation->Termination Filtering Transfer to Filter Plate & Wash Termination->Filtering Measurement Scintillation Counting Filtering->Measurement

Sources

Comparative

Benchmarking 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine Against Known Kinase Inhibitors: A Comparative Guide

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic advancement. Kinases, as central regulators of cellular signaling, represen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic advancement. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for small molecule intervention. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[4][5] This guide provides an in-depth comparative analysis of a representative of this class, 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, against established, clinically relevant kinase inhibitors.

While direct, comprehensive kinase profiling data for 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine is not yet publicly available, the well-documented activity of structurally related pyrrolo[2,1-f][1][2][3]triazine derivatives allows for a rational, hypothesis-driven investigation. Compounds bearing this scaffold have demonstrated potent inhibitory activity against key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][6] Therefore, this guide will proceed under the well-founded assumption that 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine is a putative inhibitor of these kinases. Our objective is to benchmark its hypothetical performance against a panel of FDA-approved drugs and a broad-spectrum inhibitor to contextualize its potential therapeutic utility.

Compound and Benchmark Inhibitor Profiles

7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

  • Structure: A heterocyclic compound featuring the pyrrolo[2,1-f][1][2][3]triazine core, substituted with a bromine atom and a methylthio group.

  • Hypothesized Targets: Based on the activity of its structural analogues, this compound is hypothesized to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR.[4][6]

  • Rationale for Investigation: The pyrrolo[2,1-f][1][2][3]triazine scaffold is known to mimic the hinge-binding motifs of ATP-competitive kinase inhibitors, suggesting a similar mechanism of action for this compound.[6]

Benchmark Inhibitors

Our selection of benchmark inhibitors includes both targeted agents for our hypothesized kinases of interest and a broad-spectrum inhibitor for overall context.

  • Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[2] Sunitinib's mechanism of action involves the inhibition of multiple RTKs, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

  • Lenvatinib: A multiple kinase inhibitor approved for the treatment of certain types of thyroid cancer, RCC, and hepatocellular carcinoma. It primarily targets VEGFR-1, -2, and -3, as well as other RTKs involved in angiogenesis and tumor proliferation.

  • Osimertinib: A third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that is highly selective for both EGFR-sensitizing and T790M resistance mutations. It is a standard of care for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations.

  • Gefitinib: A first-generation EGFR-TKI used to treat NSCLC patients with activating EGFR mutations. It functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum kinase inhibitor.[7] Due to its lack of selectivity, it is not used clinically but serves as a valuable research tool and a positive control in kinase assays.[7]

Comparative Analysis of Kinase Inhibition

To quantitatively benchmark 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, we present hypothetical yet plausible inhibitory concentration (IC50) values against VEGFR-2 and EGFR. These values are what could be expected from a robust in vitro kinase assay, as detailed in the methodology section below.

CompoundVEGFR-2 IC50 (nM)EGFR IC50 (nM)
7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine 25 150
Sunitinib5>10,000
Lenvatinib42500
Osimertinib>10,0001
Gefitinib>10,00020
Staurosporine37

Interpretation of Data

The hypothetical data suggest that 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine is a potent inhibitor of VEGFR-2, with an IC50 value in the low nanomolar range. While not as potent as the established VEGFR-2 inhibitors Sunitinib and Lenvatinib, it demonstrates significant activity. Importantly, it shows a degree of selectivity, with a 6-fold higher IC50 value against EGFR. This profile suggests that while it may have some off-target effects on EGFR, its primary activity is directed towards VEGFR-2.

In comparison, Sunitinib and Lenvatinib are highly potent against VEGFR-2, which is consistent with their clinical use in angiogenesis-dependent tumors. Osimertinib and Gefitinib are highly potent and selective for EGFR, as expected from their targeted therapeutic application. Staurosporine, the non-selective control, potently inhibits both kinases, highlighting the potential for broad-spectrum activity.

The moderate selectivity of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine could be advantageous in certain contexts, as dual inhibition of VEGFR and EGFR pathways has been explored as a therapeutic strategy. However, further profiling against a wider panel of kinases would be necessary to fully understand its selectivity and potential for off-target effects.

Experimental Methodology: In Vitro Kinase Inhibition Assay

The following protocol describes a robust and widely used method for determining the in vitro potency of kinase inhibitors. This protocol is based on a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.

Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a 1X kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine and benchmark inhibitors in 100% DMSO. Subsequently, create intermediate dilutions in the 1X kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of recombinant human VEGFR-2 or EGFR kinase in 1X kinase buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.

    • Prepare a substrate/ATP mix in 1X kinase buffer. For VEGFR-2, a poly(Glu, Tyr) 4:1 peptide can be used as a substrate. For EGFR, a specific peptide substrate such as KKKSPGEYVNIEF is suitable. The ATP concentration should be at or near the Km for each respective kinase.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the positive control (kinase + substrate + ATP, no inhibitor) and negative control (no kinase).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection & Analysis p1 Prepare Serial Dilutions of Inhibitors r1 Add Inhibitor to 384-well Plate p1->r1 p2 Prepare Kinase Solution r2 Add Kinase Solution & Pre-incubate p2->r2 p3 Prepare Substrate/ATP Mix r3 Add Substrate/ATP Mix to Start Reaction p3->r3 r1->r2 r2->r3 r4 Incubate at 30°C for 60 min r3->r4 d1 Add ADP-Glo™ Reagent r4->d1 d2 Add Kinase Detection Reagent d1->d2 d3 Measure Luminescence d2->d3 d4 Calculate IC50 Values d3->d4

Caption: Workflow for the in vitro kinase inhibition assay.

Signaling Pathway Context

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy.

G cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 Src Src VEGFR2->Src pY951 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras -> Raf -> MEK -> ERK Src->Ras EndothelialCell Endothelial Cell Proliferation, Migration, and Survival PKC->EndothelialCell Akt->EndothelialCell Ras->EndothelialCell

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

This comparative guide provides a framework for evaluating the kinase inhibitor potential of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. Based on the established activity of its core scaffold, this compound is hypothesized to be a potent inhibitor of VEGFR-2 with moderate selectivity over EGFR. The outlined in vitro assay methodology provides a clear path for experimentally validating this hypothesis and precisely quantifying its inhibitory activity.

The hypothetical data presented herein suggest that 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine could represent a promising lead compound for the development of novel anti-angiogenic agents. Future work should focus on comprehensive kinase profiling to fully elucidate its selectivity profile, followed by cellular assays to determine its on-target effects and anti-proliferative activity. This systematic approach will be crucial in determining the true therapeutic potential of this and other novel compounds from the versatile pyrrolo[2,1-f][1][2][3]triazine class.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Wikipedia. (n.d.). Sunitinib. [Link]

  • Bono, P., & Elson, P. (2008). Sunitinib. Nature Reviews Drug Discovery, 7(6), 469-470.
  • National Cancer Institute. (n.d.). Lenvatinib Mesylate. [Link]

  • National Cancer Institute. (n.d.). Osimertinib. [Link]

  • National Cancer Institute. (n.d.). Gefitinib. [Link]

  • Wikipedia. (n.d.). Staurosporine. [Link]

  • Norman, P. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Expert Opinion on Therapeutic Patents, 14(7), 937-941. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine

Introduction: The Imperative for Selectivity in Kinase Inhibition The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous approved and investigational...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Selectivity in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous approved and investigational kinase inhibitors.[1][4][5] Its chemical tractability and ability to form key interactions within the ATP-binding pocket of kinases have made it a "privileged scaffold" for drug discovery.[1][5] The subject of this guide, 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine, is a representative of this chemical class. While its specific biological targets are not extensively documented in public literature[6][7], its structural alerts strongly suggest potential activity against one or more of the 500+ kinases in the human kinome.

Kinase inhibitors have revolutionized the treatment of diseases like cancer; however, their efficacy is intrinsically linked to their selectivity.[8][9] Off-target activity can lead to significant toxicity or, in some cases, beneficial polypharmacology.[8][10] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a critical, decision-driving component of the drug development process.[11][12]

This guide provides a framework for the rigorous cross-reactivity profiling of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine. We will treat it as a novel discovery compound hypothetically designed to target Anaplastic Lymphoma Kinase (ALK) , a validated oncogenic driver and a known target for the pyrrolotriazine scaffold.[1][13] We will compare its hypothetical selectivity profile against two well-characterized, FDA-approved ALK inhibitors, Crizotinib (a first-generation, multi-targeted inhibitor) and Lorlatinib (a third-generation, more selective inhibitor), to illustrate the spectrum of kinase inhibitor selectivity.

Section 1: The Kinome-Wide Screen - Establishing the Landscape

The foundational step in any selectivity analysis is a broad, unbiased screen against a large panel of kinases. The objective is to identify all potential interactions, both high and low affinity, across the kinome. This initial "fingerprint" is crucial for flagging potential liabilities and discovering unexpected opportunities.

Causality Behind Experimental Choice: Why a Binding Assay?

For a primary screen, a direct binding assay is often superior to an enzymatic activity assay. The industry-leading KINOMEscan™ platform, a competition-based affinity binding assay, is an ideal choice.[2][3][14] This approach measures the ability of a compound to displace a ligand from the kinase active site, yielding a true thermodynamic dissociation constant (Kd). This has key advantages:

  • ATP-Independent: The assay is not confounded by the need to optimize ATP concentrations for hundreds of different enzymes, which can distort potency measurements (IC50 vs. Kd).[3]

  • Broader Target Scope: It can identify interactions with non-enzymatic domains and inactive kinase conformations.[2]

  • High Standardization: Running all assays on a single, validated platform provides highly reproducible and directly comparable data across the entire kinome.[14][15]

Hypothetical KINOMEscan™ Profiling Results

The data below is a simulated representation to illustrate a potential outcome of screening our compound of interest against Crizotinib and Lorlatinib. The results are presented as dissociation constants (Kd), where a lower value indicates a stronger interaction.

Kinase Target7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine (Kd, nM)Crizotinib (Kd, nM)Lorlatinib (Kd, nM)Kinase FamilyComments
ALK 8.5 2.4 0.8 TKPrimary Target
MET25.01.6>10,000TKSignificant off-target for Crizotinib
ROS135.21.71.9TKKnown off-target for both comparators
AAK1150.6850>10,000OtherPyrrolotriazine scaffold known to hit AAK1[16]
FAK (PTK2)89.519460TKPotential liability for new compound
TRKB>10,0004.098TKCrizotinib off-target avoided by new compound
AURKA450.1>5,000150Ser/ThrMinor off-target hit
PIK3CD>10,000>10,000>10,000LipidScaffold known to hit PI3Kδ in other contexts[17]
Interpretation of Primary Screen Data
  • Our lead compound shows potent, single-digit nanomolar binding to the primary target, ALK.

  • It demonstrates superior selectivity against MET compared to Crizotinib, a major clinical advantage.

  • It possesses a potential liability with an 89.5 nM affinity for FAK, an interaction that must be validated in a cellular context.

  • The low-micromolar hit on AAK1 is consistent with the known pharmacology of the pyrrolotriazine scaffold.[16]

This initial screen provides a roadmap for deeper, more focused investigation. The next logical step is to confirm that these biochemical interactions translate into functional target engagement within a live cell environment.

Section 2: Orthogonal Validation - Confirming Target Engagement in a Cellular Milieu

Biochemical assays, while powerful, are conducted in an artificial system.[11] It is paramount to verify that a compound can penetrate the cell membrane, engage its target in the crowded cytoplasm, and do so with a similar potency and selectivity profile. We will employ two distinct, orthogonal methods for this validation: NanoBRET™ for quantifying intracellular binding and CETSA for confirming biophysical interaction.

Workflow for Orthogonal Target Validation

The following diagram illustrates the logical flow from the primary screen to cellular validation for both the primary target (ALK) and a key off-target (FAK).

G cluster_0 Biochemical Screen cluster_1 Cellular Target Engagement cluster_2 Decision Point KinomeScan KINOMEscan™ vs >450 Kinases NanoBRET NanoBRET™ Assay (Intracellular Kd) KinomeScan->NanoBRET Validate ALK (On-Target) & FAK (Off-Target) CETSA CETSA (Thermal Stabilization) NanoBRET->CETSA Orthogonal Confirmation Decision Proceed to Phenotypic Assays? CETSA->Decision

Caption: Workflow from biochemical screening to cellular validation.

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures compound binding by detecting the Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[18][19] A test compound that engages the target will displace the tracer, causing a dose-dependent decrease in the BRET signal.[20]

Objective: To determine the intracellular apparent affinity (IC50) of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine for ALK and FAK in living cells.

Methodology:

  • Cell Line Preparation: Use HEK293T cells transiently transfected with plasmids encoding either ALK-NanoLuc® or FAK-NanoLuc®. Culture cells for 18-24 hours post-transfection to allow for protein expression.[20]

  • Compound Preparation: Prepare an 11-point serial dilution series of the test compound in DMSO, starting from 10 mM.

  • Assay Plate Setup:

    • Harvest and resuspend the transfected cells in Opti-MEM® medium.

    • Add the appropriate NanoBRET® tracer at a pre-determined concentration (typically near its EC50 value).[19]

    • Dispense the cell-tracer suspension into a white 384-well assay plate.

    • Add the compound dilutions to the wells using an acoustic dispenser to minimize DMSO volume (final DMSO concentration < 0.5%).

  • Incubation: Equilibrate the plate for 2 hours at 37 °C in a 5% CO2 incubator.

  • Lysis and Signal Detection:

    • Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to quench signal from any compromised cells) to all wells.[20]

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the BRET ratio (610nm/450nm). Plot the corrected BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique that confirms direct physical binding of a compound to its target in a native cellular environment.[21][22] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[22][23]

Objective: To confirm the biophysical interaction of the test compound with ALK and FAK by observing a thermal shift.

Methodology:

  • Cell Treatment: Culture a relevant cell line endogenously expressing ALK and FAK (e.g., SU-DHL-1 for ALK) to 80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x cellular IC50) of the test compound for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[24]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify the amount of soluble ALK and FAK at each temperature point using a standard detection method like Western Blot or an AlphaScreen®-based immunoassay.[24]

  • Data Analysis: Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and confirms engagement.[23]

Section 3: Synthesizing the Data for Decision-Making

By integrating the data from the biochemical screen and the two orthogonal cellular assays, a comprehensive and trustworthy selectivity profile emerges.

Comparative Selectivity Profile: A Consolidated View

The following table consolidates our hypothetical results. The Cellular Target Engagement IC50 is derived from the NanoBRET assay, and the CETSA result is a qualitative confirmation.

TargetAssay Type7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazineCrizotinibLorlatinib
ALK Biochemical Kd (nM) 8.5 2.4 0.8
Cellular IC50 (nM) 22.1 20.5 4.3
CETSA Shift Yes (+8.2 °C) Yes (+7.5 °C) Yes (+9.5 °C)
FAK Biochemical Kd (nM) 89.5 19 460
Cellular IC50 (nM) 450.3 75.6 >5,000
CETSA Shift Minimal (+1.1 °C) Yes (+4.8 °C) No
MET Biochemical Kd (nM) 25.0 1.6 >10,000
Cellular IC50 (nM) 125.7 8.9 >10,000
CETSA Shift Minimal (+1.5 °C) Yes (+8.1 °C) No
Authoritative Interpretation & Path Forward

This self-validating data set provides a strong foundation for the next steps.

  • On-Target Potency: The compound potently binds ALK biochemically and engages it in cells with a comparable IC50, which is robustly confirmed by a significant thermal shift. The ~3-fold shift between biochemical Kd and cellular IC50 is expected and reflects factors like cell permeability and intracellular ATP competition.

  • Off-Target De-risking: Critically, the potent biochemical hit against FAK (89.5 nM) translates to much weaker activity in the cellular environment (450.3 nM) and is not meaningfully confirmed by CETSA. This suggests the compound has poor access to or affinity for FAK in its native cellular state. This significantly de-risks the FAK liability. A similar profile is observed for MET.

  • Comparative Advantage: Compared to Crizotinib, our lead compound demonstrates a vastly improved selectivity profile against both MET and FAK in the cellular context. While not as potent as Lorlatinib on ALK, it may possess a unique and advantageous overall profile.

The following diagram illustrates the relationship between biochemical affinity and cellular activity, highlighting the importance of orthogonal validation.

G cluster_0 Compound X cluster_1 Cellular Validation CompX Biochemical Hits (Kd) ALK: 8.5 nM FAK: 89.5 nM MET: 25.0 nM Cellular Cellular Activity (IC50) ALK: 22.1 nM FAK: 450.3 nM MET: 125.7 nM CompX:alk->Cellular:alk_c Confirmed On-Target CompX:fak->Cellular:fak_c De-risked Off-Target CompX:met->Cellular:met_c De-risked Off-Target

Caption: De-risking biochemical hits through cellular validation.

Conclusion

This guide outlines a rigorous, multi-step process for characterizing the cross-reactivity of a novel pyrrolo[2,1-f]triazine-based kinase inhibitor. By starting with a broad biochemical screen and systematically validating hits with orthogonal, cell-based technologies, we can build a high-confidence selectivity profile. Our hypothetical analysis of 7-Bromo-4-(methylthio)pyrrolo[2,1-f]triazine demonstrates how this process can effectively de-risk potential liabilities and provide a clear, data-driven rationale for advancing a compound toward further preclinical and clinical development. The key to trustworthiness lies not in a single assay, but in the logical and corroborative power of multiple, well-chosen experimental systems.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved March 20, 2026, from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved March 20, 2026, from [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Research Square. [Link]

  • BioSpace. (2011). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved March 20, 2026, from [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved March 20, 2026, from [Link]

  • Martinez Molina, D., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Norman, R. A., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Brown, N., et al. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today. [Link]

  • Skolnick, J., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PLoS ONE. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved March 20, 2026, from [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Scott, J. S., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds. Retrieved March 20, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • NextSDS. (n.d.). 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2][3]Triazine. Retrieved March 20, 2026, from [Link]

  • ChemBK. (n.d.). 7-Bromo-4-(Methylthio)Pyrrolo[2,1-F][1][2][3]Triazine(WXC00622). Retrieved March 20, 2026, from [Link]

  • Bristol-Myers Squibb. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. R Discovery. [Link]

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Safety & Regulatory Compliance

Safety

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine proper disposal procedures

Operational Guide: Proper Handling and Disposal of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine For researchers and drug development professionals, managing the lifecycle of complex heterocyclic compounds is as cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

For researchers and drug development professionals, managing the lifecycle of complex heterocyclic compounds is as critical as synthesizing them. 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a halogenated, sulfur-containing nitrogen heterocycle. Because of its specific elemental composition, its disposal cannot be treated as standard organic waste.

This guide provides the authoritative logistical and safety protocols required to manage this compound, ensuring regulatory compliance, environmental protection, and laboratory safety.

Chemical Profile & Waste Classification

Before executing any disposal protocol, it is critical to understand how the structural components of the molecule dictate its regulatory waste classification.

Table 1: Structural Hazards and Waste Designation

PropertyDesignation / Impact
Compound Name 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Key Heteroatoms Bromine (Halogen), Sulfur (Thioether), Nitrogen (Triazine/Pyrrole)
EPA Waste Category Halogenated Organic Waste[1]
Combustion Byproducts HBr, SOx, NOx (Requires specialized atmospheric scrubbing)[2]

The Mechanistic Rationale: Why Strict Segregation Matters

In laboratory safety, protocols are not arbitrary; they are dictated by industrial chemistry. Standard non-halogenated solvent waste (e.g., ethanol, acetone, hexane) possesses a high energy (BTU) value and burns cleanly into CO₂ and H₂O. Consequently, waste management facilities often route non-halogenated waste to "fuel blending" programs, where it is recycled as an energy source for industrial processes[3].

However, 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine contains both a bromine atom and a methylthio group. When subjected to thermal destruction, these atoms oxidize to form highly corrosive and toxic gases: hydrobromic acid (HBr) and sulfur dioxide (SO₂)[2].

If you introduce even a small amount of this compound into a non-halogenated waste drum, you contaminate the entire volume[4]. The mixed drum can no longer be used for fuel blending. Instead, the entire batch must be reclassified as halogenated waste and redirected to specialized rotary kiln incinerators equipped with caustic scrubbers (which spray alkaline solutions like NaOH to neutralize the acidic off-gases before atmospheric release)[2]. Failing to segregate this compound exponentially increases disposal costs and destroys the recycling potential of other laboratory solvents[1].

Quantitative Operational Parameters

To maintain a self-validating safety system, laboratories must adhere to strict quantitative limits during waste accumulation.

Table 2: Regulatory Parameters for Waste Accumulation

ParameterRegulatory Limit / StandardSource
Halogen Content Threshold >5% (Classifies any mixed waste stream as strictly halogenated)[5]
Secondary Containment Must hold 110% of the primary container OR 10% of aggregate volume[6]
SAA Volume Limit Maximum 55 gallons of standard hazardous waste per accumulation area[7]
Container Open Time 0 minutes (Must remain 100% closed except when actively receiving waste)[8]
EHS Transfer Window Must be removed from the lab within 3 days of reaching the fill date[8]

Standard Operating Procedure (SOP): Laboratory Disposal Workflow

Execute the following step-by-step methodology whenever disposing of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine, whether in solid powder form or dissolved in assay solutions.

Phase 1: Waste Characterization and Segregation

  • Identify the Stream: Classify all solid or liquid waste containing this compound strictly as Halogenated Organic Waste [1].

  • Prevent Cross-Contamination: Never mix this compound or its solutions into non-halogenated solvent carboys. If a non-halogenated solvent is used to dissolve this compound during an experiment, the entire resulting mixture defaults to a halogenated waste classification[4].

Phase 2: Containerization and Labeling 3. Select Compatible Containers: Use EHS-provided polyethylene (HDPE) or glass containers. Ensure the container is free of structural defects and possesses a secure, original lid[9]. 4. Apply Immediate Labeling: Attach a standard "Hazardous Waste" label before adding the first drop of waste. Write the full chemical name: "7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine." Do not use chemical formulas or shorthand abbreviations[7],[8].

Phase 3: Active Accumulation and Storage 5. Maintain Closure: Keep the waste container tightly sealed at all times. Leaving a funnel in the container or leaving the cap off is a severe regulatory violation[8]. 6. Utilize Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment bin within your designated Satellite Accumulation Area (SAA)[6]. The SAA must be at or near the point of waste generation and under the direct control of the operator[10].

Phase 4: Final Disposition 7. Monitor Fill Levels: Fill containers no further than the shoulder to allow for vapor expansion[7]. 8. Request EHS Pickup: Once the container is full, date the label and submit a chemical collection request to your Environmental Health and Safety (EHS) department. The waste must be transferred out of the laboratory within three days of the fill date[8].

Emergency Spill & Evaporation Protocols

  • The Evaporation Ban: Under no circumstances should 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine solutions be left in a fume hood to evaporate. EPA regulations strictly prohibit evaporation as an alternative to proper hazardous waste disposal[11],[12].

  • Small Spill Protocol: If a localized spill occurs, personnel must don double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat. Absorb liquid solutions with an inert dry material (e.g., vermiculite). Place all spent absorbent, contaminated paper towels, and compromised PPE into a resealable bag or solid waste container, labeling it as solid halogenated hazardous waste[11],[6].

Disposal Workflow Visualization

WasteWorkflow Start Waste Generation: 7-Bromo-4-(methylthio)pyrrolo [2,1-f][1,2,4]triazine State Physical State of Waste? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Assay Solutions, Filtrates) State->Liquid Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Solvent Mixed with Solvents? Liquid->Solvent Solvent->Halogenated Yes (Any Solvent) Solvent->Halogenated No (Pure Liquid) Label Labeling: "Hazardous Waste" List Full Chemical Name Halogenated->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Incineration EHS Pickup & Rotary Kiln Incineration (Caustic Scrubbing) SAA->Incineration

Logical workflow for the segregation and disposal of halogenated heterocyclic waste.

References

  • Laboratory Disposal of Halogenated Solvents - Washington State University. 11

  • Chemical Waste | Environmental Health & Safety (EHS) - University of Texas at Austin.9

  • Hazardous Waste Disposal Guide - Dartmouth College. 7

  • Hazardous Waste Reduction - Oregon State University. 4

  • Chemical and Hazardous Waste - Harvard University. 10

  • Chemical Waste - Kansas State University. 8

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA). 2

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse.3

  • Hazardous Waste Management Program - Eastern Washington University. 12

  • Hazardous Materials and Laboratory Safety - San Jose State University. 6

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh. 5

  • Hazardous Waste Guide | UTIA Safety Office - University of Tennessee. 1

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